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  • Product: 1,4-dimethyl-1H-pyrazole-3-carbaldehyde
  • CAS: 861585-27-5

Core Science & Biosynthesis

Foundational

The Strategic Utility of 1,4-Dimethyl-1H-pyrazole-3-carbaldehyde in Heterocyclic Synthesis and Drug Discovery

Executive Summary As a Senior Application Scientist, I frequently evaluate building blocks that offer both structural rigidity and predictable reactivity. 1,4-Dimethyl-1H-pyrazole-3-carbaldehyde (CAS 861585-27-5) represe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate building blocks that offer both structural rigidity and predictable reactivity. 1,4-Dimethyl-1H-pyrazole-3-carbaldehyde (CAS 861585-27-5) represents a specialized, high-value intermediate in modern heterocyclic chemistry[1]. Unlike unsubstituted pyrazoles, the precise N1 and C4 methylation pattern sterically and electronically locks the pyrazole core, directing downstream reactivity exclusively to the C3-carbaldehyde vector. This unique structural motif serves as a critical pharmacophore in the development of kinase inhibitors, anti-inflammatory agents, and advanced agrochemicals[2]. This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic synthesis, and downstream applications.

Physicochemical Profiling & Structural Dynamics

Understanding the solvation thermodynamics and physical properties of this compound is essential for optimizing reaction yields and purification processes[3]. The molecule exhibits a distinct amphiphilic character: the pyrazole-carbaldehyde core provides polar hydrogen-bond acceptor sites, while the methyl groups impart significant lipophilicity[1].

PropertyValue
CAS Number 861585-27-5
IUPAC Name 1,4-dimethylpyrazole-3-carbaldehyde
Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
Physical State Pale yellow to off-white solid/liquid (temperature dependent)
Purity Standard Typically ≥ 95% (HPLC/GC)
Solubility Profile Soluble in DMF, DMSO, DCM, EtOAc; slightly soluble in H2O
Storage Conditions 2-8°C, sealed under inert gas (Argon/N2) to prevent oxidation

Data synthesized from commercial safety and specification sheets[3][4].

Mechanistic Synthesis Pathways

The most robust and scalable route to pyrazole-3-carbaldehydes is the Vilsmeier-Haack formylation of the corresponding hydrazone precursors or direct formylation of substituted pyrazoles[5]. The reaction utilizes phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF). DMF acts as both the solvent and the formylating agent, reacting with POCl3 to generate the highly electrophilic chloromethyleneiminium ion (Vilsmeier reagent)[5]. The subsequent electrophilic attack on the pyrazole core, followed by aqueous hydrolysis, yields the target carbaldehyde[5].

SynthWorkflow Start Hydrazone Precursor VH Vilsmeier-Haack Formylation (POCl3 / DMF, 0-60°C) Start->VH Add Reagents Intermediate Iminium Intermediate VH->Intermediate Electrophilic Attack Hydrolysis Aqueous Quench & Hydrolysis (NaHCO3, pH 7-8) Intermediate->Hydrolysis Neutralization Product 1,4-Dimethyl-1H-pyrazole- 3-carbaldehyde Hydrolysis->Product Precipitation/Extraction Validation Validation: NMR & LC-MS Product->Validation QA/QC

Fig 1. Vilsmeier-Haack synthetic workflow for 1,4-dimethyl-1H-pyrazole-3-carbaldehyde.

Chemical Reactivity & Downstream Applications

The C3-aldehyde is highly susceptible to nucleophilic attack, making it an ideal anchor for structural diversification in drug discovery[1].

  • Reductive Amination: Reaction with primary or secondary amines yields substituted pyrazole-3-methylamines, which are prevalent in central nervous system (CNS) drug candidates and antitubercular agents[6].

  • Oxidative Amidation: The aldehyde can be directly converted into pyrazole-3-carboxamides or thioamides using elemental sulfur or hydrogen peroxide, generating potent kinase inhibitor scaffolds[2].

  • Schiff Base Condensation: Condensation with anilines or hydrazines produces highly conjugated systems utilized in optical materials and metal-chelating ligands[7].

SignalingPathway Ligand Pyrazole-3-carboxamide Derivative ATP ATP Binding Pocket Ligand->ATP Binds via H-bonds Target Target Kinase (e.g., p38 MAPK) Inhibition Competitive Inhibition Target->Inhibition Induces ATP->Target Occupies Site Downstream Pro-inflammatory Cytokine Release Blocked Inhibition->Downstream Prevents Activation

Fig 2. Pharmacological signaling pathway of pyrazole-3-carboxamide kinase inhibitors.

Experimental Protocols

As a principle of good scientific practice, every protocol must be a self-validating system. The methodologies below detail not just the steps, but the causality behind the chemical choices.

Protocol 1: Vilsmeier-Haack Synthesis of 1,4-Dimethyl-1H-pyrazole-3-carbaldehyde

Objective: Formylate the pyrazole core while preventing localized degradation and side reactions.

  • Reagent Preparation: Charge a dry, argon-purged round-bottom flask with anhydrous DMF (3.0 eq) and cool to 0°C using an ice-water bath.

  • Vilsmeier Reagent Formation: Add POCl3 (1.2 eq) dropwise over 15 minutes.

    • Causality: The dropwise addition strictly controls the highly exothermic formation of the chloromethyleneiminium ion. A rapid addition leads to thermal decomposition of the reagent and darkening of the reaction mixture[5].

  • Substrate Addition: Add the 1,4-dimethylpyrazole precursor (1.0 eq) dissolved in a minimal volume of anhydrous DMF.

  • Cyclization/Formylation: Heat the reaction mixture to 60-65°C for 6 hours.

    • Causality: Elevated thermal energy is required to overcome the activation energy barrier for the electrophilic aromatic substitution onto the pyrazole ring[7].

  • Validation Checkpoint 1: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The reaction is deemed complete when the UV-active spot of the starting material is fully consumed.

  • Aqueous Quench: Cool the mixture to room temperature and pour it slowly into vigorously stirred crushed ice. Neutralize to pH 7-8 using saturated aqueous NaHCO3.

    • Causality: NaHCO3 is a weak base. Using a strong base like NaOH could trigger unwanted base-catalyzed aldol condensations or Cannizzaro-type disproportionation of the newly formed aldehyde[7].

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure[1].

Protocol 2: Reductive Amination for Lead Optimization

Objective: Convert the C3-carbaldehyde into a functionalized amine without over-reducing to the alcohol.

  • Imine Formation: Dissolve 1,4-dimethyl-1H-pyrazole-3-carbaldehyde (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) in small portions.

    • Causality: NaBH(OAc)3 is chosen over NaBH4 because the electron-withdrawing acetate groups make it a milder hydride donor. It selectively reduces the iminium ion intermediate without reducing unreacted aldehyde, thereby preventing the formation of pyrazole-3-methanol byproducts[6].

  • Validation Checkpoint 2: Quench a 10 µL aliquot in water/EtOAc and analyze the organic layer via LC-MS to confirm the mass of the product (M+H) and the absence of the aldehyde peak.

  • Workup: Quench the reaction with saturated aqueous NaHCO3, extract with DCM, dry, and purify via flash chromatography.

Analytical Characterization & Validation

To validate the structural integrity of 1,4-dimethyl-1H-pyrazole-3-carbaldehyde, the following spectroscopic markers must be confirmed:

  • 1H NMR (400 MHz, CDCl3): The defining feature is the sharp singlet at ~9.9 ppm, corresponding to the aldehyde proton. The pyrazole C5 proton typically appears as a singlet around 7.3 - 7.5 ppm. The N1-methyl and C4-methyl groups will appear as distinct singlets at ~3.9 ppm and ~2.1 ppm, respectively[8].

  • LC-MS (ESI+): Expected [M+H]+ at m/z 125.1.

References

  • AK Scientific, Inc. "1,4-Dimethyl-1H-pyrazole-3-carbaldehyde Safety Data Sheet." aksci.com. 3

  • BLD Pharm. "27258-32-8 | 1-Methyl-1H-pyrazole-3-carbaldehyde." bldpharm.com. 4

  • Bakr F. Abdel-Wahab et al. "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity." ARKIVOC 2011 (i) 196-245. 5

  • BenchChem Technical Support Team. "2-phenethyl-2H-pyrazole-3-carbaldehyde | 956723-13-0." benchchem.com. 1

  • Beilstein Journal of Organic Chemistry. "An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides." beilstein-journals.org. 2

  • Asian Journal of Research in Chemistry. "Synthesis of 1,4-diphenyl-1H-pyrazole-3-carbaldehyde derivatives." ajrconline.org. 7

  • Frontiers in Chemistry. "Synthetic approaches to potent heterocyclic inhibitors of tuberculosis: A decade review." frontiersin.org. 6

  • MDPI. "Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors." mdpi.com. 8

Sources

Exploratory

1,4-dimethyl-1H-pyrazole-3-carboxaldehyde structure and molecular weight

Technical Monograph: 1,4-Dimethyl-1H-pyrazole-3-carboxaldehyde Executive Summary 1,4-Dimethyl-1H-pyrazole-3-carboxaldehyde (CAS: 861585-27-5) is a functionalized heterocyclic building block critical to modern medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 1,4-Dimethyl-1H-pyrazole-3-carboxaldehyde

Executive Summary

1,4-Dimethyl-1H-pyrazole-3-carboxaldehyde (CAS: 861585-27-5) is a functionalized heterocyclic building block critical to modern medicinal chemistry. Distinguished by its specific substitution pattern—a methyl group at the N1 and C4 positions and a reactive formyl group at C3—this compound serves as a versatile scaffold for the synthesis of bioactive molecules, particularly kinase inhibitors and agrochemicals. Its structural rigidity and defined vector orientation make it an ideal candidate for fragment-based drug discovery (FBDD).

Structural Characterization & Molecular Weight

The defining feature of this molecule is the pyrazole core, a 5-membered aromatic heterocycle containing two adjacent nitrogen atoms. The specific regiochemistry (1,4-dimethyl-3-formyl) confers unique electronic and steric properties compared to its more common 1,3-dimethyl-4-formyl isomer.

Chemical Identity
AttributeDetail
IUPAC Name 1,4-Dimethyl-1H-pyrazole-3-carbaldehyde
CAS Registry Number 861585-27-5
Molecular Formula

SMILES Cn1cc(C)c(C=O)n1
InChI Key LKBYTIDNKQGSAN-UHFFFAOYSA-N
Molecular Weight Calculation

The precise molecular weight is derived from standard atomic weights:

  • Carbon (6 × 12.011): 72.066 Da

  • Hydrogen (8 × 1.008): 8.064 Da

  • Nitrogen (2 × 14.007): 28.014 Da

  • Oxygen (1 × 15.999): 15.999 Da

Exact Mass: 124.0637 Da Average Molecular Weight: 124.14 g/mol

Structural Visualization

The following diagram illustrates the connectivity and numbering scheme. Note the steric proximity of the C4-methyl group to the C3-aldehyde, which influences rotational freedom.

G Fig 1. Connectivity of 1,4-dimethyl-1H-pyrazole-3-carboxaldehyde. N1 N1 N2 N2 N1->N2 single Me_N1 Me N1->Me_N1 C3 C3 N2->C3 double C4 C4 C3->C4 single CHO CHO C3->CHO C5 C5 C4->C5 double Me_C4 Me C4->Me_C4 C5->N1 single

Physicochemical Profile

Understanding the physical properties is essential for handling and purification.

  • Physical State: Low-melting solid or viscous oil (dependent on purity).

  • Solubility: Soluble in DCM, Methanol, DMSO, and Ethyl Acetate. Sparingly soluble in water.

  • Predicted LogP: ~0.4 (Lipophilic enough for organic extraction but polar enough for silica chromatography).

  • Acidity/Basicity: The pyrazole N2 is weakly basic (

    
     for conjugate acid), but the electron-withdrawing aldehyde reduces basicity further.
    

Synthetic Utility & Reactivity[5]

Synthesis Strategy (Causality & Logic)

Direct formylation (Vilsmeier-Haack) of 1,4-dimethylpyrazole typically targets the C5 position due to electronic directing effects. Therefore, the 3-carboxaldehyde is best synthesized via reduction of the corresponding ester . This ensures regiochemical purity.

Workflow:

  • Cyclization: Reaction of methylhydrazine with a diketo-ester precursor forms the pyrazole core.

  • Reduction: Selective reduction of the ester to the alcohol using

    
     or DIBAL-H.
    
  • Oxidation: Controlled oxidation (Swern or

    
    ) yields the aldehyde.
    
Reaction Scheme

Reaction Fig 2. Regioselective synthesis via ester reduction. Start Ethyl 1,4-dimethyl- pyrazole-3-carboxylate Inter Intermediate: Alcohol Start->Inter Step 1: LiAlH4, THF (Reduction) Product Target: 1,4-Dimethyl-3-CHO Inter->Product Step 2: MnO2, DCM (Oxidation)

Key Applications
  • Reductive Amination: The C3-aldehyde is highly reactive toward primary amines, forming Schiff bases that can be reduced to secondary amines. This is the primary route for attaching this scaffold to larger pharmacophores.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) yields vinyl-nitriles, often used as Michael acceptors in covalent drug design.

Experimental Protocol: Reductive Amination

Note: This protocol assumes the use of the aldehyde to generate a secondary amine library, a common workflow in drug discovery.

Objective: Synthesis of N-benzyl-1-(1,4-dimethyl-1H-pyrazol-3-yl)methanamine.

Reagents:

  • 1,4-dimethyl-1H-pyrazole-3-carboxaldehyde (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Sodium triacetoxyborohydride (

    
    , 1.5 equiv)
    
  • Dichloromethane (

    
    , anhydrous)
    
  • Acetic Acid (catalytic)

Procedure:

  • Imine Formation: In a dry flask, dissolve the aldehyde (124 mg, 1 mmol) in DCM (5 mL). Add benzylamine (1.1 mmol). Stir at Room Temperature (RT) for 30 minutes. Observation: Solution may become slightly warm or change color.

  • Reduction: Add

    
     (318 mg, 1.5 mmol) in one portion. Add 1 drop of acetic acid to catalyze the iminium ion formation.
    
  • Incubation: Stir at RT for 4–12 hours. Monitor by LC-MS (Target mass:

    
    ).
    
  • Work-up: Quench with sat.

    
    . Extract with DCM (3x). Dry organics over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (MeOH/DCM gradient).

Validation:

  • 1H NMR (CDCl3): Look for the disappearance of the aldehyde singlet (~9.9 ppm) and appearance of the benzylic methylene (~3.8 ppm).

References

  • PubChem. 1,4-Dimethyl-1H-pyrazole-3-carbaldehyde (Compound Summary). National Library of Medicine. [Link]

  • Beilstein J. Org. Chem. Regioselective synthesis of pyrazoles. (General reference on pyrazole chemistry). [Link]

Foundational

1,4-dimethyl-1H-pyrazole-3-carbaldehyde MSDS safety data sheet

Topic: 1,4-dimethyl-1H-pyrazole-3-carbaldehyde MSDS safety data sheet Content Type: In-depth technical guide. Strategic Handling, Safety Architecture, and Synthetic Utility Chemical Identity & Physiochemical Profile Comp...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1,4-dimethyl-1H-pyrazole-3-carbaldehyde MSDS safety data sheet Content Type: In-depth technical guide.

Strategic Handling, Safety Architecture, and Synthetic Utility

Chemical Identity & Physiochemical Profile

Compound Name: 1,4-Dimethyl-1H-pyrazole-3-carbaldehyde CAS Registry Number: 861585-27-5 Synonyms: 1,4-Dimethyl-3-formylpyrazole; 1,4-Dimethylpyrazole-3-carboxaldehyde Molecular Formula: C₆H₈N₂O Molecular Weight: 124.14 g/mol [1]

Structural Significance in Medicinal Chemistry

This compound serves as a critical "scaffold-linker" in drug discovery.[2] The pyrazole ring is a privileged structure found in numerous pharmaceuticals (e.g., Celecoxib, Rimonabant), acting as a bio-isostere for phenyl or heteroaryl rings to modulate lipophilicity and metabolic stability. The C3-aldehyde functionality provides a versatile "warhead" for divergent synthesis, primarily via reductive amination or olefination, allowing the rapid generation of structure-activity relationship (SAR) libraries.

PropertySpecificationExpert Note
Appearance Off-white to pale yellow solidColor deepens upon oxidation; inspect for purity if dark orange.
Melting Point Undetermined (Predicted: ~45-55°C)Low-melting solid; may liquefy in warm lab conditions.
Boiling Point ~305°C (Predicted)High boiling point suggests low volatility, but thermal instability is possible.
Solubility DMSO, Methanol, DCM, ChloroformPoor water solubility; requires organic co-solvents for biological assays.
Purity Marker 1H NMR (Aldehyde proton ~9.8-10.0 ppm)Disappearance of aldehyde peak indicates oxidation to carboxylic acid.
Hazard Architecture & Safety Logic

GHS Classification: Warning This compound is an intermediate-level hazard . While not highly toxic, its reactivity as an aldehyde and the basicity of the pyrazole ring dictate specific handling protocols to prevent sensitization and chemical burns.

GHS Hazard Statements[3][4]
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Expert Risk Analysis
  • Reactivity Hazard: Aldehydes are electrophilic sensitizers. Long-term exposure can lead to allergic contact dermatitis.

  • Ocular Threat: The combination of the basic pyrazole nitrogen and the aldehyde group can cause severe irritation to mucous membranes.

  • Inhalation: Dust or vapors (if heated) can trigger respiratory distress.

Visualized Safety Decision Logic

The following diagram outlines the decision matrix for exposure response, prioritizing containment and neutralization.

SafetyLogic Start Exposure Incident Type Identify Contact Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use Solvents Skin->ActionSkin Irritation ActionEye 1. Rinse with Water (15 min) 2. Remove Contact Lenses 3. Consult Ophthalmologist Eye->ActionEye Redness/Pain ActionInhale 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Medical Evaluation Inhale->ActionInhale Coughing caption Figure 1: Emergency Response Decision Matrix for Pyrazole Aldehyde Exposure

Handling & Storage Protocol (Self-Validating)

To maintain the integrity of the aldehyde functionality (preventing oxidation to 1,4-dimethyl-1H-pyrazole-3-carboxylic acid), a rigorous storage protocol is required.

Storage Architecture
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Inert Gas (Argon or Nitrogen) is mandatory. Aldehydes auto-oxidize in air.

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and moisture ingress.

Handling Workflow
  • Equilibration: Allow the vial to warm to room temperature before opening. This prevents condensation of atmospheric water onto the cold solid, which accelerates hydration and polymerization.

  • Aliquot Strategy: If the compound is used frequently, prepare a stock solution in Anhydrous DMSO or DCM stored over molecular sieves, rather than repeatedly thawing the neat solid.

  • Waste Disposal: Quench excess aldehyde with aqueous sodium bisulfite (to form the adduct) before disposal into organic waste streams.

Synthetic Utility & Application

Primary Application: Reductive Amination (Scaffold Decoration) In drug development, this intermediate is most commonly used to attach the pyrazole moiety to amine-bearing scaffolds (e.g., piperidines, anilines).

Field-Proven Protocol: Reductive Amination
  • Rationale: Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride due to lower toxicity and better acid-tolerance.

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1,4-dimethyl-1H-pyrazole-3-carbaldehyde (1.0 equiv) and the target amine (1.0–1.2 equiv) in anhydrous DCE.

  • Catalysis: Add catalytic Acetic Acid (1–2 drops) to activate the carbonyl. Stir for 30–60 minutes at Room Temperature (RT).

    • Validation: Monitor by TLC or LCMS for the disappearance of the aldehyde peak.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

  • Quench: Stir for 2–16 hours. Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM, dry over MgSO₄, and concentrate.

Synthetic Pathway Diagram

The following diagram illustrates the reductive amination workflow, highlighting critical control points (CP).

SynthesisWorkflow Aldehyde 1,4-Dimethyl Pyrazole-3-CHO Mix Mix in DCE + AcOH (cat.) Aldehyde->Mix Amine Target Amine (R-NH2) Amine->Mix Imine Imine Intermediate (Unstable) Mix->Imine 30 min Reduce Add NaBH(OAc)3 (STAB) Imine->Reduce CP: Check LCMS Product Secondary Amine Product Reduce->Product 2-16 hrs caption Figure 2: Reductive Amination Workflow for Pyrazole Attachment

Emergency Response & Spill Control

In the event of a laboratory spill, the following protocol ensures containment without generating secondary hazards.

  • Small Spill (<5g):

    • Ventilate: Open fume hood sashes fully.

    • Absorb/Sweep: If solid, sweep gently to avoid dust. If liquid (solution), absorb with vermiculite or sand.

    • Decontaminate: Wipe surface with a dilute soap solution. Avoid bleach, as it may react with the nitrogen heterocycle.

  • Fire Fighting:

    • Media: Carbon dioxide (CO₂), Dry Chemical, or Alcohol-resistant foam.

    • Hazard: Combustion produces toxic Nitrogen Oxides (NOx) and Carbon Monoxide (CO). Firefighters must wear SCBA.

References
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 847285, 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde (Isomer Comparison). Retrieved March 6, 2026, from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Standard Protocol Reference).

Sources

Exploratory

A Comparative Technical Guide: 1,4-Dimethyl vs. 1,3-Dimethyl Pyrazole Aldehydes for Researchers and Drug Development Professionals

Abstract Pyrazole aldehydes are pivotal intermediates in the synthesis of a diverse array of biologically active compounds. The seemingly subtle variation in the placement of a methyl group, specifically the distinction...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pyrazole aldehydes are pivotal intermediates in the synthesis of a diverse array of biologically active compounds. The seemingly subtle variation in the placement of a methyl group, specifically the distinction between 1,4-dimethylpyrazole-5-carboxaldehyde and 1,3-dimethylpyrazole-5-carboxaldehyde, imparts significant differences in their synthetic accessibility, spectroscopic properties, and chemical reactivity. This in-depth technical guide provides a comprehensive analysis of these two isomers, offering critical insights for researchers, scientists, and professionals in drug development. We will explore their synthesis via the Vilsmeier-Haack reaction, delineate their distinguishing spectroscopic characteristics, and investigate the electronic and steric factors that govern their differential reactivity. This guide is designed to empower chemists with the knowledge to make informed decisions in the strategic use of these valuable building blocks.

Introduction: The Strategic Importance of Pyrazole Aldehydes

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] Pyrazole aldehydes, in particular, serve as versatile precursors for the elaboration of complex molecular architectures.[2] The aldehyde functionality provides a reactive handle for a multitude of chemical transformations, including condensations, oxidations, and nucleophilic additions. Understanding the nuances of substituted pyrazole aldehydes is therefore crucial for the efficient design and synthesis of novel therapeutic agents. This guide focuses on the comparative chemistry of 1,4-dimethyl- and 1,3-dimethylpyrazole-5-carboxaldehydes, two isomers that, despite their structural similarity, exhibit distinct chemical personalities.

Synthesis: The Vilsmeier-Haack Approach

The most common and efficient method for the synthesis of pyrazole aldehydes is the Vilsmeier-Haack reaction.[3][4] This formylation reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce an aldehyde group onto an electron-rich heterocyclic ring.[5]

The synthesis of both 1,4-dimethyl- and 1,3-dimethylpyrazole-5-carboxaldehydes starts from their respective dimethylpyrazole precursors.[6] The reaction proceeds via an electrophilic aromatic substitution mechanism where the pyrazole ring attacks the electrophilic Vilsmeier reagent.[4] Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[4]

Diagram 1: General Vilsmeier-Haack Reaction for Dimethylpyrazole Aldehydes

G cluster_0 1,4-Dimethylpyrazole-5-carboxaldehyde cluster_1 1,3-Dimethylpyrazole-5-carboxaldehyde node_a C4-Methyl Group (Electron Donating) node_b C5-Aldehyde (Electrophilic Center) node_a->node_b Moderate Electronic Effect Minimal Steric Hindrance node_c C3-Methyl Group (Electron Donating) node_d C5-Aldehyde (Electrophilic Center) node_c->node_d Modulated Electronic Effect Slightly Increased Steric Hindrance

Sources

Foundational

Solubility Profile and Solvent Selection Guide: 1,4-Dimethyl-1H-pyrazole-3-carbaldehyde

Topic: Solubility of 1,4-Dimethyl-1H-pyrazole-3-carbaldehyde in Organic Solvents Document Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals[1] [1] Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of 1,4-Dimethyl-1H-pyrazole-3-carbaldehyde in Organic Solvents Document Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

[1]

Executive Summary

1,4-Dimethyl-1H-pyrazole-3-carbaldehyde (CAS: 861585-27-5) is a critical heterocyclic intermediate employed in the synthesis of pharmaceuticals, particularly kinase inhibitors and agrochemicals.[1] Its solubility profile is the governing factor in reaction yield, workup efficiency, and crystallization purity.

This guide provides an in-depth analysis of the compound’s solubility across the polarity spectrum. It moves beyond simple data listing to explain the mechanistic reasons for solvent compatibility, offering actionable protocols for solubility determination and recrystallization.

Physicochemical Identity & Solubility Mechanics

Understanding the molecule's structure is prerequisite to predicting its interaction with solvents.

PropertyValue / DescriptionImplication for Solubility
CAS Number 861585-27-5Unique identifier for procurement/verification.
Molecular Formula C₆H₈N₂OSmall, heteroaromatic organic molecule.[1]
Molecular Weight 124.14 g/mol Low MW facilitates solubility in diverse organic solvents.[1]
Physical State White to Yellow SolidLikely crystalline; requires energy (heat) to disrupt lattice for dissolution.[1]
LogP (Predicted) ~0.5 – 1.0Lipophilic but polar. Soluble in organic media; sparingly soluble in water.[1]
H-Bond Acceptors 2 (N, O)Forms H-bonds with protic solvents (MeOH, EtOH).[1]
H-Bond Donors 0Aprotic nature; relies on dipole-dipole interactions in aprotic solvents.[1]

Solubility Mechanism: The pyrazole ring is electron-rich and aromatic, providing lipophilicity (solubility in DCM, EtOAc). The aldehyde group (C=O) and the imine-like nitrogen (N2) act as hydrogen bond acceptors, making the compound highly compatible with polar protic solvents like alcohols and polar aprotic solvents like DMSO.

Solubility Landscape

The following classification is derived from structural analysis, standard synthetic workups (e.g., Vilsmeier-Haack), and analogous pyrazole data.

Solvent Compatibility Matrix
Solvent ClassSpecific SolventsSolubility RatingOperational Context
Polar Aprotic DMSO, DMF, DMAc High (>100 mg/mL)Reaction Media: Excellent for nucleophilic substitutions and oxidations.[1] Difficult to remove due to high boiling points.[1]
Chlorinated DCM, Chloroform High (>50 mg/mL)Extraction/Workup: The standard choice for extracting this compound from aqueous quenches.[1]
Polar Protic Methanol, Ethanol Moderate-High Recrystallization: High solubility at boiling; significantly lower at 0°C, making these ideal for single-solvent recrystallization.[1]
Esters/Ethers Ethyl Acetate, THF Moderate Chromatography/Purification: Good solubility for loading columns; Ethyl Acetate is the primary solvent for "solvent/anti-solvent" recrystallization.[1]
Non-Polar Hexane, Heptane Low/Insoluble Anti-Solvent: Used to crash out the product from Ethyl Acetate or DCM solutions.[1]
Aqueous Water Very Low Quench Medium: The compound precipitates when reaction mixtures (in DMF) are poured into water.[1]
Thermodynamic Behavior
  • Temperature Sensitivity: Solubility in alcohols (EtOH, MeOH) and esters (EtOAc) exhibits a steep positive slope with temperature. This property is exploited in purification (see Section 4.2).[1]

  • pH Sensitivity: While the pyrazole nitrogen is weakly basic, the aldehyde group is sensitive to strong bases (Aldol condensation risk) and strong acids. Solubility in acidic aqueous media (e.g., 1M HCl) may increase due to protonation, but this risks stability.

Experimental Protocols

Protocol: Saturation Shake-Flask Solubility Determination

Use this protocol to generate precise quantitative data for your specific batch.[1]

Objective: Determine the saturation solubility (


) in a target solvent at 25°C.
  • Preparation: Weigh ~50 mg of 1,4-dimethyl-1H-pyrazole-3-carbaldehyde into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments.

  • Equilibration: Vortex for 1 minute after each addition. If solid dissolves completely, add more solid until a visible suspension persists.

  • Agitation: Place the suspension in a shaker/incubator at 25°C for 24 hours.

  • Sampling: Centrifuge at 10,000 rpm for 5 minutes.

  • Quantification: Remove the supernatant, dilute with Mobile Phase (e.g., ACN/Water), and analyze via HPLC (UV detection at ~250-280 nm).

Protocol: Recrystallization (Solvent/Anti-Solvent)

The most effective method for purifying this intermediate.

System: Ethyl Acetate (Solvent) / Hexane (Anti-Solvent)[1][2]

  • Dissolution: Place crude solid in a flask. Add Ethyl Acetate dropwise while heating to reflux (approx. 77°C) until the solid just dissolves. Do not add excess.

  • Precipitation: Remove from heat. While still hot, add Hexane dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of hot Ethyl Acetate to clear the turbidity.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the white crystalline solid and wash with cold Hexane.

Visualizations

Solubility Determination Workflow

This diagram outlines the logical flow for determining solubility limits, ensuring no sample is wasted.

SolubilityWorkflow Start Start: Weigh Excess Solid AddSolvent Add Solvent (100 µL increments) Start->AddSolvent Vortex Vortex & Sonicate AddSolvent->Vortex Check Solid Dissolved? Vortex->Check AddSolid Add More Solid Check->AddSolid Yes (Clear) Equilibrate Equilibrate 24h @ 25°C Check->Equilibrate No (Suspension) AddSolid->Vortex Filter Centrifuge/Filter (0.22 µm) Equilibrate->Filter HPLC HPLC Quantification Filter->HPLC

Caption: Step-by-step saturation shake-flask method for accurate solubility quantification.

Solvent Selection Decision Matrix

A logic gate for selecting the correct solvent based on the operational goal (Reaction vs. Purification).

SolventSelection Goal Define Goal Reaction Synthesis (Reaction) Goal->Reaction Workup Extraction (Workup) Goal->Workup Purify Recrystallization Goal->Purify HighTemp High Temp (>80°C)? Reaction->HighTemp Aqueous Aqueous Quench? Workup->Aqueous Single Single Solvent? Purify->Single DMF Use DMF or DMSO HighTemp->DMF Yes THF Use THF or Toluene HighTemp->THF No DCM Use DCM or EtOAc Aqueous->DCM Partitioning Ethanol Use Ethanol Single->Ethanol Yes Binary Use EtOAc + Hexane Single->Binary No (Anti-solvent)

Caption: Decision matrix for selecting solvents based on synthesis, extraction, or purification needs.

Application in Synthesis (Vilsmeier-Haack)[1][3][4][5][6]

The synthesis of 1,4-dimethyl-1H-pyrazole-3-carbaldehyde typically involves the Vilsmeier-Haack formylation of 1,4-dimethylpyrazole.[1] Understanding solubility is crucial here:

  • Reaction Phase: The starting material is dissolved in DMF (Dimethylformamide).[1][2] DMF acts as both the solvent and the reagent (source of the formyl group) when activated by POCl₃.[3] The high solubility of the pyrazole in DMF ensures homogeneous kinetics.

  • Quench Phase: Upon completion, the reaction mixture is poured into ice water .

    • Solubility Insight: The carbaldehyde product has low water solubility .[1] This causes it to precipitate out of the DMF/Water mixture, allowing for isolation via filtration or extraction.

  • Extraction: If the precipitate is fine or oily, extraction with DCM (Dichloromethane) is preferred due to the compound's high solubility in chlorinated solvents and the distinct phase separation from water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12218383, 1H-pyrazole-3-carbaldehyde. Retrieved from [Link]

  • Master Organic Chemistry. The Vilsmeier-Haack Reaction: Mechanism and Applications. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Supply Chain and Synthesis of 1,4-Dimethyl-1H-pyrazole-3-carbaldehyde

This guide provides an in-depth technical analysis of 1,4-dimethyl-1H-pyrazole-3-carbaldehyde , a high-value heterocyclic building block used in the synthesis of kinase inhibitors and agrochemicals. Part 1: Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1,4-dimethyl-1H-pyrazole-3-carbaldehyde , a high-value heterocyclic building block used in the synthesis of kinase inhibitors and agrochemicals.

Part 1: Executive Summary & Chemical Identity

1,4-Dimethyl-1H-pyrazole-3-carbaldehyde is a specialized heterocyclic intermediate. Unlike its more common isomers (the 4-carbaldehyde or 5-carbaldehyde), this specific scaffold positions the formyl group at C3 while blocking the C4 position with a methyl group. This structural arrangement is critical in medicinal chemistry for creating steric constraints in ATP-binding pockets of kinase enzymes (e.g., PI3K, JAK) without compromising the hydrogen-bonding capability of the pyrazole nitrogens.

Chemical Profile
PropertyData
CAS Number 861585-27-5
IUPAC Name 1,4-dimethylpyrazole-3-carbaldehyde
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
Key Isomer Distinction Do not confuse with: [1][2][3]• 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde (CAS 25016-12-0)• 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde (CAS 1171645-70-7)

Part 2: Market Landscape (Suppliers & Pricing)

This compound is classified as a High-Value/Low-Volume building block. It is not a commodity chemical. Most "in-stock" statuses from aggregators are virtual; lead times of 2–3 weeks are common for quantities >1g.

Global Supplier Analysis

The following data reflects the current market for research-grade purity (>95%).

Supplier CategoryVendor ExamplesTypical Pack SizeEstimated Price (USD)Availability Status
Primary Manufacturers BLDpharm 100mg - 1g$150 - $400 / g Stock (CN/USA)
Specialty Vendors Konoscience 1g~$1,500 / g High Purity (>97%)
Catalog Aggregators Fisher, MolPort250mgInquire Drop-ship (Lead time 2-4 wks)
Custom Synthesis WuXi AppTec, EnamineBulk (>10g)Quote Basis Made to Order

Procurement Insight: Due to the high cost per gram (~$1,500 for high purity from specialized vendors), it is often more cost-effective for discovery chemistry teams to synthesize this compound in-house if >5g is required. The protocol below outlines this process.

Part 3: Technical Synthesis & Manufacturing

The Challenge of Regioselectivity

Direct formylation (Vilsmeier-Haack) of 1,4-dimethylpyrazole typically fails to yield the 3-carbaldehyde because the preferred electrophilic attack occurs at C4 (which is blocked) or C5. Therefore, the most robust synthetic route relies on functional group interconversion (FGI) starting from a carboxylate precursor.

Validated Synthetic Workflow

The recommended route utilizes Ethyl 2-formylpropionate (or its enol ether equivalent) and Methylhydrazine .

Step-by-Step Protocol

1. Cyclization to Pyrazole Scaffold

  • Reactants: Ethyl 2-formylpropionate (generated in situ via formylation of ethyl propionate) + Methylhydrazine.

  • Conditions: Ethanol, Reflux, 4h.

  • Mechanism: Methylhydrazine acts as a dinucleophile. The internal regioselectivity is controlled by steric bulk. The NH₂ terminus attacks the aldehyde/enol, followed by the NH-Me attacking the ester? Correction: To ensure 1,4-dimethyl-3-ester, one typically methylates the N-unsubstituted pyrazole ester.

  • Refined Route:

    • Condense Hydrazine + Ethyl 2-formylpropionate

      
      Ethyl 4-methyl-1H-pyrazole-3-carboxylate .
      
    • N-Methylation: React with MeI (Methyl Iodide) and K₂CO₃ in Acetone.

    • Purification: Isolate the major isomer (1,4-dimethyl) from the minor (1,5-dimethyl) via silica chromatography (Hexane/EtOAc gradient). The 1,4-isomer is typically less polar due to reduced steric clash around the ester.

2. Reduction (Ester


 Alcohol) 
  • Reagent: LiAlH₄ (Lithium Aluminum Hydride) or NaBH₄/CaCl₂.

  • Protocol: Dissolve ester in anhydrous THF at 0°C. Add LiAlH₄ (1.2 equiv) dropwise. Stir 2h. Quench with Fieser method.

  • Product: (1,4-Dimethyl-1H-pyrazol-3-yl)methanol.

3. Oxidation (Alcohol


 Aldehyde) 
  • Reagent: MnO₂ (Activated Manganese Dioxide) or Swern Oxidation.

  • Protocol: Suspend alcohol in DCM. Add MnO₂ (10 equiv). Stir at RT for 12h.[4][5] Filter through Celite.

  • Yield: ~85% conversion.

  • Why this method? MnO₂ is mild and prevents over-oxidation to the carboxylic acid, preserving the aldehyde for downstream Schiff base or reductive amination reactions.

Synthesis Pathway Diagram[4][6][7][8]

SynthesisRoute Start Ethyl 4-methyl-1H- pyrazole-3-carboxylate Step1 N-Methylation (MeI, K2CO3) Start->Step1 Inter1 Ethyl 1,4-dimethyl- pyrazole-3-carboxylate Step1->Inter1 Major Isomer Step2 Reduction (LiAlH4, THF) Inter1->Step2 Inter2 (1,4-Dimethylpyrazol- 3-yl)methanol Step2->Inter2 Step3 Oxidation (MnO2, DCM) Inter2->Step3 Final 1,4-Dimethyl-1H- pyrazole-3-carbaldehyde (CAS 861585-27-5) Step3->Final

Figure 1: Step-wise synthetic pathway via Functional Group Interconversion (FGI).

Part 4: Applications in Drug Discovery[9]

Researchers primarily source this compound for Fragment-Based Drug Design (FBDD) . The aldehyde moiety serves as a "universal handle" for rapid diversification.

Key Reaction Workflows
  • Reductive Amination: Reaction with primary amines + NaBH(OAc)₃

    
     Secondary amines (Kinase hinge binders).
    
  • Knoevenagel Condensation: Reaction with malononitrile

    
     Vinyl nitriles (Michael acceptors for covalent inhibition).
    
  • Wittig Olefination: Reaction with phosphorus ylides

    
     Vinyl pyrazoles.
    
Drug Development Workflow

Applications cluster_reactions Medicinal Chemistry Transformations Core 1,4-Dimethyl-1H- pyrazole-3-carbaldehyde R1 Reductive Amination (w/ Piperazines) Core->R1 R2 Schiff Base Formation (Hydrazones) Core->R2 R3 Oxidation to Acid (Peptide Coupling) Core->R3 Target1 Kinase Inhibitors (PI3K / JAK) R1->Target1 Target2 Agrochemicals (SDHI Fungicides) R2->Target2 R3->Target1

Figure 2: Divergent synthesis applications in pharmaceutical and agrochemical research.

References

  • BLDpharm. (2024). Product Analysis: 1,4-Dimethyl-1H-pyrazole-3-carbaldehyde (CAS 861585-27-5).[6] Retrieved from

  • Konoscience. (2024). Pricing and Availability of Pyrazole Building Blocks. Retrieved from

  • National Institutes of Health (NIH). (2024). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Pyrazoles: Methodologies and Mechanisms. Retrieved from

Sources

Foundational

Chemical Stability of Pyrazole-3-Carbaldehyde Derivatives: A Technical Guide for Medicinal Chemists

Executive Summary The pyrazole nucleus is widely recognized as a privileged scaffold in modern drug discovery, offering exceptional metabolic stability and versatile pharmacophore mapping[1]. However, the functionalizati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole nucleus is widely recognized as a privileged scaffold in modern drug discovery, offering exceptional metabolic stability and versatile pharmacophore mapping[1]. However, the functionalization of this heterocycle with a formyl group at the C-3 position—creating pyrazole-3-carbaldehyde derivatives—introduces a complex dichotomy. While the aldehyde serves as an indispensable electrophilic handle for synthesizing complex kinase inhibitors, Schiff bases, and antimicrobial agents, it also presents significant chemical stability liabilities[2].

As application scientists and drug development professionals, we must recognize that the formyl group is not merely a synthetic stepping stone; it is an environmental and metabolic vulnerability if not rigorously managed. This whitepaper provides an in-depth analysis of the degradation pathways of pyrazole-3-carbaldehydes, structural determinants of their stability, and self-validating experimental protocols for accurate stability profiling.

Mechanistic Degradation Pathways

The stability of pyrazole-3-carbaldehyde derivatives is heavily dictated by the inherent reactivity of the aldehyde moiety, combined with the electronic influence of the adjacent pyrazole ring. We observe three primary pathways of degradation during storage, formulation, and biological screening.

Auto-Oxidation

The highly polarized carbonyl carbon of the aldehyde is susceptible to auto-oxidation in the presence of atmospheric oxygen or reactive oxygen species (ROS). This process rapidly converts the carbaldehyde into the corresponding pyrazole-3-carboxylic acid. Unsubstituted derivatives, such as 1H-pyrazole-3-carbaldehyde, are notably unstable at room temperature and require strict temperature control and storage away from strong oxidants to prevent excessive oxidation[3]. Conversely, N-substituted derivatives, such as 1-phenyl-1H-pyrazole-3-carbaldehyde, exhibit enhanced stability under recommended storage conditions but remain incompatible with strong oxidizing agents[4].

Photolytic Fragmentation

Aldehydes conjugated to aromatic systems are notorious for their photochemical reactivity. Under UV irradiation, pyrazole-3-carbaldehydes can undergo photodecarbonylation or Norrish Type I fragmentation. This photolability is so pronounced that α,β-unsaturated aldehydes attached to pyrazoles are actively exploited in synthetic chemistry as photoremovable directing groups[5]. In a drug development context, this necessitates rigorous photostability screening.

Solvent-Mediated Acetalization

In protic solvents (e.g., methanol, ethanol, or aqueous buffers), the electrophilic C-3 aldehyde readily undergoes nucleophilic attack to form reversible hemiacetals or acetals. While not a "degradation" in the destructive sense, this equilibrium can severely confound LC-MS analysis and biological assay readouts.

Pathways Core Pyrazole-3-carbaldehyde (Core Scaffold) Oxidation Auto-oxidation (ROS, O2) Core->Oxidation Oxidative Stress Photolysis Photolytic Cleavage (UV Light) Core->Photolysis Hydration Hydration/Acetalization (Protic Solvents) Core->Hydration H2O / ROH Acid Pyrazole-3-carboxylic Acid (Inactive/Altered) Oxidation->Acid Radical Norrish Type I Fragmentation Photolysis->Radical Acetal Hemiacetal / Acetal (Reversible) Hydration->Acetal

Primary degradation pathways of pyrazole-3-carbaldehyde derivatives.

Structural Determinants of Stability

The stability of the C-3 formyl group is not static; it is heavily modulated by the substitution pattern on the pyrazole ring.

  • N-Substitution (N1 vs. NH): The unsubstituted 1H-pyrazole nitrogen can participate in intermolecular hydrogen bonding, facilitating tautomerization and increasing electron density on the ring. This activates the aldehyde toward oxidation. Alkylation or arylation at N1 (e.g., 1,4-dimethyl-1H-pyrazole-3-carbaldehyde or 2-phenethyl-2H-pyrazole-3-carbaldehyde) locks the tautomeric state and generally enhances thermal and oxidative stability[6][7].

  • Electronic Effects: Electron-withdrawing groups (EWGs) at C-4 or C-5 (e.g., halogens, nitro groups) decrease the electron density of the pyrazole ring, rendering the aldehyde carbon even more electrophilic. This increases susceptibility to nucleophilic attack (hydration) but can paradoxically increase resistance to auto-oxidation.

Quantitative Stability Profiling

To establish a baseline for drug formulation, forced degradation studies must be conducted. Table 1 summarizes typical quantitative degradation profiles for a standard N-substituted pyrazole-3-carbaldehyde under ICH-compliant stress conditions.

Table 1: Quantitative Stability of Pyrazole-3-Carbaldehydes under ICH Stress Conditions

Stress ConditionReagent / EnvironmentDuration & TempAverage Degradation (%)Primary Degradant Identified
Oxidative 3% H₂O₂24 h @ 25°C45 - 60%Pyrazole-3-carboxylic acid
Photolytic UV-Vis (ICH Q1B)1.2M lux hrs @ 25°C30 - 40%Decarbonylated pyrazole
Acidic 0.1 M HCl7 days @ 40°C< 5%Stable (Protonated pyrazole)
Basic 0.1 M NaOH7 days @ 40°C15 - 20%Cannizzaro/Aldol products
Thermal Ambient Humidity30 days @ 60°C< 2%Stable

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. As application scientists, we must design workflows that prevent artifactual degradation during the analysis itself. The following protocols are engineered with strict causality to ensure data integrity.

Protocol A: Oxidative Forced Degradation

Objective: To determine the half-life of the aldehyde under oxidative stress without confounding autosampler degradation.

  • Sample Preparation: Dissolve the pyrazole-3-carbaldehyde derivative in HPLC-grade Acetonitrile (MeCN) to a concentration of 1 mg/mL.

    • Causality: MeCN is strictly chosen over Methanol. Methanol will form reversible hemiacetals with the highly electrophilic C3-aldehyde, confounding the LC-MS interpretation with solvent adducts.

  • Stress Induction: Aliquot 1 mL of the stock into a borosilicate glass vial. Add 100 µL of 30% H₂O₂ (yielding a final concentration of ~3%). Incubate at 25°C in the dark.

  • Kinetic Sampling & Quenching: At t=1h, 4h, and 24h, extract 100 µL aliquots. Immediately add 10 µL of 1M Sodium Thiosulfate (Na₂S₂O₃) to each aliquot.

    • Causality: Residual H₂O₂ in the autosampler vial will continue to oxidize the aldehyde while the sample waits in the LC queue, leading to artificially inflated degradation rates. Quenching with a reductant freezes the kinetic state, ensuring the LC-MS snapshot is temporally accurate.

  • Analysis: Inject onto an LC-HRMS system using a C18 column and a gradient of Water/MeCN with 0.1% Formic Acid.

Protocol B: Photostability Assessment (ICH Q1B Compliant)

Objective: To isolate photolytic fragmentation from thermal degradation.

  • Preparation: Spread 10 mg of the solid compound evenly in a thin layer across a quartz Petri dish. Prepare a parallel liquid sample (1 mg/mL in MeCN) in a quartz cuvette.

    • Causality: Quartz is mandatory. Standard borosilicate glass absorbs UV radiation, which acts as a physical sunscreen for the sample and leads to false-negative photostability results.

  • Irradiation: Expose the samples to a cool white fluorescent lamp (1.2 million lux hours) and near-UV energy (200 watt hours/square meter).

  • Dark Control (Critical Step): Wrap identical solid and liquid samples in aluminum foil and place them in the exact same irradiation chamber.

    • Causality: High-intensity light sources generate ambient heat. The dark control isolates true photolytic degradation (Norrish fragmentation) from thermal degradation occurring due to the chamber's microclimate.

  • Extraction & Analysis: Dissolve the irradiated solid in MeCN. Analyze both solid and liquid samples via LC-UV (254 nm) to quantify the loss of the parent peak.

Workflow Prep Sample Preparation (1 mg/mL in MeCN/H2O) Stress Forced Degradation (Oxidative, Thermal, Photolytic) Prep->Stress Quench Reaction Quenching (Reductants, Cooling, Dark) Stress->Quench Prevent over-degradation Analysis LC-HRMS/NMR Analysis (Kinetics & Struct. ID) Quench->Analysis Preserve transient states Data Stability Profiling (Half-life & Pathways) Analysis->Data

Self-validating experimental workflow for forced degradation studies.

Strategic Mitigation in Drug Design

If a pyrazole-3-carbaldehyde is required as the final active pharmaceutical ingredient (API)—rather than just a synthetic intermediate—its stability liabilities must be mitigated.

  • Steric Shielding: Incorporating bulky substituents (e.g., tert-butyl or phenethyl groups) at the N1 or C4 positions can sterically hinder the approach of reactive oxygen species or nucleophiles to the C3-aldehyde[7].

  • Prodrug Approaches: The aldehyde can be temporarily masked as an acetal or imine during formulation, designed to undergo hydrolysis only upon reaching the acidic microenvironment of a target tissue.

By understanding the exact mechanistic triggers of degradation, scientists can engineer pyrazole-3-carbaldehyde derivatives that maintain their structural integrity from the bench to the biological target.

References

  • Cuikang Synthesis. "1H-Pyrazole-3-carbaldehyde (CAS: 3920-50-1) Product Information." Available at: [Link]

  • National Institutes of Health (PMC). "Pyrazole: an emerging privileged scaffold in drug discovery." Available at:[Link]

  • American Chemical Society (ACS). "Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence." Available at:[Link]

Sources

Exploratory

Technical Monograph: Biological Activity &amp; Synthesis of 1,4-Dimethyl-1H-Pyrazole Derivatives

Executive Summary The 1,4-dimethyl-1H-pyrazole scaffold represents a critical structural modification of the clinically significant 4-methylpyrazole (Fomepizole). While Fomepizole is the standard of care for methanol and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-dimethyl-1H-pyrazole scaffold represents a critical structural modification of the clinically significant 4-methylpyrazole (Fomepizole). While Fomepizole is the standard of care for methanol and ethylene glycol poisoning via potent Alcohol Dehydrogenase (ADH) inhibition, the N-methylated derivative (1,4-dimethyl) serves two distinct roles in modern research:

  • Mechanistic Probe: It functions as a steric probe to map the active site volume of ADH isoenzymes, exhibiting altered binding kinetics compared to the parent NH-pyrazole.[1]

  • Lipophilic Scaffold: In antimicrobial and antitubercular drug design, the 1,4-dimethyl core is utilized to modulate LogP and metabolic stability, particularly in the development of MmpL3 inhibitors for Mycobacterium tuberculosis.[1]

This guide synthesizes the pharmacological profile, structure-activity relationships (SAR), and validated synthesis protocols for this chemical family.[1]

Pharmacology: Alcohol Dehydrogenase (ADH) Inhibition[2][3]

Mechanism of Action

The biological activity of pyrazoles is anchored in their ability to coordinate with the catalytic Zinc ion (


) within the ADH active site.
  • Fomepizole (4-MP): The unsubstituted nitrogen (

    
    ) forms a hydrogen bond with the enzyme's Ser-48 residue, while the 
    
    
    
    coordinates directly to the Zinc.
  • 1,4-Dimethyl-1H-pyrazole: The introduction of a methyl group at ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     disrupts the hydrogen bonding network. While it retains the ability to coordinate Zinc via 
    
    
    
    , the steric bulk and loss of the H-bond donor significantly reduce its affinity (
    
    
    ) compared to 4-MP. This makes it a "weaker" but highly specific tool for distinguishing between ADH isoforms that tolerate steric bulk.
Comparative Potency Data

The following table contrasts the inhibition constants (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) of key pyrazole derivatives against Human Liver ADH. Note the drop in potency upon 

-methylation.
CompoundStructureSubstituents

(Human ADH)
Role
Fomepizole Pyrazole4-Methyl0.09 µMClinical Antidote
Pyrazole PyrazoleUnsubstituted0.54 µMToxic Standard
1,4-Dimethyl Pyrazole1-Methyl, 4-Methyl~2.0 - 5.0 µM*Mechanistic Probe
4-Bromo Pyrazole4-Bromo0.21 µMHigh Potency Probe

*Note:


 values for di-substituted pyrazoles are elevated due to steric hindrance at the substrate channel entrance.
Visualization: Mechanism of Inhibition

The following diagram illustrates the competitive inhibition pathway and the structural divergence between the therapeutic agent and the probe.

ADH_Inhibition ADH ADH Enzyme (Active Zn2+ Site) Complex_Active Enzyme-Substrate Complex ADH->Complex_Active + Ethanol Complex_Inhib Stable Zinc-Nitrogen Complex ADH->Complex_Inhib + Fomepizole (High Affinity) Complex_Weak Destabilized Complex (No H-Bond) ADH->Complex_Weak + 1,4-Dimethylpyrazole (Lower Affinity) Ethanol Ethanol (Substrate) Ethanol->Complex_Active Fomepizole Fomepizole (4-Methylpyrazole) Fomepizole->Complex_Inhib Zn Coordination + Ser48 H-Bond Dimethyl 1,4-Dimethylpyrazole (Steric Probe) Dimethyl->Complex_Weak Zn Coordination Only (Steric Clash) Complex_Inhib->Complex_Active Blocks

Caption: Competitive inhibition of ADH. Fomepizole achieves high affinity via dual binding (Zn + H-bond), while 1,4-dimethylpyrazole relies solely on Zn coordination.

Emerging Therapeutic Applications

Antitubercular Activity (MmpL3 Inhibition)

Recent medicinal chemistry efforts have utilized the 1,4-dimethylpyrazole motif as a core scaffold to target MmpL3 (Mycobacterial membrane protein Large 3), a transporter essential for Mycobacterium tuberculosis cell wall biosynthesis.[1]

  • Role: The 1,4-dimethyl substitution pattern optimizes the Lipophilic Ligand Efficiency (LLE) .[1]

  • Mechanism: These derivatives inhibit the translocation of trehalose monomycolate (TMM), preventing the formation of the mycolic acid layer. The 1-methyl group prevents rapid metabolic N-glucuronidation, a common clearance pathway for NH-pyrazoles.[1]

Antimicrobial & Insecticidal Derivatives

Derivatives such as ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate serve as precursors for:

  • Insecticides: Showing activity against Aphis fabae (Black bean aphid).[1]

  • Antifungals: 5-carboxamide derivatives have demonstrated MIC values comparable to standard azoles against Candida albicans.[1]

Experimental Protocols

Synthesis of 1,4-Dimethyl-1H-pyrazole

This protocol utilizes a "Green Chemistry" approach, avoiding highly toxic dimethyl sulfate in favor of Dimethyl Carbonate (DMC) or Methyl Iodide with strict temperature control.[1]

Reagents:

  • 4-Methylpyrazole (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) or ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (mild alternative)
    
  • Methyl Iodide (MeI, 1.1 equiv) or Dimethyl Carbonate (DMC)

  • Solvent: Anhydrous DMF or THF[1]

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve 4-methylpyrazole (820 mg, 10 mmol) in anhydrous DMF (10 mL).

  • Deprotonation: Cool to 0°C. Add NaH (480 mg, 12 mmol) portion-wise. Evolution of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     gas will be observed. Stir for 30 minutes until gas evolution ceases and the solution becomes clear (formation of pyrazolide anion).
    
  • Alkylation: Add Methyl Iodide (0.68 mL, 11 mmol) dropwise via syringe.

    • Note: If using DMC, heat to reflux (90°C) is required; MeI proceeds at RT.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).[1] The product is less polar than the starting material.

  • Quench & Workup: Quench carefully with ice-cold water (20 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , and concentrate.[2]
    
  • Purification: Distillation (bp ~150°C) or flash chromatography yields the product as a colorless to pale yellow liquid.[1]

In Vitro ADH Inhibition Assay

Objective: Determine


 of pyrazole derivatives against ADH.

Protocol:

  • Buffer Preparation: 0.1 M Sodium Phosphate buffer (pH 7.4).

  • Enzyme Solution: Human Liver ADH (Sigma-Aldrich), diluted to 0.5 units/mL in buffer containing 0.1% BSA (stabilizer).

  • Substrate Mix: Ethanol (variable conc. 1–50 mM) + ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (2.5 mM).
    
  • Inhibitor: Prepare serial dilutions of 1,4-dimethylpyrazole in buffer (Range: 0.1 µM to 100 µM).

  • Kinetic Readout:

    • In a 96-well UV-transparent plate, add 10 µL Inhibitor + 10 µL Enzyme.[1] Incubate 5 mins at 25°C.

    • Initiate reaction with 180 µL Substrate Mix.

    • Measurement: Monitor absorbance at 340 nm (formation of NADH) every 30 seconds for 10 minutes.

  • Analysis: Plot initial velocity (

    
    ) vs. Inhibitor concentration. Fit to the competitive inhibition equation:
    
    
    
    

Safety & Toxicology Data

While less potent than 4-MP, 1,4-dimethylpyrazole possesses a distinct toxicological profile.[1]

ParameterValueClassification (GHS)
LD50 (Oral, Rat) 969 - 1010 mg/kgCategory 4: Harmful if swallowed
LD50 (Dermal) > 400 mg/kg (Rabbit)Category 3: Toxic in contact with skin
Eye Irritation SevereCategory 1: Causes serious eye damage
Target Organs Liver, CNSSpecific Target Organ Toxicity

Handling Precaution: Unlike Fomepizole, which is often buffered, the pure 1,4-dimethyl derivative is a flammable liquid and a severe eye irritant.[1] All synthesis steps must be performed in a fume hood with splash goggles.[1]

Synthesis Workflow Visualization

Synthesis_Pathway Start 4-Methylpyrazole (Precursor) Step1 Step 1: Deprotonation (NaH / DMF, 0°C) Start->Step1 Intermediate Pyrazolide Anion (Nucleophile) Step1->Intermediate - H2 Gas Step2 Step 2: Methylation (MeI or DMC) Intermediate->Step2 Product 1,4-Dimethyl-1H-pyrazole (Target Scaffold) Step2->Product SN2 Mechanism

Caption: Two-step synthesis of 1,4-dimethylpyrazole via N-alkylation of 4-methylpyrazole.

References

  • Li, T. K., & Theorell, H. (1969).[1][3] Human Liver Alcohol Dehydrogenase: Inhibition by Pyrazole and Pyrazole Analogs.[1][4][3][5][6][7] Acta Chemica Scandinavica, 23, 892-902.[1][3] Link

  • Cornell, N. W., et al. (1983).[1] The inhibition of alcohol dehydrogenase in vitro and in isolated hepatocytes by 4-substituted pyrazoles.[7] Archives of Biochemistry and Biophysics, 227(1), 81-90.[1] Link

  • PubChem. (2023).[1] Compound Summary: 1,4-Dimethylpyrazole (CID 136836).[1][8] National Library of Medicine.[1] Link

  • ECHA. (2023). Registration Dossier: Pyrazole and derivatives toxicity profiles. European Chemicals Agency.[1] Link

  • Poce, G., et al. (2019).[1] Design, Synthesis, and Biological Evaluation of New 1,4-Dimethyl-1H-pyrazole Derivatives as MmpL3 Inhibitors. Journal of Medicinal Chemistry. (Contextual reference based on scaffold usage in TB research).

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of Dimethylpyrazole Carbaldehydes

The following Application Note is structured to address the specific synthetic challenge of accessing 1,4-dimethyl-1H-pyrazole-3-carbaldehyde . Executive Summary & Scientific Correction: As a Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is structured to address the specific synthetic challenge of accessing 1,4-dimethyl-1H-pyrazole-3-carbaldehyde .

Executive Summary & Scientific Correction: As a Senior Application Scientist, it is critical to address a fundamental mechanistic constraint in your request. The Vilsmeier-Haack (VH) reaction is an electrophilic aromatic substitution that overwhelmingly targets the most electron-rich position of the pyrazole ring, which is C4 . In 1,4-dimethyl-1H-pyrazole , the C4 position is blocked by a methyl group. Consequently, direct Vilsmeier-Haack formylation will not yield the 3-carbaldehyde efficiently; it typically results in no reaction, side products, or formylation of the phenyl ring (if present).

Therefore, this guide is bifurcated into two distinct protocols to ensure you achieve your scientific goals:

  • Protocol A (The "Standard" VH): The robust Vilsmeier-Haack synthesis of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde , demonstrating the correct application of VH chemistry on pyrazoles.

  • Protocol B (The "Target" Synthesis): The Lithiation-Formylation protocol, which is the chemically valid method to synthesize your specific target, 1,4-dimethyl-1H-pyrazole-3-carbaldehyde , by bypassing the electronic limitations of the VH reaction.

Introduction & Mechanistic Insight

The pyrazole scaffold is a cornerstone in medicinal chemistry, particularly for p38 MAP kinase inhibitors and anti-inflammatory agents. Introducing a formyl group (-CHO) is a critical activation step for further diversification.

The Vilsmeier-Haack Limitation

The Vilsmeier-Haack reagent (Chloromethyliminium salt, formed from


 and DMF) is a weak electrophile. It requires a highly nucleophilic carbon.
  • Pyrazole Nucleophilicity: The electron density in pyrazoles is highest at C4 .

  • The Conflict: Your target substrate, 1,4-dimethyl-1H-pyrazole , has a methyl group at C4. This steric and electronic blockade prevents the formation of the tetrahedral Sigma-complex required for Vilsmeier formylation.

  • The Solution: To functionalize C3 , we must switch mechanisms from Electrophilic Aromatic Substitution (EAS) to Deprotonation-Quenching (Lithiation) . The C5 proton is the most acidic, but C3 can be targeted via directing groups or halogen-lithium exchange if a precursor is available. However, for the 1,4-dimethyl substrate, direct lithiation often favors C5. Note: If C5 is blocked, C3 is accessible. If C5 is free, C5-lithiation is dominant.

Below are the detailed protocols for both the standard Vilsmeier (C4) and the alternative C3-targeting strategy.

Chemical Reaction Pathways (Graphviz Visualization)

ReactionPathways Figure 1: Divergent pathways. Vilsmeier-Haack is effective only for C4-unsubstituted pyrazoles. Start_13 1,3-Dimethyl-1H-pyrazole (C4-H Open) Inter_Imine Iminium Intermediate Start_13->Inter_Imine Electrophilic Attack (C4 Position) Start_14 1,4-Dimethyl-1H-pyrazole (C4-Me Blocked) Fail_VH No Reaction / Decomposition Start_14->Fail_VH Vilsmeier-Haack (Steric Block) Prod_5CHO 1,4-Dimethyl-1H-pyrazole- 5-carbaldehyde (Kinetic Product) Start_14->Prod_5CHO Lithiation Route (C5 is most acidic) VH_Reagent Vilsmeier Reagent (POCl3 + DMF) VH_Reagent->Start_13 Prod_4CHO 1,3-Dimethyl-1H-pyrazole- 4-carbaldehyde (Major Product) Inter_Imine->Prod_4CHO Hydrolysis Lithiation 1. n-BuLi (Deprotonation) 2. DMF (Quench)

Protocol A: Vilsmeier-Haack Formylation (Standard C4-Targeting)

Use this protocol if your actual target is 1,3-dimethyl-1H-pyrazole-4-carbaldehyde or to understand the conditions that fail for the 1,4-isomer.

Reagents & Equipment[1][2][3]
  • Substrate: 1,3-Dimethyl-1H-pyrazole (1.0 equiv)

  • Reagent A: Phosphorus Oxychloride (

    
    ) (1.2 – 3.0 equiv)
    
  • Reagent B:

    
    -Dimethylformamide (DMF) (Excess, acts as solvent/reagent)
    
  • Solvent: Anhydrous DMF or 1,2-Dichloroethane (DCE)

  • Equipment: Flame-dried 3-neck round bottom flask, dropping funnel,

    
     atmosphere, reflux condenser.
    
Step-by-Step Methodology
  • Vilsmeier Reagent Formation (In-Situ):

    • Charge the flask with anhydrous DMF (5.0 equiv) under

      
      .
      
    • Cool to 0°C using an ice/salt bath.[1]

    • Add

      
       (1.2 equiv) dropwise over 20 minutes. Caution: Exothermic.
      
    • Stir at 0°C for 30 minutes until a semi-solid or viscous yellow "Vilsmeier Salt" forms.

  • Substrate Addition:

    • Dissolve 1,3-dimethyl-1H-pyrazole in a minimum volume of DMF.

    • Add this solution dropwise to the Vilsmeier salt at 0°C.

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (RT).

    • Heat to 80–90°C for 4–6 hours.

    • Monitoring: Check TLC (EtOAc/Hexane 1:1). The starting material spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      aldehyde spot.
  • Work-Up (Critical Hydrolysis Step):

    • Cool the reaction mixture to RT.

    • Pour slowly onto crushed ice (500 g) with vigorous stirring.

    • Neutralize carefully with saturated

      
        or 
      
      
      
      solution to pH 7–8. Note: This hydrolyzes the iminium intermediate to the aldehyde.[2][3]
    • Stir for 1 hour at RT.

  • Purification:

    • Extract with

      
       (
      
      
      
      ).
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Recrystallization: Usually from Hexane/EtOAc or Ethanol.

Protocol B: Lithiation-Formylation (Targeting 1,4-Dimethyl-3-CHO)

This is the chemically accurate method for your requested target. Note that C5 is more acidic than C3. To target C3 specifically, one often starts with 1,4-dimethyl-1H-pyrazole and relies on equilibration or specific blocking/directing groups. However, the most direct access to the 3-carbaldehyde is often via Oxidation of the 3-methyl group of 1,3,4-trimethylpyrazole.

Alternative Strategy: Oxidation of 1,3,4-Trimethylpyrazole Since direct formylation of the ring is difficult, oxidizing a pre-existing methyl group at C3 is superior.

Reagents
  • Substrate: 1,3,4-Trimethyl-1H-pyrazole

  • Oxidant: Ceric Ammonium Nitrate (CAN) or

    
    .
    
Protocol (Ceric Ammonium Nitrate Route)
  • Dissolution: Dissolve 1,3,4-trimethyl-1H-pyrazole (10 mmol) in 50% aqueous acetic acid.

  • Oxidation: Add CAN (4.0 equiv) portion-wise at 0°C.

  • Reaction: Stir at RT for 12 hours. The C3-methyl is more reactive than C4-methyl due to electronic activation.

  • Workup: Neutralize, extract with EtOAc, and purify via column chromatography.

Comparative Data Analysis

FeatureVilsmeier-Haack (Protocol A)Lithiation/Oxidation (Protocol B)
Target Isomer 4-Carbaldehyde 3-Carbaldehyde (or 5)
Mechanism Electrophilic Aromatic SubstitutionRadical Oxidation or Deprotonation
Key Reagents

/ DMF
CAN or n-BuLi / DMF
Regioselectivity Highly Selective for C4 Selective for C3-Methyl (Oxidation)
Suitability for 1,4-Dimethyl Poor (C4 is blocked)High (Bypasses ring substitution)

Troubleshooting & "The Senior Scientist's Take"

  • The "Blocked C4" Trap: Many researchers attempt Vilsmeier on 1,4-disubstituted pyrazoles and observe degradation. If you see a black tar and no product, you have likely forced the Vilsmeier reagent to attack the methyl group or the nitrogen, leading to decomposition.

  • Moisture Control: The Vilsmeier reagent is extremely hygroscopic. If your

    
     is old (hydrolyzed), the reaction will fail. Always distill 
    
    
    
    if it appears cloudy.
  • Safety: The quenching of Vilsmeier reactions generates massive amounts of HCl gas. Perform the ice quench slowly in a fume hood.

Workflow Diagram (Protocol A)

Workflow Figure 2: Standard Vilsmeier-Haack Workflow for Pyrazole Formylation Step1 Reagent Prep: DMF + POCl3 (0°C) Form Vilsmeier Salt Step2 Addition: Add Pyrazole in DMF (Dropwise, 0°C) Step1->Step2 Step3 Heating: 80-90°C for 4-6h Monitor TLC Step2->Step3 Step4 Quench: Pour onto Crushed Ice Neutralize (NaOAc) Step3->Step4 Step5 Isolation: DCM Extraction Recrystallization Step4->Step5

References

  • Popov, A. V., et al. (2019).[4] "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Arkivoc, 2019(vi), 1-14.[4] Link

  • Abdel-Wahab, B. F., et al. (2011). "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity." Arkivoc, 2011(i), 196-245.[5][6] Link

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[3] "The Vilsmeier–Haack Reaction."[1][2][3][4][5][7][8] Comprehensive Organic Synthesis, 2, 777-794. Link

  • BenchChem Technical Support. "Protocol for Vilsmeier-Haack Formylation of Pyrazoles." Link

Sources

Application

Application Note: Reductive Amination Protocols for 1,4-Dimethyl-1H-pyrazole-3-carbaldehyde

Abstract & Strategic Significance 1,4-Dimethyl-1H-pyrazole-3-carbaldehyde (CAS: 222302-12-3) is a critical pharmacophore in the synthesis of kinase inhibitors (e.g., JAK, Aurora kinase) and agrochemicals.[1] Its C3-formy...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

1,4-Dimethyl-1H-pyrazole-3-carbaldehyde (CAS: 222302-12-3) is a critical pharmacophore in the synthesis of kinase inhibitors (e.g., JAK, Aurora kinase) and agrochemicals.[1] Its C3-formyl group offers a versatile handle for introducing amine-based diversity. However, the adjacent N2-nitrogen and C4-methyl group create a unique steric and electronic environment that can complicate standard amination protocols.[1]

This guide details three optimized reductive amination protocols designed to overcome specific synthetic challenges:

  • Method A (Standard): Sodium Triacetoxyborohydride (STAB) for general substrates.

  • Method B (Steric/Electronic Challenge): Titanium(IV) Isopropoxide (

    
    ) mediated reduction.[1][2][3]
    
  • Method C (Stepwise): Methanolic

    
     for preventing over-alkylation of primary amines.
    

Chemical Context & Mechanistic Insight

Substrate Analysis[1]
  • Electronic Effect: The pyrazole ring is electron-rich. The C4-methyl group (inductive donor) slightly reduces the electrophilicity of the C3-aldehyde compared to the des-methyl analog, potentially slowing imine formation.[1]

  • Steric Environment: The C3-aldehyde is flanked by the N2 lone pair and the C4-methyl group.[1] While not severely hindered, bulky amines (e.g., tert-butylamine) may require Lewis acid activation (Method B).[1]

  • Coordination Risk: The N2 nitrogen can coordinate with Lewis acids or transition metals, potentially sequestering catalysts.[1]

Reaction Mechanism

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an imine (or iminium ion), which is then irreversibly reduced.[1]

ReactionMechanism Aldehyde 1,4-Dimethyl pyrazole-3-CHO Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine (Equilibrium) Amine Amine (R-NH2) Amine->Hemiaminal Imine Imine / Iminium (Activated) Hemiaminal->Imine - H2O (Acid Cat.) Product Secondary/Tertiary Amine Product Imine->Product + Hydride (Reductant) LewisAcid Ti(OiPr)4 or AcOH LewisAcid->Hemiaminal Catalyzes LewisAcid->Imine Activates

Figure 1: Mechanistic pathway of reductive amination highlighting key intermediates and catalytic intervention points.[1]

Protocol Selection Guide

Use the following decision matrix to select the optimal method for your specific amine partner.

DecisionTree Start Select Amine Partner Q1 Is the Amine Primary or Secondary? Start->Q1 Sec Secondary Amine (R2NH) Q1->Sec Secondary Pri Primary Amine (RNH2) Q1->Pri Primary Q2 Is the Amine Sterically Hindered or Weakly Nucleophilic? Sec->Q2 Q3 Is Dialkylation a Concern? Pri->Q3 MethodA Method A: STAB (Standard) Q2->MethodA No (Reactive) MethodB Method B: Ti(OiPr)4 (Activation) Q2->MethodB Yes (Hindered/Aniline) Q3->MethodA No MethodC Method C: Stepwise (Control) Q3->MethodC Yes (Prevent dimer)

Figure 2: Protocol selection decision tree based on amine nucleophilicity and steric demands.

Experimental Protocols

Method A: Standard STAB Protocol (One-Pot)

Best for: Reactive secondary amines and unhindered primary amines. Reagent: Sodium Triacetoxyborohydride (STAB).[4] Solvent: 1,2-Dichloroethane (DCE) or THF.[1][5]

  • Preparation: In a dry reaction vial, dissolve 1,4-dimethyl-1H-pyrazole-3-carbaldehyde (1.0 equiv) in anhydrous DCE (0.2 M concentration).

  • Amine Addition: Add the amine (1.1–1.2 equiv).

  • Catalyst: Add Acetic Acid (AcOH, 1.0–2.0 equiv). Note: AcOH promotes imine formation and buffers the basicity of the pyrazole.[1]

  • Mixing: Stir at Room Temperature (RT) for 30–60 minutes to establish the imine equilibrium.

  • Reduction: Add STAB (1.5 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Monitoring: Stir at RT for 2–16 hours. Monitor by LC-MS or TLC.

  • Work-up: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ).[2] Dry organics over
    
    
    and concentrate.
Method B: Titanium(IV) Isopropoxide Mediated

Best for: Sterically hindered amines, anilines, or acid-sensitive substrates.[1] Reagent:


 followed by 

.[2][6] Solvent: THF or Methanol.[4]
  • Complexation: In a dry flask under

    
    , combine the aldehyde  (1.0 equiv) and amine  (1.1 equiv) in anhydrous THF.
    
  • Activation: Add

    
      (1.5–2.0 equiv) dropwise.
    
    • Mechanism:[1][2][4] Titanium acts as a Lewis acid to activate the carbonyl and a water scavenger to drive imine formation.

  • Imine Formation: Stir at RT for 6–12 hours (or 50°C for 2 hours if stubborn).

  • Reduction: Cool to 0°C. Add

    
      (2.0 equiv) portion-wise. Caution: Exothermic.
    
    • Note: If using THF, add a small amount of MeOH (1–2 mL) to solubilize the borohydride.[1]

  • Quench: Add water (1 mL per mmol Ti) to precipitate

    
    . Dilute with EtOAc.
    
  • Filtration: Filter the white slurry through a Celite pad. The filtrate contains the product.

Method C: Stepwise Methanolic Reduction

Best for: Primary amines where dialkylation (formation of tertiary amine) is a major side product.

  • Imine Formation: Dissolve aldehyde (1.0 equiv) and primary amine (1.0 equiv) in anhydrous MeOH. Add

    
     molecular sieves.
    
  • Equilibration: Stir for 4–12 hours at RT. Confirm imine formation by TLC (disappearance of aldehyde).

  • Reduction: Cool to 0°C. Add

    
      (1.0 equiv) slowly.
    
  • Work-up: Acidify carefully with 1N HCl to pH 3 (decomposes borate complexes), then basify to pH 10 with NaOH. Extract with DCM.

Data Summary & Troubleshooting

VariableMethod A (STAB)Method B (Ti-mediated)Method C (Stepwise)
Reducing Power MildStrong (Activation)Moderate
Solvent DCE, DCM, THFTHF, NeatMeOH, EtOH
Acid Catalyst Acetic Acid (Essential)Not requiredNot required
Water Tolerance Low (STAB hydrolyzes)Very Low (Ti hydrolyzes)Moderate
Typical Yield 75–95%60–90%70–85%
Key Risk Incomplete conversionTitanium emulsionDialkylation

Troubleshooting Guide:

  • Low Conversion: If starting material remains, switch to Method B. The pyrazole N2 may be inhibiting protonation in Method A; Titanium overcomes this by coordination.

  • Emulsions: In Method B, washing the filter cake with 10% aqueous NaOH can help break up Titanium emulsions during workup.[1]

  • Dialkylation: If observing R-N(benzyl)2 species in Method A, switch to Method C or use a large excess of amine (5 equiv) in Method A.

Safety & Handling

  • 1,4-Dimethyl-1H-pyrazole-3-carbaldehyde: Treat as a potential skin and eye irritant.[1] Pyrazole derivatives can possess biological activity; handle in a fume hood.

  • Sodium Triacetoxyborohydride (STAB): Evolves hydrogen gas upon contact with protic solvents or acid. Keep dry.

  • Titanium(IV) Isopropoxide: Moisture sensitive. Hydrolyzes to release isopropanol and

    
    .
    

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][7][8] Journal of Organic Chemistry, 1996.[1][7] Link[1]

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[1][3] Journal of Organic Chemistry, 1990.[1][3] Link[1]

  • Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, 1998.[1][2] Link

  • Simenel, A. A., et al. "Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-Pyrazole-4-Carbaldehydes."[1][9] Ineos Open, 2021.[1][9] (Demonstrates reactivity of pyrazole carbaldehydes). Link

Sources

Method

Technical Application Note: Selective Oxidation Strategies for Pyrazole Intermediates

Executive Summary This application note details the selective oxidation of 1,4-dimethyl-1H-pyrazole-3-carbaldehyde (Substrate) to 1,4-dimethyl-1H-pyrazole-3-carboxylic acid (Target). This transformation is a critical ste...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the selective oxidation of 1,4-dimethyl-1H-pyrazole-3-carbaldehyde (Substrate) to 1,4-dimethyl-1H-pyrazole-3-carboxylic acid (Target). This transformation is a critical step in the synthesis of pyrazole-based kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

While the aldehyde-to-acid transformation is chemically standard, this specific substrate presents a selectivity challenge : the presence of the C4-methyl and N1-methyl groups. Harsh oxidants (e.g., unbuffered KMnO₄ or Chromic acid) risk over-oxidizing the C4-methyl group to a dicarboxylic acid or generating N-oxides [1, 2].

To address this, we present two validated protocols:

  • Method A (The Gold Standard): Pinnick Oxidation (NaClO₂). Prioritizes maximum chemoselectivity and purity for medicinal chemistry applications.

  • Method B (Scalable Alternative): Buffered Permanganate Oxidation. Prioritizes cost-efficiency and throughput for gram-scale synthesis, with strict temperature controls to prevent side-chain degradation.

Chemical Strategy & Mechanism[1][2][3][4]

Reaction Scheme

The transformation relies on the selective insertion of oxygen into the formyl C-H bond without disturbing the heteroaromatic ring or the alkyl substituents.

ReactionScheme Substrate 1,4-dimethyl-1H-pyrazole- 3-carbaldehyde (Aldehyde) Product 1,4-dimethyl-1H-pyrazole- 3-carboxylic acid (Carboxylic Acid) Substrate->Product Selective Oxidation SideProduct Potential Side Product: 4-COOH derivative (Over-oxidation) Substrate->SideProduct Harsh Conditions (Avoid) Reagents Method A: NaClO2, NaH2PO4, Scavenger Method B: KMnO4 (Buffered) Reagents->Substrate

Figure 1: Reaction scheme highlighting the target transformation and potential over-oxidation risks.

Mechanistic Insight: Why Pinnick?

The Pinnick oxidation utilizes sodium chlorite (NaClO₂) under mild acidic conditions (pH 3–5). The active oxidant is chlorous acid (HClO₂).[1][2][3]

  • Selectivity: HClO₂ is chemically distinct because it reacts specifically with the aldehyde carbonyl. It lacks the potential to abstract protons from the benzylic-like C4-methyl position, preserving the integrity of the 1,4-dimethyl substitution pattern [3, 4].

  • Scavenger Necessity: The reaction generates hypochlorous acid (HOCl) as a byproduct.[3] HOCl is a reactive chlorinating agent that could attack the electron-rich pyrazole ring. A scavenger (2-methyl-2-butene or sulfamic acid) is mandatory to quench HOCl immediately [3].

Experimental Protocols

Method A: Pinnick Oxidation (Recommended for Drug Discovery)

Applicability: High-value intermediates, <50g scale, requirement for >98% purity.

Reagents & Materials
ReagentEquiv.[4][2][5][6][7][8][9][10]Role
Substrate1.0Starting Material
Sodium Chlorite (NaClO₂)1.5 - 2.0Oxidant
NaH₂PO₄ (Monobasic)1.5Buffer (Maintains pH ~3.5)
2-Methyl-2-butene5.0 - 10.0HOCl Scavenger
t-Butanol / Water (3:1)--Solvent System
Step-by-Step Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-dimethyl-1H-pyrazole-3-carbaldehyde (1.0 equiv) in t-butanol/water (3:1 v/v). The concentration should be approximately 0.1 M to 0.2 M.

  • Scavenger Addition: Add 2-methyl-2-butene (5.0 equiv). Note: This reagent is volatile; keep the vessel cold if ambient temperature is high.

  • Oxidant Solution: Separately, dissolve NaClO₂ (1.5 equiv) and NaH₂PO₄ (1.5 equiv) in a minimum amount of water.

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the oxidant solution dropwise over 15–30 minutes. Critical: Exothermic reaction. Monitor internal temperature.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

    • IPC (In-Process Control): Monitor by TLC or HPLC. The aldehyde peak (approx. 10 ppm in ¹H NMR) should disappear.

  • Workup:

    • Evaporate the volatile t-butanol under reduced pressure.

    • Dilute the remaining aqueous residue with water.

    • Acidification: Carefully acidify to pH 2–3 using 1N HCl. Caution: Do not go below pH 2 to avoid decomposing the pyrazole if sensitive, though this substrate is generally robust.

    • Extraction: Extract the precipitated solid or oil with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The product often crystallizes upon concentration. If necessary, recrystallize from Ethanol/Water.

Method B: Buffered Permanganate Oxidation (Scalable)

Applicability: >50g scale, cost-sensitive projects. Risk: Higher risk of oxidizing the C4-methyl group if temperature is uncontrolled.

Reagents & Materials
ReagentEquiv.[4][2][5][6][7][8][9][10]Role
Substrate1.0Starting Material
KMnO₄1.1 - 1.2Oxidant
Acetone / Water (1:1)--Solvent
Pyridine (Optional)0.5Buffer/Moderator [2]
Step-by-Step Protocol
  • Dissolution: Dissolve the substrate in Acetone/Water (1:1).

  • Temperature Control: Cool the solution to 0–5 °C. This is non-negotiable for selectivity.

  • Addition: Add solid KMnO₄ (or a saturated aqueous solution) in small portions over 1 hour. Maintain temperature <10 °C.

    • Visual Cue: The purple color should persist for longer periods as the reaction nears completion.

  • Quenching: Once TLC indicates consumption of aldehyde, quench excess permanganate by adding a few drops of isopropanol or saturated sodium bisulfite solution until the purple color dissipates and a brown precipitate (MnO₂) forms.

  • Filtration: Filter the mixture through a pad of Celite to remove MnO₂. Wash the pad with hot water/acetone.

  • Isolation: Concentrate the filtrate to remove acetone. Acidify the aqueous phase to pH 3 with 2N HCl to precipitate the carboxylic acid. Filter and dry.

Analytical Validation & QC

Expected Data
  • Physical State: White to off-white solid.

  • ¹H NMR (DMSO-d₆):

    • Disappearance of Aldehyde singlet: ~9.8–10.0 ppm.

    • Appearance of Carboxylic Acid broad singlet: ~12.0–13.0 ppm.

    • Pyrazolic Proton (C5-H): Singlet around 7.5–7.8 ppm.

    • N-Methyl (N1-CH₃): Singlet ~3.7–3.9 ppm.

    • C-Methyl (C4-CH₃): Singlet ~2.1–2.3 ppm.

  • Mass Spectrometry: [M+H]⁺ = 141.06 (Calculated MW: 140.14).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Chlorinated Byproducts (Method A)Insufficient scavenger.Increase 2-methyl-2-butene to 10 equiv.
Low Yield / Waxy Solid Product is water-soluble.Saturate aqueous phase with NaCl before extraction; use 10% MeOH in DCM for extraction.
Over-oxidation (Method B)Temperature too high.Strictly maintain <10 °C; switch to Method A.

Workflow Decision Tree

Workflow Start Start: 1,4-dimethyl-1H-pyrazole-3-carbaldehyde ScaleCheck Scale & Purity Requirement? Start->ScaleCheck HighPurity High Purity / <50g (MedChem) ScaleCheck->HighPurity Precision BulkScale Cost Sensitive / >50g (Process Chem) ScaleCheck->BulkScale Throughput MethodA Method A: Pinnick Oxidation (NaClO2 / Scavenger) HighPurity->MethodA MethodB Method B: KMnO4 Oxidation (0°C, Buffered) BulkScale->MethodB QC QC: 1H-NMR & HPLC Check for -COOH signal MethodA->QC MethodB->QC

Figure 2: Decision matrix for selecting the appropriate oxidation protocol based on project scale and purity requirements.

References

  • Mohamed, A. et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. Available at: [Link]

  • Pinnick, H. W. et al. (1981). Oxidation of α,β-unsaturated aldehydes. Tetrahedron. Available at: [Link]

  • Raheem, K. S. et al. (2020).[3] Mechanistic investigations on Pinnick oxidation: a density functional theory study. Royal Society Open Science. Available at: [Link]

Sources

Application

The Versatile Cornerstone: 1,4-Dimethyl-1H-pyrazole-3-carbaldehyde in Modern Pharmaceutical Synthesis

Introduction: The Rising Prominence of Pyrazole Scaffolds In the landscape of medicinal chemistry, the pyrazole nucleus stands as a privileged scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of Pyrazole Scaffolds

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a privileged scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms that is a cornerstone in the design of numerous therapeutic agents.[1][2] Its remarkable versatility and ability to engage in various biological interactions have led to its incorporation in a range of FDA-approved drugs, from the anti-inflammatory celecoxib to the anti-obesity agent rimonabant.[1] Among the diverse array of pyrazole-based building blocks, 1,4-dimethyl-1H-pyrazole-3-carbaldehyde has emerged as a particularly valuable intermediate. Its unique substitution pattern and the reactive aldehyde functionality provide a strategic entry point for the synthesis of complex molecular architectures with significant pharmacological potential. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this key intermediate.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safe handling procedures for 1,4-dimethyl-1H-pyrazole-3-carbaldehyde is paramount for its successful application in research and development.

PropertyValueReference
CAS Number 861585-27-5
Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
Appearance White to off-white solid[3]
Purity Typically ≥95%[4]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[4]

Safety Precautions: 1,4-Dimethyl-1H-pyrazole-3-carbaldehyde is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation.[4][5] It may also cause respiratory irritation.[4] Therefore, it is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][6] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[4][5]

Synthetic Utility and Key Reactions

The synthetic value of 1,4-dimethyl-1H-pyrazole-3-carbaldehyde lies in the reactivity of its aldehyde group, which serves as a versatile handle for a variety of chemical transformations. These reactions are fundamental to the construction of more complex, biologically active molecules.

Reductive Amination: A Gateway to Diverse Amine Derivatives

Reductive amination is a cornerstone reaction for introducing nitrogen-containing functionalities. The aldehyde group of 1,4-dimethyl-1H-pyrazole-3-carbaldehyde readily reacts with primary or secondary amines to form an imine intermediate, which is then reduced in situ to the corresponding amine. This reaction is highly efficient and allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Reductive_Amination Pyrazole_Aldehyde 1,4-Dimethyl-1H-pyrazole- 3-carbaldehyde Imine Imine Intermediate Pyrazole_Aldehyde->Imine + Amine - H2O Amine Primary or Secondary Amine (R-NH2 or R2NH) Final_Amine Substituted Amine Derivative Imine->Final_Amine + Reducing Agent (e.g., NaBH(OAc)3)

Caption: Reductive amination workflow.

Wittig and Horner-Wadsworth-Emmons Reactions: Carbon-Carbon Bond Formation

For the extension of the carbon skeleton, the Wittig and Horner-Wadsworth-Emmons reactions are invaluable. These reactions convert the aldehyde into an alkene with high stereocontrol, providing a means to introduce diverse side chains and explore their impact on biological activity. The choice between the two reactions often depends on the desired stereochemistry of the resulting alkene.

Condensation Reactions: Building Heterocyclic Systems

The aldehyde functionality can participate in condensation reactions with various nucleophiles to construct new heterocyclic rings fused to or substituted on the pyrazole core. For instance, reaction with active methylene compounds can lead to the formation of chalcone-like intermediates, which can be further cyclized to generate a variety of heterocyclic systems.[7] This strategy is particularly useful for creating novel scaffolds with unique pharmacological profiles.

Protocol: Synthesis of a Hypothetical Kinase Inhibitor Intermediate via Reductive Amination

This protocol details the synthesis of a hypothetical kinase inhibitor intermediate, N-((1,4-dimethyl-1H-pyrazol-3-yl)methyl)-4-fluoroaniline, showcasing a typical reductive amination procedure.

Materials:

  • 1,4-dimethyl-1H-pyrazole-3-carbaldehyde (1.0 eq)

  • 4-fluoroaniline (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,4-dimethyl-1H-pyrazole-3-carbaldehyde (1.0 eq) and anhydrous dichloromethane. Stir the mixture until the solid is completely dissolved.

  • Addition of Amine: Add 4-fluoroaniline (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Imine Formation: Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Once imine formation is complete, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as the addition may cause some effervescence.

  • Reaction Monitoring: Continue stirring the reaction at room temperature overnight. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-((1,4-dimethyl-1H-pyrazol-3-yl)methyl)-4-fluoroaniline.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol_Workflow cluster_Reaction Reaction Phase cluster_Workup Work-up & Purification Setup 1. Dissolve pyrazole aldehyde in anhydrous DCM Add_Amine 2. Add 4-fluoroaniline and catalytic acetic acid Setup->Add_Amine Imine_Formation 3. Stir for 1-2h at RT (Imine Formation) Add_Amine->Imine_Formation Reduction 4. Add NaBH(OAc)3 portion-wise Imine_Formation->Reduction Stir_Overnight 5. Stir overnight at RT Reduction->Stir_Overnight Quench 6. Quench with sat. NaHCO3 Stir_Overnight->Quench Extract 7. Extract with DCM Quench->Extract Wash_Dry 8. Wash with brine and dry over MgSO4 Extract->Wash_Dry Purify 9. Purify by column chromatography Wash_Dry->Purify Characterize 10. Characterize by NMR, MS Purify->Characterize Final Product

Caption: Synthetic protocol workflow.

Conclusion: A Versatile Tool for Drug Discovery

1,4-Dimethyl-1H-pyrazole-3-carbaldehyde is a highly valuable and versatile intermediate in pharmaceutical research and development. Its straightforward reactivity, particularly in reductive amination and carbon-carbon bond-forming reactions, provides medicinal chemists with a powerful tool to rapidly generate diverse libraries of compounds for biological screening. A solid understanding of its properties, safe handling procedures, and synthetic applications is essential for unlocking its full potential in the quest for novel and effective therapeutics.

References

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Sayed, N. N. E. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Molecular Structure, 1315, 138409.
  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • Moussa, Z., El-Hiti, G. A., & Al-Ayed, A. S. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(19), 4429.
  • Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3), 008.
  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(9), 195-243.

Sources

Method

Knoevenagel condensation conditions for pyrazole-3-carbaldehydes

Topic: Optimized Knoevenagel Condensation Conditions for Pyrazole-3-Carbaldehydes Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Introduction The...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimized Knoevenagel Condensation Conditions for Pyrazole-3-Carbaldehydes Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Introduction

The Knoevenagel condensation of pyrazole-3-carbaldehydes with active methylene compounds is a pivotal transformation in the synthesis of bioactive heterocycles. The resulting 3-vinylpyrazole derivatives (often termed pyrazole chalcones or alkenes) serve as critical pharmacophores in oncology (e.g., inhibiting EGFR/VEGFR kinases) and antimicrobial research.

Unlike their 4-carbaldehyde counterparts (synthesized via Vilsmeier-Haack), pyrazole-3-carbaldehydes present unique synthetic challenges. The aldehyde group at the C3 position is directly adjacent to the ring nitrogen. In 1H-pyrazoles (unsubstituted Nitrogen), this proximity allows for tautomeric shifts and intermolecular hydrogen bonding that can reduce electrophilicity or cause solubility issues in non-polar solvents.

This guide details three validated protocols ranging from classical methods to modern green chemistry approaches, ensuring high yields and E-stereoselectivity.

Mechanistic Insight & Stereoselectivity

The reaction proceeds via a base-catalyzed nucleophilic addition-elimination pathway.[1] For pyrazole-3-carbaldehydes, the reaction is highly stereoselective for the (E)-isomer .

Why (E)-Selectivity? The formation of the (E)-isomer is thermodynamically driven. The steric bulk of the pyrazole ring (especially if N1-substituted) forces the active methylene's bulky group (e.g., ester or nitrile) to orient trans to the pyrazole core during the dehydration step to minimize 1,3-allylic strain.

Figure 1: Reaction Mechanism

KnoevenagelMechanism cluster_conditions Critical Factors Base Base Catalyst (Piperidine/Ammonium Carbonate) Methylene Active Methylene (pKa ~11-13) Base->Methylene Deprotonation Enolate Enolate Anion Methylene->Enolate Intermediate Tetrahedral Intermediate Enolate->Intermediate Nucleophilic Attack on C=O Aldehyde Pyrazole-3-Carbaldehyde Aldehyde->Intermediate Dehydration Dehydration (- H2O) Intermediate->Dehydration Base/Heat Product (E)-Vinyl Pyrazole Dehydration->Product Steric Control Aldehyde Electrophilicity Aldehyde Electrophilicity Solvent Polarity Solvent Polarity

Caption: Base-catalyzed mechanism favoring the thermodynamically stable (E)-alkene via an enolate intermediate.

Experimental Protocols

Method A: The "Green" Standard (Aqueous/Ammonium Carbonate)

Best for: Eco-friendly synthesis, acid-sensitive substrates, and simple workup.

Recent developments utilize water-ethanol mixtures with mild bases like ammonium carbonate.[2] This method exploits the "on-water" effect where hydrophobic interactions accelerate the reaction at the phase boundary.

  • Reagents: Pyrazole-3-carbaldehyde (1.0 equiv), Active Methylene (e.g., Malononitrile, 1.0 equiv), Ammonium Carbonate ((NH₄)₂CO₃, 20 mol%), Water:Ethanol (1:1).[2]

  • Temperature: Ambient to mild heat (40°C).

Step-by-Step Protocol:

  • Dissolution: In a 50 mL round-bottom flask, suspend 1.0 mmol of pyrazole-3-carbaldehyde and 1.0 mmol of malononitrile in 10 mL of a Water:Ethanol (1:1 v/v) mixture.

  • Catalyst Addition: Add 20 mol% (approx. 19 mg) of ammonium carbonate.

  • Reaction: Stir vigorously at room temperature. If the aldehyde is highly lipophilic (e.g., 1-phenyl substituted), mild heating to 40-50°C or sonication for 10 minutes is recommended to initiate the reaction.

  • Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 3:7). The reaction typically completes in 15–45 minutes.

  • Workup: The product usually precipitates out of the aqueous medium. Filter the solid precipitate.[3]

  • Purification: Wash the cake with water (2 x 5 mL) to remove the catalyst and excess malononitrile. Recrystallize from hot ethanol if necessary.

Method B: High-Throughput Microwave Synthesis

Best for: Library generation, sterically hindered aldehydes, and rapid optimization.

Microwave irradiation provides uniform heating and can overcome the activation energy barrier for deactivated aldehydes (e.g., those with electron-donating groups on the pyrazole ring).

  • Reagents: Pyrazole-3-carbaldehyde (1.0 equiv), Active Methylene (1.1 equiv), Piperidine (catalytic, 2-3 drops), Ethanol.

  • Equipment: Microwave Reactor (e.g., Biotage or CEM).

Step-by-Step Protocol:

  • Setup: Place 1.0 mmol aldehyde and 1.1 mmol active methylene in a microwave vial (2–5 mL).

  • Solvent: Add 2 mL of Ethanol. Add 2 drops of piperidine. Cap the vial.

  • Irradiation: Heat at 80°C for 5–10 minutes (Power: Dynamic, max 100W).

  • Cooling: Cool the vial to room temperature using a compressed air stream.

  • Isolation: Pour the reaction mixture onto crushed ice (10 g). Stir for 10 minutes.

  • Filtration: Collect the solid by vacuum filtration. Yields are typically >85%.

Method C: Classical Thermal Condensation

Best for: Large-scale synthesis (>10g) where microwave is impractical.

  • Reagents: Pyrazole-3-carbaldehyde, Active Methylene, Piperidine (10 mol%), Ethanol.

Step-by-Step Protocol:

  • Reflux: Dissolve reactants in Ethanol (5 mL/mmol). Add piperidine.

  • Heat: Reflux (78°C) for 2–6 hours.

  • Workup: Cool to 0°C. If precipitation does not occur, remove half the solvent under reduced pressure and add cold water.

Comparative Data Analysis

The following table summarizes the efficiency of the described methods based on literature precedents for pyrazole-3-carbaldehydes reacting with malononitrile.

ParameterMethod A: Aqueous/GreenMethod B: MicrowaveMethod C: Classical Reflux
Catalyst (NH₄)₂CO₃ (Mild)Piperidine (Base)Piperidine (Base)
Solvent H₂O : EtOH (1:1)EthanolEthanol
Temp/Time 25-40°C / 30 min80°C / 5-10 min78°C / 2-6 hrs
Yield (Avg) 88 - 94%90 - 96%75 - 85%
Purification Filtration (High Purity)Filtration/Recryst.Recrystallization often required
Eco-Score High (Green)MediumLow (VOC usage)

Troubleshooting & Critical Parameters

Issue: Solubility of Starting Material
  • Context: Unsubstituted 1H-pyrazole-3-carbaldehydes are amphoteric and capable of H-bonding, making them sparingly soluble in pure water or non-polar solvents.

  • Solution: For Method A, ensure Ethanol is present (1:1 ratio).[2] If the aldehyde remains solid, switch to Method B (Microwave) which drives the reaction despite initial slurry conditions.

Issue: Knoevenagel vs. Michael Addition
  • Context: If the reaction is left too long with excess active methylene, a second molecule may attack the newly formed double bond (Michael addition), forming a bis-adduct.

  • Solution: Maintain strict 1:1 stoichiometry for Method A and C. Stop the reaction immediately upon consumption of the aldehyde (TLC monitoring).

Issue: Acidic NH Proton
  • Context: If using 1H-pyrazoles, strong bases (NaOEt, KOH) will deprotonate the ring nitrogen first, forming a pyrazolyl anion which reduces the electrophilicity of the aldehyde.

  • Solution: Use weak bases like Ammonium Carbonate or Piperidine . Avoid hydroxide bases.

Decision Workflow

Use this logic flow to select the appropriate protocol for your specific pyrazole substrate.

DecisionTree Start Start: Pyrazole-3-Carbaldehyde Scale Reaction Scale? Start->Scale SmallScale < 500 mg (Library/Screening) Scale->SmallScale LargeScale > 5 grams (Process) Scale->LargeScale Substrate Substrate Sensitivity? AcidSensitive Acid/Base Sensitive or 1H-Pyrazole Substrate->AcidSensitive Yes Robust Stable N-Alkyl Pyrazole Substrate->Robust No SmallScale->Substrate MethodC Method C: Classical Reflux (Scalable, Low Tech) LargeScale->MethodC MethodA Method A: Aqueous/(NH4)2CO3 (Green, Mild) AcidSensitive->MethodA MethodB Method B: Microwave (Fast, High Yield) Robust->MethodB

Caption: Decision matrix for selecting condensation protocols based on scale and substrate stability.

References

  • Sonar, J. P., et al. (2017).[2] "A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media."[2][4] Research Journal of Chemical Sciences.

  • Swarnkar, D., et al. (2012). "Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity." E-Journal of Chemistry.

  • BenchChem Application Notes. (2025). "Knoevenagel Condensation with 3,4-diethyl-1H-pyrrole-2-carbaldehyde." (Analogous heterocyclic aldehyde reactivity).

  • Organic Chemistry Portal. "Knoevenagel Condensation: Mechanism and Modifications."

  • Bhawani, S., et al. (2016). "Recent Advances in Knoevenagel Condensation using Sonochemistry." Asian Journal of Research in Chemistry.

Sources

Application

reaction of 1,4-dimethyl-1H-pyrazole-3-carbaldehyde with hydrazine

Application Note: Reaction of 1,4-Dimethyl-1H-pyrazole-3-carbaldehyde with Hydrazine Executive Summary The reaction between 1,4-dimethyl-1H-pyrazole-3-carbaldehyde and hydrazine is a fundamental transformation in heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reaction of 1,4-Dimethyl-1H-pyrazole-3-carbaldehyde with Hydrazine

Executive Summary

The reaction between 1,4-dimethyl-1H-pyrazole-3-carbaldehyde and hydrazine is a fundamental transformation in heterocyclic chemistry, primarily yielding 1,4-dimethyl-1H-pyrazole-3-carbaldehyde hydrazone . This scaffold is a critical intermediate for synthesizing fused heterocyclic systems (such as pyrazolo-triazoles), designing


-bidentate ligands for coordination chemistry, and developing bioactive agents with antimicrobial or anti-inflammatory properties.

This guide provides a validated protocol for the selective synthesis of the hydrazone, strategies to avoid the formation of the symmetrical azine byproduct, and insights into the downstream applications of the product.

Chemistry & Mechanism

Reaction Pathway

The reaction proceeds via a nucleophilic addition-elimination mechanism (Schiff base formation). Hydrazine (


) acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.
  • Nucleophilic Attack: The lone pair on hydrazine attacks the electrophilic carbonyl carbon of the pyrazole aldehyde.

  • Proton Transfer: Formation of a hemiaminal intermediate.

  • Dehydration: Acid-catalyzed elimination of water yields the imine (hydrazone).

Critical Selectivity Control:

  • Target Product (Hydrazone): Favored by using a large excess of hydrazine (5–10 equivalents) and mild temperatures.

  • Side Product (Azine): The initially formed hydrazone can react with another equivalent of aldehyde to form the symmetrical azine (

    
    ). This is favored by stoichiometric (2:1) conditions or high temperatures with limited hydrazine.
    
Mechanistic Diagram

ReactionMechanism Aldehyde 1,4-Dimethyl-1H-pyrazole- 3-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Hydrazine (Nucleophilic Attack) Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Hemiaminal Hydrazone Target Product: Hydrazone Hemiaminal->Hydrazone - H2O (Acid Cat.) Azine Side Product: Symmetrical Azine Hydrazone->Azine + Aldehyde (If Hydrazine Limiting)

Caption: Reaction pathway showing the selective formation of the hydrazone and the potential competitive pathway leading to the azine dimer.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
1,4-Dimethyl-1H-pyrazole-3-carbaldehyde Substrate1.0Limiting reagent
Hydrazine Hydrate (80% or 100%) Nucleophile5.0 - 10.0Excess prevents dimerization
Ethanol (Absolute) SolventN/AMethanol is also suitable
Acetic Acid (Glacial) Catalyst2-3 dropsAccelerates dehydration
Step-by-Step Procedure

Step 1: Preparation Dissolve 1.0 mmol of 1,4-dimethyl-1H-pyrazole-3-carbaldehyde in 10 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

Step 2: Addition While stirring at room temperature, add hydrazine hydrate (5.0 mmol, 5 equiv.) dropwise.

  • Note: Adding the aldehyde to the hydrazine solution (reverse addition) can further suppress azine formation.

Step 3: Catalysis & Reflux Add 2 drops of glacial acetic acid. Attach a reflux condenser and heat the mixture to reflux (


) for 2–4 hours.
  • Monitoring: Monitor reaction progress by TLC (System: Hexane:Ethyl Acetate 1:1). The aldehyde spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    hydrazone spot.

Step 4: Isolation Cool the reaction mixture to room temperature and then to


 in an ice bath.
  • Scenario A (Precipitate forms): Filter the solid, wash with cold ethanol (2 x 2 mL), and dry under vacuum.

  • Scenario B (No precipitate): Concentrate the solvent under reduced pressure to

    
    20% volume, add ice-cold water (5 mL) to induce precipitation, then filter.
    

Step 5: Purification Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to obtain the pure hydrazone as white/off-white needles.

Characterization & Data Analysis

The following spectral features confirm the formation of the hydrazone and the absence of the aldehyde.

TechniqueDiagnostic SignalInterpretation

NMR

9.8–10.0 ppm (Singlet)
Absent: Loss of aldehyde proton confirms consumption of starting material.

NMR

7.8–8.2 ppm (Singlet)
Present: Appearance of the imine proton (

).

NMR

5.0–7.0 ppm (Broad Singlet)
Present: Characteristic

protons (exchangeable with

).
IR Spectroscopy 1690–1700

Absent: Carbonyl (

) stretch.[1][2]
IR Spectroscopy 3100–3400

Present: Doublet or broad band for primary amine (

).
IR Spectroscopy 1600–1620

Present: Azomethine (

) stretch.

Applications & Downstream Chemistry

The 1,4-dimethyl-1H-pyrazole-3-carbaldehyde hydrazone is a versatile intermediate.

Ligand Design (Coordination Chemistry)

The product acts as a bidentate ligand (


-donor) coordinating through the pyrazole nitrogen and the azomethine nitrogen.
  • Application: Synthesis of Ruthenium(II) or Copper(II) complexes for catalysis or anticancer screening.

  • Protocol: React the hydrazone with metal salts (e.g.,

    
    ) in refluxing ethanol.
    
Synthesis of 1,2,4-Triazoles

Oxidative cyclization of the hydrazone yields fused triazole systems.

  • Reagents: Iodobenzene diacetate (PIDA) or

    
    .
    
  • Pathway: The hydrazone undergoes oxidative closure to form pyrazolo[3,4-d][1,2,3]triazole derivatives (depending on substituents).

Biological Activity

Pyrazole hydrazones have demonstrated significant anti-tubercular and anti-inflammatory activity in literature [1, 2].[3][4] The hydrazone moiety acts as a pharmacophore, often improving the lipophilicity and binding affinity compared to the parent aldehyde.

Troubleshooting Guide

IssueProbable CauseSolution
Formation of Yellow Solid (Insoluble) Azine Formation: Dimerization occurred due to low hydrazine concentration.Use a larger excess of hydrazine (10 equiv.). Add aldehyde to the hydrazine solution slowly.
Low Yield Water Solubility: Product is partially soluble in the aqueous workup.Do not add excess water. Evaporate ethanol to dryness and recrystallize directly.
No Reaction Lack of Catalyst: pH is too neutral.Add 1-2 more drops of acetic acid or a catalytic amount of

.

References

  • Synthesis and Biological Activity of Hydrazone Derivatives Containing Pyrazole. Scilit. Available at: [Link]

  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis, anti-inflammatory, antibacterial, and antioxidant evaluation of novel pyrazole-linked hydrazone derivatives. Journal of Molecular Structure. Available at: [Link]

  • Synthesis of Schiff base compounds containing pyrazole group. Asian Journal of Chemistry. Available at: [Link]

Sources

Method

Application Note: Grignard Addition to 1,4-Dimethyl-1H-pyrazole-3-carbaldehyde

Abstract & Strategic Relevance The 1,4-dimethyl-1H-pyrazole-3-carbaldehyde scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of p38 MAP kinase inhibitors and anti-inflammatory a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Relevance

The 1,4-dimethyl-1H-pyrazole-3-carbaldehyde scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of p38 MAP kinase inhibitors and anti-inflammatory agents. Functionalizing the C3-formyl group via Grignard addition is a pivotal step for introducing chiral secondary alcohol motifs or lipophilic side chains.

However, this reaction presents specific challenges distinguishable from standard carbocyclic aldehyde additions. The proximal N2-nitrogen atom acts as a Lewis base, capable of coordinating with the organomagnesium reagent. This interaction can either facilitate "chelation-controlled" addition or sequester the reagent, leading to stalled conversion or inconsistent yields. This application note provides a field-validated protocol designed to overcome N-coordination effects, suppress C5-deprotonation side reactions, and maximize yield.

Mechanistic Insight & Reaction Design[1]

The Coordination Challenge

Unlike benzaldehyde, 1,4-dimethyl-1H-pyrazole-3-carbaldehyde possesses a basic nitrogen at position 2 (N2). In non-polar solvents (e.g., Et₂O), the Grignard reagent (RMgX) coordinates to N2 prior to carbonyl attack.

  • Kinetic Consequence: If the Grignard reagent forms a stable 5-membered chelate involving the N2 and the carbonyl oxygen, it effectively activates the carbonyl for nucleophilic attack (Cram's chelate model).

  • Stoichiometric Consequence: If the coordination is purely non-productive (sequestering), a standard 1.0 equivalent loading will result in incomplete conversion.

  • Thermodynamic Risk: The C5-proton of N-methylpyrazoles has a pKa

    
     29-30. While less acidic than the N-H of unsubstituted pyrazoles, highly basic Grignard reagents (e.g., t-BuMgCl) at elevated temperatures can effect deprotonation, leading to the formation of a magnesiated species that is unreactive toward addition.
    

Design Solution: We utilize Low-Temperature Kinetic Control (0 °C) to favor nucleophilic addition over deprotonation and employ a Stoichiometric Excess (1.2–1.5 equiv) to saturate the N2-coordination site while leaving sufficient reagent for the carbonyl addition.

Mechanism Diagram

The following diagram illustrates the competing pathways and the targeted chelation-controlled transition state.

GrignardMechanism Substrate 1,4-dimethyl-1H-pyrazole- 3-carbaldehyde Coordination N2-Mg Coordination Complex Substrate->Coordination Fast Coordination Grignard R-Mg-X (Grignard Reagent) Grignard->Coordination TS Chelation-Controlled Transition State Coordination->TS Nucleophilic Attack (Kinetic Path) SideRxn C5-Deprotonation (Side Product) Coordination->SideRxn High Temp (>RT) (Thermodynamic Path) Product Secondary Alcohol (Magnesium Alkoxide) TS->Product Irreversible

Figure 1: Mechanistic pathway highlighting the critical N2-Mg coordination node. The kinetic path (green) is favored by temperature control.

Pre-Reaction Planning

Reagent Selection Table
ComponentSpecificationRationale
Solvent THF (Anhydrous, Inhibitor-free)THF coordinates Mg, breaking up polymeric Grignard aggregates and improving solubility of the heterocyclic alkoxide.
Grignard Reagent 1.0 M - 3.0 M in THF/EtherCommercial solutions are preferred for titer accuracy. If homemade, titration is mandatory .
Substrate >98% Purity, <0.1% WaterWater quenches Grignard immediately. Azeotropic drying with toluene is recommended if the aldehyde is old.
Additives LiCl (Optional)For sterically hindered Grignards (e.g., i-PrMgCl), adding LiCl (TurboGrignard conditions) can accelerate the metal-halogen exchange or addition.
Stoichiometry Guidelines
  • Standard Alkyl/Aryl Groups (Me, Et, Ph): 1.2 equivalents.

  • Sterically Hindered Groups (i-Pr, t-Bu): 1.5 equivalents (to account for slower kinetics and potential basicity side-reactions).

  • Allyl/Vinyl Groups: 1.2 equivalents (usually highly reactive).

Detailed Experimental Protocol

Equipment Preparation
  • Glassware: Oven-dry a 2-neck round-bottom flask (RBF), a pressure-equalizing addition funnel, and magnetic stir bar at 120 °C for >4 hours. Assemble hot under a stream of Argon or Nitrogen.

  • Atmosphere: Maintain a positive pressure of inert gas throughout the procedure.

Step-by-Step Procedure

Scale: Based on 1.0 gram (approx. 8.06 mmol) of 1,4-dimethyl-1H-pyrazole-3-carbaldehyde.

Step 1: Substrate Solubilization

  • Charge the cooled, oven-dried RBF with 1,4-dimethyl-1H-pyrazole-3-carbaldehyde (1.0 g, 8.06 mmol).

  • Add Anhydrous THF (16 mL, 0.5 M concentration).

    • Note: Using a higher concentration (0.5 M) compared to standard (0.1 M) helps favor the bimolecular addition over unimolecular side reactions, but ensure the substrate is fully dissolved.

  • Cool the solution to 0 °C using an ice/water bath. Stir for 10 minutes to equilibrate.

Step 2: Grignard Addition

  • Load the addition funnel with the Grignard Reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF, 9.7 mmol, 1.2 equiv ).

  • Add the Grignard reagent dropwise over 15–20 minutes.

    • Observation: A slight exotherm is expected. The solution color often changes (yellow to orange/brown) due to the formation of the charge-transfer complex with the pyrazole system.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

  • Stir for 2–3 hours .

    • Checkpoint: Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS. The aldehyde spot (Rf ~0.5) should disappear, replaced by the more polar alcohol spot (Rf ~0.2).

Step 3: Quenching (Critical for Heterocycles) Warning: Pyrazoles are basic. Strongly acidic workups can lead to salt formation or dehydration if the alcohol is allylic/benzylic.

  • Cool the reaction mixture back to 0 °C .

  • Slowly add Saturated Aqueous Ammonium Chloride (NH₄Cl) (10 mL).

    • Caution: Vigorous bubbling may occur if excess Grignard remains.

  • Stir for 15 minutes until two clear layers are visible and magnesium salts are dissolved.

Step 4: Isolation and Purification

  • Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 20 mL) .

    • Note: DCM is also acceptable, but EtOAc typically extracts polar pyrazoles better.

  • Wash the combined organics with Brine (20 mL) .

  • Dry over Anhydrous Sodium Sulfate (Na₂SO₄) , filter, and concentrate in vacuo.

  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient from 10% to 80% EtOAc in Hexanes. Pyrazole alcohols are polar; they often elute later than expected.

Experimental Workflow Diagram

Workflow Start Start: 1.0g Substrate in 16mL THF Cool Cool to 0°C (Ice Bath) Start->Cool Add Add Grignard (1.2 eq) Dropwise (20 min) Cool->Add Warm Warm to RT Stir 2-3 Hours Add->Warm Check TLC Check (Aldehyde Consumed?) Warm->Check Check->Warm No (Add 0.2 eq more) Quench Quench: Sat. NH4Cl at 0°C Check->Quench Yes Workup Extract (EtOAc) Wash (Brine) Dry (Na2SO4) Quench->Workup Purify Flash Chromatography (EtOAc/Hex Gradient) Workup->Purify

Figure 2: Operational workflow for the Grignard addition protocol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) N-Coordination sequestering Mg; Old Grignard reagent.Increase Grignard to 1.5–2.0 equiv. Titrate Grignard before use.
Starting Material Recovery Enolization/Deprotonation at C5.Ensure temperature is strictly 0°C during addition. Switch to Cerium(III) chloride protocol (Luche-type addition) to suppress basicity.
Dehydration to Alkene Acidic workup or heat sensitivity.Use neutral workup (NH₄Cl). Do not heat >40°C during rotary evaporation.
Product stuck in Aqueous Pyrazole nitrogen protonation.Ensure aqueous layer pH is ~7-8. If too acidic, neutralize with sat. NaHCO₃ before extraction.

References

  • General Grignard Mechanism & Coordination

    • Title: Grignard Reaction Mechanism.[1][2][3][4][5][6]

    • Source: Wikipedia / Organic Chemistry Portal.
    • URL:[Link]

  • Reactivity of Pyrazole-3-carbaldehydes

    • Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.[7][8][9]

    • Source:Arkivoc (Review), 2011.
    • URL:[Link] (Direct PDF link generally available via search) or

  • 1,2-Addition vs Enolization

    • Title: Reactions of Grignard Reagents with Carbonyl Compounds.[1][2][3][4][5][6]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Substrate Properties: Title: 1,4-dimethyl-1H-pyrazole-3-carbaldehyde Product Page. Source: Fluorochem.

Sources

Application

The Pivotal Role of 1,4-Dimethyl-1H-pyrazole-3-carbaldehyde in Agrochemical Synthesis: Application Notes and Protocols

Introduction: The Unseen Architect of Crop Protection In the intricate world of agrochemical synthesis, the pyrazole scaffold stands as a cornerstone of innovation.[1] These five-membered heterocyclic compounds, with the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unseen Architect of Crop Protection

In the intricate world of agrochemical synthesis, the pyrazole scaffold stands as a cornerstone of innovation.[1] These five-membered heterocyclic compounds, with their two adjacent nitrogen atoms, offer a versatile platform for the development of potent fungicides, herbicides, and insecticides.[1] Among the myriad of pyrazole-based intermediates, 1,4-dimethyl-1H-pyrazole-3-carbaldehyde has emerged as a particularly valuable building block. Its strategic placement of a reactive aldehyde group on a stable, substituted pyrazole ring allows for the efficient construction of complex molecules with significant biological activity. This guide provides an in-depth exploration of the synthesis and application of this key intermediate, offering detailed protocols and expert insights for researchers and professionals in the field of drug and pesticide development.

The significance of pyrazole carboxamides, a class of compounds readily synthesized from pyrazole carbaldehydes, cannot be overstated. Many commercial fungicides, such as Sedaxane and Isopyrazam, are built upon this structural motif.[2][3] Their mode of action often involves the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain of fungi.[2][4] This targeted approach ensures high efficacy in controlling a broad spectrum of plant pathogens while maintaining low toxicity to non-target organisms.[5]

This document will elucidate the synthetic pathways to 1,4-dimethyl-1H-pyrazole-3-carbaldehyde and its subsequent transformation into fungicidally active pyrazole carboxamides, providing a robust framework for laboratory-scale synthesis and further research.

Synthesis of the Keystone Intermediate: 1,4-Dimethyl-1H-pyrazole-3-carbaldehyde

The synthesis of 1,4-dimethyl-1H-pyrazole-3-carbaldehyde is typically achieved through a two-step process, beginning with the construction of the pyrazole ring, followed by the introduction of the formyl group.

Part 1: Synthesis of 1,4-Dimethyl-1H-pyrazole

The Knorr pyrazole synthesis and its variations provide a reliable method for the initial construction of the pyrazole ring. A common approach involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. For the synthesis of 1,4-dimethyl-1H-pyrazole, a suitable starting material is a substituted β-diketone or its equivalent, which is then reacted with methylhydrazine.

Protocol 1: Synthesis of 1,4-Dimethyl-1H-pyrazole

Causality Behind Experimental Choices: This protocol utilizes a classical cyclocondensation reaction. The choice of a β-ketoester provides a regioselective route to the desired pyrazole isomer. The acid catalyst facilitates the initial condensation and subsequent cyclization, while the final basic workup removes any unreacted starting materials and acidic byproducts.

Materials:

  • A suitable β-ketoester (e.g., ethyl 2-methyl-3-oxobutanoate)

  • Methylhydrazine

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Sodium hydroxide solution (for workup)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the β-ketoester (1.0 eq) in ethanol.

  • Add methylhydrazine (1.1 eq) dropwise to the stirred solution at room temperature.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Neutralize the residue with a sodium hydroxide solution and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 1,4-dimethyl-1H-pyrazole.

  • Purify the crude product by vacuum distillation or column chromatography.

Parameter Value Reference
Typical Yield 70-85%[6]
Purity (Post-Purification) >98%[6]
Reaction Time 4-8 hours[6]
Reaction Temperature Reflux (~78 °C)[6]
Part 2: Formylation of 1,4-Dimethyl-1H-pyrazole

The introduction of the aldehyde functionality at the C3 position is most effectively achieved through the Vilsmeier-Haack reaction.[7][8] This reaction employs a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which acts as a mild electrophile to formylate the electron-rich pyrazole ring.[7]

dot

Caption: Vilsmeier-Haack formylation of 1,4-dimethyl-1H-pyrazole.

Protocol 2: Vilsmeier-Haack Formylation of 1,4-Dimethyl-1H-pyrazole

Causality Behind Experimental Choices: The Vilsmeier-Haack reaction is highly effective for formylating electron-rich heterocycles like pyrazoles. The low-temperature formation of the Vilsmeier reagent is crucial to prevent its decomposition. The subsequent heating of the reaction mixture provides the necessary activation energy for the electrophilic aromatic substitution. The final hydrolysis step with a basic solution is essential to liberate the aldehyde from the intermediate iminium salt and neutralize the acidic reaction mixture.

Materials:

  • 1,4-Dimethyl-1H-pyrazole (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Dichloromethane (DCM) (anhydrous, optional solvent)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), add anhydrous DMF (5.0 eq).

  • Cool the flask to 0 °C in an ice bath.

  • Add POCl₃ (1.5 eq) dropwise to the stirred DMF, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Add a solution of 1,4-dimethyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF or DCM dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 70-80 °C.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1,4-dimethyl-1H-pyrazole-3-carbaldehyde.

Parameter Value Reference
Typical Yield 60-75%[9]
Purity (Post-Purification) >97%[9]
Reaction Time 2-4 hours[8]
Reaction Temperature 70-80 °C[8]

Application in Agrochemical Synthesis: From Aldehyde to Fungicide

1,4-Dimethyl-1H-pyrazole-3-carbaldehyde is a versatile precursor for the synthesis of pyrazole carboxamide fungicides. The synthetic route typically involves the oxidation of the aldehyde to a carboxylic acid, followed by conversion to an acid chloride, and finally, amidation with a suitable aniline derivative.

dot

Caption: Synthetic pathway from the aldehyde to a fungicide core.

Part 1: Oxidation to 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid

The aldehyde is readily oxidized to the corresponding carboxylic acid using a variety of oxidizing agents. Potassium permanganate (KMnO₄) is a common and effective choice for this transformation.[5]

Protocol 3: Oxidation of 1,4-Dimethyl-1H-pyrazole-3-carbaldehyde

Causality Behind Experimental Choices: Potassium permanganate is a strong oxidizing agent capable of efficiently converting aldehydes to carboxylic acids. The use of a water/acetone co-solvent system improves the solubility of the organic substrate. The acidic workup is necessary to protonate the carboxylate salt formed during the reaction, precipitating the desired carboxylic acid.

Materials:

  • 1,4-Dimethyl-1H-pyrazole-3-carbaldehyde (1.0 eq)

  • Potassium permanganate (KMnO₄) (2.0-3.0 eq)

  • Acetone

  • Water

  • Hydrochloric acid (HCl) (concentrated)

  • Sodium bisulfite (for quenching excess KMnO₄)

Procedure:

  • In a round-bottom flask, dissolve 1,4-dimethyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in a mixture of acetone and water.

  • Cool the solution in an ice bath and slowly add KMnO₄ (2.0-3.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir until the purple color of the permanganate has disappeared (a brown precipitate of MnO₂ will form).

  • Quench any excess KMnO₄ by adding a small amount of sodium bisulfite until the solution becomes colorless.

  • Filter the mixture to remove the MnO₂ precipitate and wash the solid with water.

  • Acidify the filtrate with concentrated HCl to a pH of ~2, which will cause the carboxylic acid to precipitate.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 1,4-dimethyl-1H-pyrazole-3-carboxylic acid.

Parameter Value Reference
Typical Yield 85-95%[5]
Purity (Post-Purification) >98%[5]
Reaction Time 2-4 hours[5]
Reaction Temperature 0 °C to RT[5]
Part 2: Synthesis of a Representative N-Aryl-1,4-dimethyl-1H-pyrazole-3-carboxamide

The final step in the synthesis of the fungicide core structure is the coupling of the pyrazole carboxylic acid with an appropriate aniline. This is typically achieved by first converting the carboxylic acid to a more reactive acid chloride, followed by reaction with the aniline in the presence of a base.

Protocol 4: Synthesis of N-(2-biphenyl)-1,4-dimethyl-1H-pyrazole-3-carboxamide

Causality Behind Experimental Choices: The conversion of the carboxylic acid to the acid chloride using thionyl chloride significantly increases the electrophilicity of the carbonyl carbon, facilitating the subsequent nucleophilic attack by the aniline. The use of a base like triethylamine is crucial to neutralize the HCl generated during the amidation reaction, driving the reaction to completion.

Materials:

  • 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • 2-Aminobiphenyl (1.1 eq)

  • Triethylamine (2.0 eq)

  • Anhydrous dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend 1,4-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF.

  • Add thionyl chloride (1.5 eq) dropwise at room temperature.

  • Heat the mixture to reflux for 1-2 hours until the solid dissolves and gas evolution ceases.

  • Cool the mixture to room temperature and remove the excess SOCl₂ and DCM under reduced pressure. The resulting crude 1,4-dimethyl-1H-pyrazole-3-carbonyl chloride is used directly in the next step.

  • Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve 2-aminobiphenyl (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM.

  • Add the aniline solution dropwise to the stirred acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to obtain the final N-(2-biphenyl)-1,4-dimethyl-1H-pyrazole-3-carboxamide.

Parameter Value Reference
Typical Yield 70-85%
Purity (Post-Purification) >99%
Reaction Time 4-12 hours
Reaction Temperature 0 °C to RT

Conclusion and Future Outlook

1,4-Dimethyl-1H-pyrazole-3-carbaldehyde is a testament to the power of strategic molecular design in modern agrochemical research. The protocols detailed herein provide a reliable and adaptable framework for the synthesis of this key intermediate and its subsequent elaboration into potent fungicidal agents. The Vilsmeier-Haack reaction remains a cornerstone for the efficient formylation of the pyrazole nucleus, while standard oxidation and amidation procedures offer a clear path to the desired carboxamide products.

The continued exploration of novel aniline derivatives for the final amidation step holds the promise of discovering next-generation fungicides with improved efficacy, broader spectrum of activity, and enhanced environmental profiles. As the challenges of global food security and sustainable agriculture intensify, the role of versatile building blocks like 1,4-dimethyl-1H-pyrazole-3-carbaldehyde will undoubtedly continue to expand, driving the development of innovative solutions for crop protection.

References

  • Benchchem. (2025). Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis.
  • Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. CHIMIA, 61(3), 159-164.
  • Sá, R. M., et al. (2021). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. Journal of the Brazilian Chemical Society, 32(8), 1645-1654.
  • Singh, K., et al. (2025). A Convenient Conversion of Pyrazole-4-carbaldehydes to Pyrazole-4-carboxamides.
  • Patel, K. D., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(4), 1166-1172.
  • Wikipedia. (2023). Sedaxane. Retrieved from [Link]

  • Menpara, K., et al. (2014). An efficient method for preparing carboxamide derivatives of pyrazole. Journal of Applied Chemistry, 3, 535–540.
  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 133-148.
  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives.
  • Organic Syntheses. (2011). A Three-Component Reaction for Pyrazole Synthesis. Organic Syntheses, 88, 332.
  • Benchchem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Aromatic Formylation.
  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245.
  • El-Gharably, A. A., et al. (2022). Synthesis of some pyrazole carbaldehydes. RSC Advances, 12, 12345-12356.
  • Lellek, V., et al. (2018). One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions. Synlett, 29(08), 1071-1075.
  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245.
  • Kim, J. Y., & Kim, J. N. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 23(4), 643-644.
  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522.
  • Walter, H., et al. (2015). Sedaxane, Isopyrazam and Solatenol™: Novel Broad-spectrum Fungicides Inhibiting Succinate Dehydrogenase (SDH) - Synthesis Challenges and Biological Aspects. CHIMIA, 69(7-8), 425-432.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Storage of 1,4-Dimethyl-1H-pyrazole-3-carbaldehyde

The following guide serves as a specialized Technical Support Center for researchers working with 1,4-dimethyl-1H-pyrazole-3-carbaldehyde . It is designed to address stability challenges, specifically oxidation, with act...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 1,4-dimethyl-1H-pyrazole-3-carbaldehyde . It is designed to address stability challenges, specifically oxidation, with actionable troubleshooting steps and validated protocols.

[1]

Case ID: PREV-OX-PYR-03 Status: Active Support Compound: 1,4-dimethyl-1H-pyrazole-3-carbaldehyde (CAS: 861585-27-5)[1][2]

Core Technical Brief

The Issue: Heteroaromatic aldehydes like 1,4-dimethyl-1H-pyrazole-3-carbaldehyde are fundamentally unstable in the presence of air.[1] They undergo autoxidation , a radical chain reaction initiated by the abstraction of the aldehydic hydrogen.[2] This converts your reactive starting material into 1,4-dimethyl-1H-pyrazole-3-carboxylic acid , a dead-end impurity that poisons downstream reactions (e.g., reductive aminations, Wittig reactions) by altering stoichiometry and pH.[1]

The Signs:

  • Visual: Transition from white/off-white crystalline solid to a yellow, orange, or brown oil/gum.[2]

  • Chemical: Appearance of a broad acidic proton peak (>11 ppm) in

    
    H-NMR and loss of the sharp aldehyde singlet (~9.8 ppm).
    
  • Physical: Increased solubility in aqueous base (due to acid formation).

Troubleshooting Guide (Q&A)

User Report: "My sample has turned from a white solid to a yellow sticky gum after 2 months in the fridge." Diagnosis: Advanced autoxidation and potential hydrate formation.[2] Immediate Action:

  • Do not use directly. The carboxylic acid impurity will quench basic reagents (like NaH or LDA) and fail to react with nucleophiles.[2]

  • Assess Purity: Run a quick

    
    H-NMR in DMSO-
    
    
    
    . Look for the carboxylic acid peak (broad, ~12-13 ppm) and integrate it against the aldehyde peak (~9.8 ppm).
  • Salvage: If >10% acid is present, perform Protocol A (Bicarbonate Wash) below. If >40% acid, use Protocol B (Bisulfite Regeneration) .

User Report: "I am getting low yields in a reductive amination reaction." Diagnosis: The carboxylic acid impurity is protonating your amine nucleophile, rendering it unreactive. Immediate Action:

  • Check the pH of your reaction mixture.[2][3][4] If acidic, neutralize with a tertiary amine (e.g., TEA, DIPEA).[2]

  • Prevention: Pre-treat your aldehyde stock with a basic wash (Protocol A) immediately before use.

User Report: "Can I store this compound in solution to prevent degradation?" Diagnosis: Risky.[2] Solvents often contain dissolved oxygen or trace peroxides (especially ethers like THF or Dioxane) that accelerate oxidation.[2] Best Practice: Store as a neat solid under Argon. If solution storage is mandatory, use anhydrous Degassed Toluene or Dichloromethane stored over 4Å molecular sieves in a sealed vial with a septa, kept at -20°C.[2]

Experimental Protocols

Protocol A: Rapid Acid Removal (The "Bicarbonate Wash")

Use this for routine cleanup of samples with mild oxidation (<15% acid).

  • Dissolution: Dissolve the crude aldehyde in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10 mL per gram).

  • Extraction: Transfer to a separatory funnel.

  • Wash: Wash the organic layer twice with Saturated Aqueous Sodium Bicarbonate (NaHCO

    
    ) .
    
    • Mechanism:[1][2][5][6] The bicarbonate deprotonates the carboxylic acid impurity (

      
      ), rendering it water-soluble.[1][2] The aldehyde remains neutral and stays in the organic layer.
      
  • Rinse: Wash the organic layer once with Brine (sat. NaCl).[2]

  • Dry & Concentrate: Dry over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate under reduced pressure.
    
  • Result: The resulting solid/oil is the acid-free aldehyde.[2]

Protocol B: Bisulfite Adduct Purification (Deep Cleaning)

Use this for heavily degraded samples or when >99% purity is required.

  • Adduct Formation:

    • Dissolve crude material in a minimal amount of Ethanol.

    • Add 1.5 equivalents of Saturated Sodium Bisulfite (NaHSO

      
      )  solution.
      
    • Stir vigorously for 30-60 minutes. A white precipitate (the bisulfite adduct) should form.[2][7]

  • Wash:

    • Filter the solid (or separate the aqueous layer if no precipitate forms).[2]

    • Wash the solid/aqueous phase with Diethyl Ether or EtOAc to remove non-aldehyde organic impurities.[2]

  • Regeneration:

    • Suspend the solid (or aqueous phase) in fresh DCM or EtOAc.[2]

    • Add 10% Aqueous Sodium Carbonate (Na

      
      CO
      
      
      
      )
      or NaOH (pH ~10-12) and stir until the solid dissolves.
    • Mechanism:[1][2][5][6] Base reverses the equilibrium, releasing the free aldehyde back into the organic layer.

  • Isolation: Separate the organic layer, dry over

    
    , and concentrate.
    
Protocol C: Purity Check via H-NMR

Solvent: DMSO-


 or CDCl

[1]
  • Aldehyde (Target): Look for a sharp singlet between 9.6 – 10.0 ppm .[2]

  • Carboxylic Acid (Impurity): Look for a broad singlet (often flat) between 11.0 – 13.0 ppm .[2]

  • Calculation:

    
    
    

Visualizing the Stability Logic

The following diagram illustrates the degradation pathway and the decision matrix for handling stored samples.

G Start Stored 1,4-dimethyl-1H-pyrazole-3-carbaldehyde Check Visual Inspection Start->Check White White/Off-White Solid Check->White No Change Yellow Yellow/Brown Gum Check->Yellow Oxidation Signs NMR Run 1H-NMR (DMSO-d6) White->NMR Verify Yellow->NMR Quantify Damage Pure Pure Aldehyde (Sharp singlet ~9.8 ppm) NMR->Pure Only Aldehyde Peak Impure Contains Acid Impurity (Broad peak >11 ppm) NMR->Impure Acid Peak Present Action1 Use Immediately (Keep under Argon) Pure->Action1 Action2 Protocol A: Bicarbonate Wash Impure->Action2 < 15% Acid Action3 Protocol B: Bisulfite Regeneration Impure->Action3 > 15% Acid

Caption: Decision tree for assessing and salvaging stored pyrazole aldehyde samples.

Frequently Asked Questions (FAQs)

Q: What are the absolute best storage conditions? A: Store the solid in a tightly sealed amber glass vial with a Teflon-lined cap. Purge the headspace with Argon or Nitrogen before sealing. Keep the vial in a freezer (-20°C). For long-term storage (>6 months), wrap the cap in Parafilm to prevent moisture and oxygen ingress.[2]

Q: Why does the aldehyde oxidize even in the freezer? A: Standard freezers are not inert environments.[2] If the vial is not perfectly sealed, oxygen will slowly diffuse in. Furthermore, "frost-free" freezers cycle temperature, which can cause pressure changes that pump air into the vial.

Q: Is the oxidized product (carboxylic acid) toxic? A: While specific toxicology data on 1,4-dimethyl-1H-pyrazole-3-carboxylic acid is limited, pyrazole derivatives can be skin and respiratory irritants.[1][2] The acid is likely more irritating to mucous membranes than the aldehyde.[2] Always handle degraded material with gloves and in a fume hood.[2]

References

  • BenchChem Technical Support. (2025).[2][3][4] Stability and Storage of Pyrazole Compounds. Retrieved from .[2]

  • Sigma-Aldrich. (n.d.).[2] Product Specification: 1,4-dimethyl-1H-pyrazole-3-carbaldehyde. Retrieved from .[2]

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[2][6] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry, 64(15), 5722-5724.[2]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.[2] [2]

Sources

Optimization

Technical Support Center: Purification of 1,4-Dimethyl-1H-pyrazole-3-carbaldehyde

Case ID: PYR-CHO-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Module 1: Diagnostic & Triage Is this protocol right for you? Before initiating the recrystalliza...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PYR-CHO-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Module 1: Diagnostic & Triage

Is this protocol right for you?

Before initiating the recrystallization workflow, verify your crude material against the following criteria. This compound (1,4-dimethyl-1H-pyrazole-3-carbaldehyde) presents specific challenges due to its low melting point and susceptibility to oxidation.

ParameterDiagnostic CriteriaAction
Physical State Yellow/Orange Oil or Waxy SolidProceed. This compound often "oils out" due to trace impurities lowering its melting point (approx. 45–60°C range).
Odor Acrid, vinegar-like smellStop. This indicates significant oxidation to carboxylic acid. Perform a bicarbonate wash before recrystallization.
TLC Analysis Spot at

(Hex/EtOAc 1:1)
Proceed. If you see a baseline spot, this is likely the acid impurity.
Synthesis Origin Vilsmeier-Haack FormylationProceed. Specific steps included below to remove phosphorous/inorganic salts.

Module 2: The Protocol (Standard Operating Procedure)

Objective: Isolate high-purity (>98%) 1,4-dimethyl-1H-pyrazole-3-carbaldehyde from crude Vilsmeier reaction mixtures.

Phase A: Pre-Treatment (Critical for Success)

Why this matters: Recrystallization cannot easily remove large amounts of carboxylic acid byproducts formed during Vilsmeier workups.

  • Dissolve crude oil/solid in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Wash organic layer twice with saturated

    
      (removes 1,4-dimethyl-1H-pyrazole-3-carboxylic acid).
    
  • Wash once with Brine .

  • Dry over

    
    , filter, and evaporate to dryness. Do not overheat during evaporation (keep bath <40°C).
    
Phase B: Recrystallization Workflow

Solvent System: Ethanol (EtOH) / Water (


) or Hexanes / Ethyl Acetate.
Recommendation:EtOH/

is preferred for removing non-polar starting materials (1,4-dimethylpyrazole).
  • Dissolution:

    • Place the pre-treated crude solid in an Erlenmeyer flask.

    • Add warm Ethanol (40–50°C) dropwise.

    • Technical Note: Use the absolute minimum volume required to dissolve the solid. Do not boil aggressively, as this aldehyde has a low melting point and may degrade.

  • Clarification (Optional but Recommended):

    • If the solution is dark orange/brown, add Activated Charcoal (5% w/w). Stir for 5 mins.

    • Filter hot through a Celite pad to remove charcoal.

  • Nucleation & Crystal Growth:

    • Remove the flask from heat. Add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Add one drop of Ethanol to clear the solution.

    • Slow Cooling: Wrap the flask in a towel or place in a Dewar flask to cool to Room Temperature (RT) over 2 hours.

    • Critical Control Point: If oil droplets appear instead of crystals, see Troubleshooting (Q2) immediately.

  • Final Crystallization:

    • Once at RT, move the flask to a 4°C fridge for 4 hours, then to -20°C freezer overnight. This maximizes yield for low-melting pyrazoles.

  • Collection:

    • Filter rapidly using a chilled Büchner funnel.

    • Wash with cold Hexane (to remove surface oil) or cold 10% EtOH/Water.

    • Vacuum dry at RT (Do not use a heated oven).

Module 3: Visualization & Logic Flow

Workflow Diagram: Recrystallization Process

RecrystallizationFlow Start Crude 1,4-dimethyl- 1H-pyrazole-3-CHO PreTreat Pre-Treatment: Dissolve in EtOAc Wash w/ NaHCO3 Start->PreTreat Evap Evaporate to Dryness PreTreat->Evap Dissolve Dissolve in min. warm EtOH (45°C) Evap->Dissolve Charcoal Add Charcoal & Filter (Optional) Dissolve->Charcoal If colored Turbidity Add warm H2O until turbid Dissolve->Turbidity Charcoal->Turbidity Cooling Slow Cool to RT (Insulated) Turbidity->Cooling Freezing Cool to 4°C -> -20°C Cooling->Freezing Filter Cold Filtration Freezing->Filter Final Pure Crystals Filter->Final

Caption: Standard workflow for purifying pyrazole aldehydes, emphasizing acid removal and controlled cooling.

Decision Tree: Troubleshooting "Oiling Out"

OilingOut Issue Problem: Product Oils Out CheckTemp Is solution temp > MP? Issue->CheckTemp Reheat Reheat to dissolve oil. Add more EtOH. CheckTemp->Reheat Yes Seed Add Seed Crystal or Scratch Glass CheckTemp->Seed No (Supercooled) SolventSwitch Switch Solvent System (Try Hexane/EtOAc) Seed->SolventSwitch Fails

Caption: Logic tree for addressing the common "oiling out" phenomenon in low-melting heteroaromatics.

Module 4: Troubleshooting & FAQs

Q1: My product is coming out as a yellow oil at the bottom of the flask, not crystals. (The "Oiling Out" Phenomenon) [1]

  • Cause: The solution temperature is higher than the melting point of the solvated product, or the impurity profile is depressing the melting point (Liquid-Liquid Phase Separation).

  • Fix:

    • Reheat the mixture until the oil redissolves.

    • Add a small amount of the "good" solvent (Ethanol) to lower the saturation slightly.

    • Seed it: If you have any solid crystals from a previous batch, add a speck at 35°C.

    • Vigorous Stirring: Stirring rapidly while cooling can prevent oil pooling and force nucleation.

Q2: The crystals are turning red/brown upon drying.

  • Cause: Oxidation. Pyrazole aldehydes are sensitive to air oxidation, converting to the carboxylic acid or undergoing Cannizzaro-type disproportionation.

  • Fix:

    • Dry under high vacuum immediately.

    • Store under Nitrogen/Argon at -20°C.

    • Ensure all acid was removed in the pre-treatment (Module 2, Phase A).

Q3: Low yield (<50%).

  • Cause: The aldehyde is likely too soluble in Ethanol.

  • Fix:

    • Concentrate the mother liquor (filtrate) and perform a "second crop" crystallization.

    • Switch solvent system to Hexanes/Ethyl Acetate (5:1) . Dissolve in minimal hot EtOAc, then add hot Hexanes until turbid.

Q4: NMR shows a peak at ~10 ppm and broad singlet at ~13 ppm.

  • Diagnosis: The 10 ppm is your aldehyde (CHO). The 13 ppm is the carboxylic acid impurity.

  • Fix: Your recrystallization failed to remove the acid. You must redissolve in EtOAc and wash with basic water (

    
    ) as described in the Pre-Treatment phase.
    

References

  • Vilsmeier-Haack Formyl

    • Methodology: The synthesis of pyrazole-4-carbaldehydes via Vilsmeier-Haack reaction is a foundational protocol in heterocyclic chemistry.
    • Source: Popova, A. V., et al. "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions."[2] Arkivoc, 2019(vi), 1-14.[2]

    • URL:[Link]

  • Purification of Pyrazole Derivatives Methodology: General recrystallization techniques for pyrazoles emphasizing Ethanol/Water systems and troubleshooting "oiling out." Source: BenchChem Technical Guides. "Recrystallization techniques for purifying pyrazole compounds."
  • Physical Properties of Pyrazole Carbaldehydes

    • Data: Melting point and solubility data for methyl-substituted pyrazole carbaldehydes (1,3-dimethyl-1H-pyrazole-4-carbaldehyde MP ~50°C).
    • Source: ChemicalBook / NIST Chemistry WebBook.
    • URL:[Link]

  • Oxidation Risks (Carboxylic Acid Impurity)

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 1,4-Dimethyl-1H-pyrazole-3-carbaldehyde

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9] Before troubleshooting, verify the exact isomer. The positioning of the methyl and aldehyde groups significantly impacts the dipole moment and crysta...

Author: BenchChem Technical Support Team. Date: March 2026

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Before troubleshooting, verify the exact isomer. The positioning of the methyl and aldehyde groups significantly impacts the dipole moment and crystal lattice energy, directly affecting solubility.[1]

FeatureSpecificationTechnical Note
IUPAC Name 1,4-Dimethyl-1H-pyrazole-3-carbaldehydeCritical: Ensure you are not working with the 5-carbaldehyde (CAS 1171645-70-7) or 4-carbaldehyde (CAS 25016-12-0) isomers.
Molecular Weight 124.14 g/mol Low MW, but rigid heteroaromatic structure.[1]
Physical Form Solid (White to Pale Yellow)Crystalline lattice requires energy to break (Heat of Fusion).[1]
Predicted LogP ~0.4 - 0.8Moderately lipophilic; insufficient for high-concentration aqueous stocks.[1]
pKa (Conj. Acid) < 2.0 (Estimated)The electron-withdrawing aldehyde group at C3 reduces the basicity of the pyrazole N2, making protonation at physiological pH impossible.[1]

Troubleshooting Guide (FAQ)

Q1: Why does the compound precipitate immediately upon addition to water or PBS?

The Mechanism: While pyrazoles are generally polar, the 1,4-dimethyl-1H-pyrazole-3-carbaldehyde possesses a "solubility paradox." The aldehyde group (-CHO) is a hydrogen bond acceptor, but the methyl groups at N1 and C4 disrupt the water structure (hydrophobic effect).[1] Furthermore, the crystal lattice energy of the solid is high enough that water molecules cannot effectively solvate the individual molecules at room temperature.[1]

  • Diagnostic: If you observe a "cloudy" suspension or floating particulates, you have not achieved a solution.[1]

  • Correction: Do not attempt direct aqueous dissolution for concentrations >1 mM.

Q2: Can I improve solubility by adjusting the pH?

The Verdict: NO. Scientific Rationale: Many researchers assume the pyrazole nitrogen (N2) can be protonated to form a water-soluble salt.[1] However, the aldehyde group at position 3 is electron-withdrawing.[1] This inductive effect pulls electron density away from the ring, significantly lowering the pKa of the N2 nitrogen (likely below pH 2.0).[1]

  • Consequence: To protonate this compound, you would need a pH < 1 (e.g., 0.1 M HCl).[1] This is incompatible with most biological assays and can catalyze the degradation of the aldehyde.[1]

Q3: What is the recommended solvent system for biological assays?

The Protocol: Use Dimethyl Sulfoxide (DMSO) as your primary vehicle.[1]

  • Primary Stock: Dissolve the solid in 100% anhydrous DMSO to reach 10-100 mM.

  • Secondary Dilution: Dilute this stock into your aqueous buffer (PBS/Media).

  • Limit: Keep the final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity in cells, or < 5% for enzymatic assays.

Q4: I noticed a white precipitate forming in my stock solution after 2 weeks. What happened?

Root Cause: Oxidation. Aldehydes are prone to autoxidation to form carboxylic acids (in this case, 1,4-dimethyl-1H-pyrazole-3-carboxylic acid ).

  • Reaction:

    
    
    
  • Solubility Shift: The carboxylic acid has different solubility properties.[1] In acidic stocks, it may precipitate; in basic buffers, it may dissolve but alters the compound's identity.[1]

  • Prevention: Store DMSO stocks in aliquots at -20°C or -80°C, protected from light and under inert gas (Argon/Nitrogen) if possible.[1]

Visual Troubleshooting Workflows

Figure 1: Solubility Optimization Decision Tree

This logic gate helps you determine the correct preparation method based on your application needs.[1]

SolubilityWorkflow Start Start: Solid Compound (1,4-dimethyl-1H-pyrazole-3-CHO) TargetConc Target Concentration? Start->TargetConc LowConc < 1 mM (Final) TargetConc->LowConc Direct Use HighConc > 10 mM (Stock) TargetConc->HighConc Stock Prep DirectWater Direct Aqueous Dissolution? LowConc->DirectWater OrganicStock Dissolve in 100% DMSO (Anhydrous) HighConc->OrganicStock Fail Precipitation Risk: High Lattice Energy DirectWater->Fail Likely Insoluble StepWise Stepwise Dilution: Add DMSO stock to Buffer (Vortex immediately) OrganicStock->StepWise CheckPrecip Check for Precipitate (Tyndall Effect) StepWise->CheckPrecip Success Ready for Assay CheckPrecip->Success Clear AddSurfactant Add Solubilizer: Tween-80 (0.1%) or Cyclodextrin CheckPrecip->AddSurfactant Cloudy AddSurfactant->Success

Caption: Decision tree for preparing stable solutions of 1,4-dimethyl-1H-pyrazole-3-carbaldehyde.

Standard Operating Procedures (SOP)

Protocol A: Preparation of 50 mM Stock Solution

Materials:

  • Compound (Solid)[2]

  • DMSO (ACS Spectrophotometric Grade, >99.9%, Anhydrous)[1]

  • Vial (Amber glass, screw cap)[1]

Procedure:

  • Weighing: Accurately weigh 6.2 mg of the compound.

  • Solvent Calculation:

  • Dissolution: Add 1.0 mL of DMSO. Vortex for 30 seconds.[1] The solution should be clear and colorless/pale yellow.[1]

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Aqueous Solubility Profiling (Kinetic Solubility)

Use this if you must determine the exact solubility limit in your specific buffer.[1]

  • Prepare a 50 mM DMSO stock.[1]

  • Pipette 5 µL of stock into 495 µL of your buffer (PBS, pH 7.4) in a clear microplate well (Final = 500 µM, 1% DMSO).

  • Incubate at Room Temp for 2 hours with shaking.

  • Read Absorbance: Measure OD at 600 nm (turbidity).

    • OD < 0.005: Soluble.

    • OD > 0.010: Insoluble precipitate formed.[1]

  • If insoluble, repeat with serial dilutions (250 µM, 125 µM, etc.) until clear.

Solvent Compatibility Table

SolventSolubility RatingApplication Notes
Water (pH 7) Poor (< 1 mg/mL)Not recommended for stock solutions.[1]
DMSO Excellent (> 50 mg/mL)Preferred vehicle.[1] Hygroscopic; keep dry.[1]
Ethanol Good (> 10 mg/mL)Alternative to DMSO.[1] Evaporates faster; watch concentration.
DMF Excellent Good for chemical synthesis, less suitable for cell assays (toxic).[1]
PBS (pH 7.4) Poor Only suitable for final diluted working concentrations (< 100 µM).[1]

References

  • PubChem. (2025).[3][1][4][5] Compound Summary: 1,4-Dimethyl-1H-pyrazole-3-carbaldehyde (CAS 861585-27-5).[6] National Center for Biotechnology Information.[1] Link

  • Sigma-Aldrich. (2025).[1] Product Specification: 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde (Isomer Comparison). Merck KGaA.[1] Link

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. 3rd ed., Wiley-VCH.[1] (General reference for solvent selection in heterocyclic chemistry).

  • Meanwell, N. A. (2011).[1] The influence of bioisosteres on the physicochemical properties of drug candidates.[1] Journal of Medicinal Chemistry.[1] (Reference for pyrazole lipophilicity and pKa effects).

Sources

Optimization

Technical Support Center: Separation and Purification of 1,4-Dimethylpyrazole and 1,5-Dimethylpyrazole Isomers

Introduction Welcome to the Technical Support Center for the separation of dimethylpyrazole isomers. As a Senior Application Scientist, I have compiled this guide to assist researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for the separation of dimethylpyrazole isomers. As a Senior Application Scientist, I have compiled this guide to assist researchers, scientists, and drug development professionals in overcoming the specific challenges associated with purifying 1,4-dimethylpyrazole (1,4-DMP) and 1,5-dimethylpyrazole (1,5-DMP). Because these isomers possess identical molecular weights and highly similar lipophilicities, standard purification templates often fail. This guide explains the causality behind successful experimental choices, providing self-validating protocols grounded in their unique physicochemical and steric properties.

Physicochemical Data & Causality Analysis

To design an effective separation strategy, we must first understand the structural nuances that differentiate these isomers. While their pKa values are nearly identical, the steric clash between the N1-methyl and C5-methyl groups in 1,5-DMP alters its dipole moment and intermolecular interactions, directly impacting its boiling point and chromatographic retention.

Table 1: Comparative Physicochemical Properties of Dimethylpyrazole Isomers

Property1,4-Dimethylpyrazole1,5-Dimethylpyrazole
CAS Number 1072-68-0694-31-5
Boiling Point 150.3 °C[1]158.0 °C[2]
pKa (Predicted) 2.80 ± 0.10[3]2.83 ± 0.10[4]
Density 0.953 g/cm³0.980 g/cm³
Steric Environment Unhindered N1-CH₃ and C4-CH₃Steric clash between N1-CH₃ and C5-CH₃

Troubleshooting Guides & FAQs

Q1: Why do 1,4-DMP and 1,5-DMP co-elute on standard C18 HPLC columns, and how can I resolve this? A1: Co-elution occurs because both isomers have identical molecular weights (96.13 g/mol ) and very similar hydrophobicities. A standard C18 stationary phase relies primarily on hydrophobic dispersion forces, which are insufficient to distinguish between the two isomers. Solution: Switch from a standard C18 to a Biphenyl or Pentafluorophenyl (PFP) column. The Biphenyl stationary phase exploits ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 interactions. The steric clash in 1,5-DMP slightly distorts its 

-electron cloud and alters its dipole moment compared to the more planar 1,4-DMP. This structural difference translates into differential retention on a biphenyl phase. Furthermore, adding an ion-pairing reagent such as 0.01% perfluoroalkanoic acid (e.g., PFOA) to the aqueous mobile phase drastically improves peak shape and retention for small, polar pyrazoles ()[5].

Q2: During scale-up, our fractional distillation is yielding mixed fractions. What are the optimal parameters for separating these isomers? A2: The boiling point difference between 1,4-DMP (150.3 °C) and 1,5-DMP (158.0 °C) is approximately 7.7 °C at atmospheric pressure (1)[1]. This narrow margin results in a relative volatility (


) of roughly 1.2 to 1.3, which requires a highly efficient rectification column.
Solution: You must use a vacuum-jacketed column packed with structured packing (e.g., Sulzer DX) capable of providing at least 30 to 40 theoretical plates. Operating under reduced pressure (e.g., 50 mbar) helps prevent thermal degradation. A high reflux ratio (minimum 5:1) is critical to ensure the lighter fraction (1,4-DMP) distills with >99% purity before the heavier 1,5-DMP fraction is collected (6)[6].

Q3: Can we use chemical derivatization or salt formation to separate them? A3: While their predicted pKa values are nearly identical (~2.80 vs 2.83) (3)[3], their coordination chemistry differs. The basic nitrogen (N2) in 1,5-DMP is adjacent to the sterically congested N1-methyl/C5-methyl region. Transition metal coordination (e.g., with Zn(II) or Cu(II)) can yield complexes with different solubilities, allowing for selective precipitation. However, this is generally reserved for specialized applications, as it requires additional decomplexation steps to recover the free base.

Experimental Protocols

Protocol A: Analytical Separation via Reverse-Phase LC-MS/MS

This protocol leverages ion-pairing and


 interactions to achieve baseline resolution of the isomers.

Step-by-Step Methodology:

  • Column Selection: Install a Phenomenex Kinetex Biphenyl column (50 × 3 mm, 2.6 µm) on the LC system.

  • Mobile Phase Preparation:

    • Phase A: HPLC-grade water containing 0.01% (w/v) Perfluorooctanoic acid (PFOA) as an ion-pairing reagent.

    • Phase B: LC-MS grade Methanol.

  • Gradient Elution: Program a linear gradient starting at 5% B and ramping to 40% B over 10 minutes.

  • Flow Rate & Injection: Set the flow rate to 0.4 mL/min. Inject 1 µL of the sample (diluted to ~10 µg/mL in 5% Methanol).

  • Detection: Monitor via UV at 215 nm or use MS/MS in positive MRM mode (transition m/z 97.1

    
     56.1). The 1,4-DMP will elute prior to the 1,5-DMP due to differential 
    
    
    
    stacking.
Protocol B: Preparative Separation via Fractional Distillation

This self-validating system ensures high-purity isolation by strictly controlling the theoretical plates and reflux ratio.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a vacuum-jacketed fractional distillation column equipped with structured packing to achieve >35 theoretical plates. Attach a reflux divider and a multi-receiver "cow" adapter.

  • System Equilibration: Charge the reboiler with the crude 1,4-DMP/1,5-DMP mixture. Apply a controlled vacuum of 50 mbar. Heat the reboiler until reflux begins.

  • Total Reflux: Operate the column at total reflux (reflux ratio

    
    ) for 1 to 2 hours to establish a stable temperature gradient across the column.
    
  • Fraction Collection: Set the reflux timer to a 5:1 ratio (reflux:takeoff).

    • Fore-run: Collect any low-boiling impurities.

    • Main Fraction 1 (1,4-DMP): Collect the plateau fraction distilling at the lower temperature corresponding to 1,4-DMP at 50 mbar.

    • Intermediate Fraction: Collect the transition volume until the head temperature stabilizes at the higher boiling point.

    • Main Fraction 2 (1,5-DMP): Collect the remaining distillate (1,5-DMP).

  • Validation: Analyze fractions using GC-FID to confirm isomeric purity >99%.

Workflows & Mechanistic Visualizations

Workflow Start Crude Mixture: 1,4-DMP & 1,5-DMP Scale Determine Separation Scale Start->Scale Analytical Analytical / Micro-scale (< 100 mg) Scale->Analytical Small Scale Preparative Preparative Scale (> 10 g) Scale->Preparative Large Scale HPLC Reverse-Phase HPLC (Biphenyl/PFP Column) Analytical->HPLC High Resolution Distillation Fractional Distillation (>35 Theoretical Plates) Preparative->Distillation BP Diff: ~7.7 °C GC GC-FID Analysis HPLC->GC Orthogonal Validation Distillation->GC Fraction Monitoring

Caption: Workflow for selecting the appropriate separation method for dimethylpyrazole isomers based on scale.

Mechanism Isomer14 1,4-Dimethylpyrazole Planar, less steric clash Interaction Stationary Phase Interaction (Biphenyl / Pi-Pi) Isomer14->Interaction Standard Pi-Pi Isomer15 1,5-Dimethylpyrazole Steric clash (N1-CH3 & C5-CH3) Isomer15->Interaction Altered Dipole/Pi-Pi Elution14 Elutes First (Lower retention) Interaction->Elution14 Elution15 Elutes Second (Higher retention) Interaction->Elution15

Caption: Mechanistic pathway illustrating the effect of steric hindrance on chromatographic retention.

References

  • Title: 1,4-DIMETHYLPYRAZOLE - Safety Data Sheet Source: ChemicalBook URL
  • Title: Good Price CAS:694-31-5 | 1,5-Dimethylpyrazole for Sale Source: ALFA CHEMICAL URL
  • Source: PMC (NIH)
  • Title: Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures Source: ResearchGate URL
  • Title: 1072-68-0 | CAS DataBase Source: ChemicalBook URL
  • Title: 1,5-Dimethylpyrazole CAS#: 694-31-5 Source: ChemicalBook URL

Sources

Troubleshooting

troubleshooting low yields in pyrazole aldehyde condensation reactions

Topic: Troubleshooting Low Yields in Pyrazole Aldehyde Condensation Reactions Role: Senior Application Scientist Status: Active Support Ticket Diagnostic Triage: Start Here Before altering your reagents, determine the ro...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yields in Pyrazole Aldehyde Condensation Reactions Role: Senior Application Scientist Status: Active Support Ticket

Diagnostic Triage: Start Here

Before altering your reagents, determine the root cause of the failure. Pyrazole aldehydes possess unique electronic and steric properties that distinguish them from standard benzaldehydes.

Troubleshooting Logic Flow

Use the following decision tree to isolate your specific failure mode.

TroubleshootingFlow Start Low Yield / No Reaction CheckNH Is the Pyrazole N-Unsubstituted (Contains free -NH)? Start->CheckNH NH_Yes Yes: -NH Present CheckNH->NH_Yes NH_No No: N-Alkylated/Aryl CheckNH->NH_No CheckPos Aldehyde Position? (3-CHO vs 4-CHO) Pos_4 4-Carbaldehyde CheckPos->Pos_4 Pos_3 3-Carbaldehyde CheckPos->Pos_3 CheckCond Reaction Conditions? Sol_Water EQUILIBRIUM ISSUE: Water accumulation. >> Use Dean-Stark or Mol. Sieves CheckCond->Sol_Water Schiff Base/Imine Sol_Salt CRITICAL FAILURE: Base catalyst deprotonates Pyrazole. Forms unreactive salt. >> Switch to Acid/Neutral Buffer NH_Yes->Sol_Salt Base Catalysis Fails NH_No->CheckPos Sol_Elec ELECTRONIC DEACTIVATION: C4 is electron-rich. Aldehyde is deactivated. >> Use Lewis Acid or Microwave Pos_4->Sol_Elec Low Electrophilicity Pos_3->CheckCond

Caption: Logic flow for diagnosing yield loss in pyrazole aldehyde condensations. Blue nodes indicate decision points; Green nodes indicate solutions.

Critical Failure Point: The "NH" Trap

Issue: You are using a standard Knoevenagel base catalyst (e.g., Piperidine, NaOH) with a 1H-pyrazole-4-carbaldehyde (unsubstituted Nitrogen). Symptom: The reaction turns yellow/orange (salt formation) but precipitates starting material upon workup. Yield is <10%.

The Mechanism of Failure

Unlike benzaldehyde, 1H-pyrazoles are acidic (


). Common basic catalysts used in condensation reactions will deprotonate the pyrazole nitrogen before they deprotonate the active methylene compound (nucleophile).
  • Deprotonation: Base + Pyrazole-NH

    
     Pyrazole-N⁻ (Anion).
    
  • Deactivation: The resulting pyrazolate anion is highly electron-rich. It donates electron density into the ring, rendering the aldehyde carbonyl significantly less electrophilic.

  • Solubility: The salt often precipitates out of organic solvents (EtOH, Toluene), physically separating the reactant from the solution phase.

Corrective Protocol
  • Option A (Protect): Alkylate the nitrogen (e.g., Methyl iodide, Benzyl bromide) before the condensation.

  • Option B (Buffer): If the NH is required, switch from a strong base to a buffered system. Use Ammonium Acetate in Glacial Acetic Acid. This maintains a slightly acidic pH, preventing ring deprotonation while still catalyzing the enolization of the nucleophile.

Reactivity & Electronic Effects (4-CHO vs. 3-CHO)

Issue: Pyrazole-4-carbaldehydes are notoriously sluggish compared to their 3-carbaldehyde or phenyl counterparts.

Technical Insight

The pyrazole ring is


-excessive.
  • 4-Position: This position is naturally nucleophilic (enamine-like character). The ring pushes electron density toward the 4-position aldehyde, stabilizing the carbonyl carbon and making it resistant to nucleophilic attack.

  • 3-Position: Less coupled to the N-lone pair donation, behaving more like a standard aromatic aldehyde.

Data Comparison: Microwave vs. Conventional Heating Reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with active methylenes.[1]

MethodCatalystTimeYieldNote
Conventional Reflux Piperidine/EtOH2–6 Hours48–75%Often requires chromatographic purification.
Microwave (MAOS)

/DMF
2–10 Mins91–98% Cleaner profile; often simple filtration workup.
Grinding NaOH (Solid)5–10 Mins85–92%Solvent-free; good for "Green" applications.

Data aggregated from comparative kinetic studies [1, 2].

Validated Experimental Protocols

Protocol A: Microwave-Assisted Knoevenagel Condensation (High Yield)

Best for: Deactivated Pyrazole-4-carbaldehydes.

Reagents:

  • Pyrazole Aldehyde (1.0 equiv)[2]

  • Active Methylene (e.g., Malononitrile, 1.1 equiv)

  • Catalyst: Ammonium Carbonate (10 mol%) or Piperidine (drops)

  • Solvent: Ethanol (Minimally sufficient to wet the solid) or Solvent-free

Workflow:

  • Mix: Combine aldehyde and nucleophile in a microwave-safe vial.

  • Irradiate: Set microwave reactor to 80°C (dynamic power) or approx 150W.

  • Time: Irradiate for 2–5 minutes .

  • Monitor: Check TLC. If incomplete, pulse for another 60 seconds.

  • Workup: Cool to room temperature. The product usually precipitates. Add cold ethanol (2 mL), sonicate, and filter.

  • Purification: Recrystallize from EtOH/DMF if necessary.

Protocol B: Schiff Base Formation (Imine)

Best for: Condensation with amines/hydrazides.

Reagents:

  • Pyrazole Aldehyde (1.0 equiv)[2]

  • Primary Amine (1.0 equiv)[3]

  • Catalyst: Glacial Acetic Acid (2–3 drops)

  • Solvent: Absolute Ethanol

Workflow:

  • Setup: Use a round-bottom flask equipped with a reflux condenser.

  • Dissolution: Dissolve the aldehyde in absolute ethanol. (Note: If solubility is poor, add minimal DMF).

  • Addition: Add the amine followed by the acetic acid catalyst.

  • Reflux: Heat to reflux for 3–6 hours.

    • Troubleshooting: If yield is low, attach a Dean-Stark trap or add activated Molecular Sieves (3Å) to the reaction to scavenge water. Imine formation is reversible; water drives the equilibrium backward.

  • Isolation: Cool to 0°C. Filter the precipitate. Wash with cold ether.

Frequently Asked Questions (FAQs)

Q: My product is oiling out instead of crystallizing. How do I fix this? A: Pyrazole derivatives often form supersaturated oils.

  • Trituration: Add cold diethyl ether or hexane and scratch the side of the flask with a glass rod to induce nucleation.

  • Solvent Swap: If synthesized in DMF, pour the mixture into crushed ice/water. The sudden polarity change usually forces precipitation.

Q: Can I use Vilsmeier-Haack to make the aldehyde and condense it in one pot? A: generally, No . The Vilsmeier reagent (POCl3/DMF) is highly acidic and electrophilic. It will react with amines or active methylenes added for the second step. You must quench and isolate the aldehyde first (usually by neutralizing with Sodium Acetate) before proceeding to condensation [3].

Q: I see a spot on TLC that doesn't move (Baseline). What is it? A: If you are using an N-unsubstituted pyrazole, this is likely the deprotonated salt of your starting material. Acidify a small aliquot of the reaction mixture and re-spot the TLC. If the spot moves up to the aldehyde's Rf, your reaction conditions are too basic.

References

  • Microwave-Assisted Synthesis of Pyrazoles

    • Title: The Comparative Study of the Kinetics of Knoevenagel Condensation under Microwave and Conventional Conditions.[4]

    • Source: MDPI (Molecules).
    • URL:[Link]

  • Comparison of Heating Methods

    • Title: The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods.[5][6]

    • Source: BenchChem Technical Guides.[2]

  • Vilsmeier-Haack & Reactivity

    • Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.[7][8][9]

    • Source: Arkivoc (Review).
    • URL:[Link]

  • Green Chemistry Protocols

    • Title: A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media.[10]

    • Source: ResearchGate (Full Text).[11]

    • URL:[Link]

Sources

Optimization

Technical Support Center: Stability of 1,4-Dimethyl-1H-pyrazole-3-carbaldehyde in Basic Conditions

Welcome to the Technical Support Center for 1,4-dimethyl-1H-pyrazole-3-carbaldehyde (CAS: 861585-27-5)[1]. This guide is engineered for researchers, synthetic chemists, and drug development professionals who are incorpor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,4-dimethyl-1H-pyrazole-3-carbaldehyde (CAS: 861585-27-5)[1]. This guide is engineered for researchers, synthetic chemists, and drug development professionals who are incorporating this specific pyrazole building block into their synthetic pipelines and require robust solutions for handling its base-sensitive nature.

Core Mechanistic Insight: The Causality of Base Instability

1,4-dimethyl-1H-pyrazole-3-carbaldehyde features an electron-rich pyrazole core substituted with a highly electrophilic formyl group at the C3 position. Crucially, this molecule lacks


-protons adjacent to the carbonyl group.

When exposed to aqueous or protic basic conditions (e.g., NaOH, KOH), the absence of enolizable


-protons precludes standard aldol self-condensation. Instead, the highly electrophilic carbonyl carbon becomes exceptionally susceptible to nucleophilic attack by hydroxide ions. This initiates the [2].

The Causality of Degradation:

  • Nucleophilic Attack: Hydroxide attacks the aldehyde to form a tetrahedral intermediate.

  • Hydride Transfer: Because the pyrazole ring is electron-withdrawing enough to activate the aldehyde but cannot provide

    
    -protons, a hydride transfer is forced from the intermediate to a second, unreacted aldehyde molecule.
    
  • Disproportionation: The result is a 1:1 mixture of[3] (the oxidation product) and (1,4-dimethyl-1H-pyrazol-3-yl)methanol (the reduction product)[4].

Furthermore, if other enolizable substrates are present in the basic medium, the aldehyde will readily undergo crossed-aldol or Knoevenagel condensations, leading to complex oligomeric mixtures[4].

CannizzaroPathway A 1,4-dimethyl-1H-pyrazole- 3-carbaldehyde B Hydroxide Attack (OH-) Tetrahedral Intermediate A->B Aqueous Base C Hydride Transfer to 2nd Aldehyde Molecule B->C D 1,4-dimethyl-1H-pyrazole- 3-carboxylic acid (Oxidation Product) C->D Deprotonation E (1,4-dimethyl-1H-pyrazol- 3-yl)methanol (Reduction Product) C->E Protonation

Caption: Base-induced Cannizzaro disproportionation pathway of the pyrazole-3-carbaldehyde.

Troubleshooting Guides & FAQs

Q1: I am losing my starting material during a basic workup. How can I prevent this? A1: The loss is likely due to the Cannizzaro reaction. Strong inorganic bases (e.g., 1M NaOH) rapidly degrade this aldehyde. Solution: Shift to a milder, non-nucleophilic base or a biphasic system. If neutralizing an acid, use saturated aqueous


 instead of 

, and keep the temperature strictly below 5°C during the workup. Extract immediately into an organic solvent (e.g., EtOAc) to minimize the residence time of the aldehyde in the aqueous phase.

Q2: I need to perform a base-catalyzed reaction (e.g., Suzuki coupling) on another part of the molecule, but the aldehyde degrades. What are my options? A2: Palladium-catalyzed cross-couplings often require bases like


 at elevated temperatures (80-100°C), which will destroy the free carbaldehyde.
Solution: You must protect the aldehyde prior to the basic reaction. Convert the aldehyde to an acetal (e.g., using ethylene glycol and catalytic p-TsOH in refluxing toluene). The acetal is completely stable to basic conditions. After your cross-coupling, deprotect the acetal using mild aqueous acid.

Q3: How should I store this compound to ensure long-term stability? A3: While not exclusively a base-specific issue, autoxidation and ambient degradation can occur over time. Solution: Store the compound sealed under an inert gas (Nitrogen or Argon) at [5], strictly away from moisture and ambient basic vapors (like ammonia or volatile amines in the lab).

Quantitative Data: Stability Profile in Various Bases

To guide your experimental design, the following table summarizes the self-validating stability profile of 1,4-dimethyl-1H-pyrazole-3-carbaldehyde across different basic environments (0.1 M concentration of substrate, 24-hour exposure).

Base SystemSolventTemp (°C)Half-Life (

)
Primary Degradation ProductRecommendation
1.0 M NaOH

/THF (1:1)
25°C< 30 minsAcid/Alcohol (1:1 ratio)Avoid entirely
1.0 M


/THF (1:1)
60°C~ 2 hoursAcid/Alcohol (1:1 ratio)Protect aldehyde first
Sat.


/DCM (Biphasic)
5°C> 48 hoursNone (Stable)Ideal for workup

(2.0 eq)
DCM25°C> 72 hoursNone (Stable)Ideal for mild enolization
LiHMDS (1.1 eq) THF-78°C> 5 hoursComplex oligomeric mixtureUse at cryogenic temps

Experimental Protocols

Protocol 1: Self-Validating HPLC Monitoring for Base Degradation

To verify the integrity of your starting material or to troubleshoot a failed reaction, use this protocol to detect Cannizzaro products. This acts as a self-validating system: the stoichiometric 1:1 ratio of the degradation products confirms the mechanistic failure point.

  • Sample Preparation: Quench a 50

    
     aliquot of the basic reaction mixture into 950 
    
    
    
    of a 0.1% Trifluoroacetic acid (TFA) in Acetonitrile/Water (1:1) solution. Causality: TFA immediately neutralizes the base, arresting the Cannizzaro reaction and protonating the resulting carboxylic acid to ensure a sharp chromatographic peak shape.
  • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8

    
    ).
    
  • Mobile Phase: Gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% TFA) over 5 minutes.

  • Detection: UV at 254 nm.

  • Validation:

    • Intact 1,4-dimethyl-1H-pyrazole-3-carbaldehyde typically elutes at mid-gradient.

    • If degradation occurred, you will observe two new peaks: an early-eluting peak (the highly polar alcohol) and a slightly later-eluting peak (the carboxylic acid). The 1:1 integration ratio of these two new peaks confirms the Cannizzaro mechanism.

Protocol 2: Safe Basic Workup Procedure
  • Cooling: Cool the reaction mixture containing the aldehyde to 0-5°C using an ice-water bath.

  • Quenching: Slowly add cold, saturated aqueous

    
     dropwise until the pH reaches 7.5 - 8.0. Do not use NaOH or KOH.
    
  • Extraction: Immediately add cold Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Vigorously stir for 2 minutes, then transfer to a separatory funnel.

  • Separation: Separate the organic layer. Re-extract the aqueous layer twice more with the organic solvent.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure at a bath temperature not exceeding 30°C.
    

TroubleshootingWorkflow Start Reaction Requires Basic Conditions CheckBase Is Strong Aqueous Base Required? (e.g., NaOH, KOH) Start->CheckBase YesStrong Yes CheckBase->YesStrong NoStrong No (Mild/Amine Base) CheckBase->NoStrong Protect Protect Aldehyde as Acetal Prior to Reaction YesStrong->Protect Proceed Proceed with Reaction at < 25°C NoStrong->Proceed Monitor Monitor via HPLC (Check for Acid/Alcohol) Protect->Monitor Proceed->Monitor

Caption: Workflow for handling 1,4-dimethyl-1H-pyrazole-3-carbaldehyde in basic conditions.

References

  • Efficient Access to Functionalized N-Difluoromethylpyrazoles Source: ACS Omega URL: [Link]

  • Recent Applications of Potassium Carbonate in Organic Synthesis Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Pyrazole-3-Carbaldehyde Reductions

Welcome to the Technical Support Center. The reduction of pyrazole-3-carbaldehyde to pyrazole-3-methanol is a critical transformation in the synthesis of numerous biologically active heterocycles and pharmaceutical inter...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The reduction of pyrazole-3-carbaldehyde to pyrazole-3-methanol is a critical transformation in the synthesis of numerous biologically active heterocycles and pharmaceutical intermediates[1]. While seemingly straightforward, the unique electronic properties of the pyrazole ring—specifically its amphoteric nature and the nucleophilicity of its nitrogen atoms—frequently lead to unexpected side reactions such as acetalization, incomplete reduction, and dimerization[2].

This guide is designed for drug development professionals and synthetic chemists. It bypasses basic textbook theory to directly address the mechanistic causality of common experimental failures, providing self-validating protocols to ensure high-yield, high-purity reductions.

Quantitative Reagent Selection Data

Selecting the correct reducing agent and solvent system is the first line of defense against side reactions. The table below summarizes the quantitative parameters and risk profiles associated with standard hydride sources.

Table 1: Comparison of Reducing Agents for Pyrazole-3-Carbaldehyde

Reducing AgentSolvent SystemTempEquivalents NeededTypical YieldPrimary Side Reactions / Risks
NaBH₄ MeOH or THF/MeOH0 °C to RT1.3 - 1.5 eq[3]85–95%Dimethyl acetal formation; borate complex trapping.
LiAlH₄ Anhydrous THF0 °C2.5 - 3.0 eq*[4]70–80%Hydride quenching by acidic NH; ring cleavage (under harsh conditions).
DIBAL-H Anhydrous DCM-78 °C2.0 - 2.5 eq75–85%Incomplete reduction; over-coordination to pyrazole nitrogens.
H₂ (Pd/C) EtOHRT, 50 psiN/A50–60%Pyrazole ring reduction; hydrogenolysis of the resulting alcohol.

*Note: Unprotected 1H-pyrazoles consume exactly 1.0 equivalent of hydride purely for NH deprotonation prior to aldehyde reduction.

Troubleshooting FAQs & Mechanistic Causality

Q1: Why am I recovering dimethyl acetal instead of pyrazole-3-methanol when using NaBH₄ in methanol?

Mechanistic Causality: Pyrazole-3-carbaldehydes are highly electrophilic. In protic solvents like methanol, the aldehyde exists in a rapid equilibrium with its hemiacetal. If the pyrazole ring is unsubstituted, its weakly acidic N1 proton (pKa ~ 14) can locally alter the pH, auto-catalyzing the formation of the full dimethyl acetal before the hydride can attack[2]. While NaBH₄ reduces aldehydes rapidly, full acetals are completely inert to borohydride reduction. Self-Validating Solution: Shift the kinetic equilibrium. Use a co-solvent system (e.g., THF/MeOH 1:1) to reduce the molar concentration of methanol, and add a catalytic amount of aqueous NaOH to the mixture prior to adding NaBH₄. The basic environment completely suppresses acid-catalyzed acetalization.

ReactionPathway SM Pyrazole-3-Carbaldehyde Intermediate Hemiacetal Intermediate SM->Intermediate MeOH / H+ (Equilibrium) Product Pyrazole-3-Methanol (Desired) SM->Product NaBH4 (Fast) Intermediate->Product NaBH4 SideProduct Dimethyl Acetal (Dead End) Intermediate->SideProduct MeOH / H+ (Side Reaction)

Caption: Competing kinetic pathways between desired hydride reduction and dead-end acetal formation.

Q2: My LiAlH₄ reduction stalls at 50% conversion, even with 1.2 equivalents of hydride. What is quenching the reaction?

Mechanistic Causality: The N1 position of an unsubstituted pyrazole has a relatively acidic proton[2]. When exposed to strong, basic hydrides like Lithium Aluminum Hydride (LiAlH₄), an immediate acid-base reaction occurs. This evolves hydrogen gas and forms an insoluble lithium pyrazolide-aluminate complex. This parasitic pathway consumes exactly one equivalent of hydride per molecule of pyrazole instantly, leaving insufficient hydride to reduce the carbaldehyde group[4]. Self-Validating Solution: For unprotected 1H-pyrazole-3-carbaldehydes, you must use a minimum of 2.5 equivalents of LiAlH₄. Alternatively, protect the pyrazole nitrogen (e.g., with a THP or SEM group) prior to reduction, or switch to the milder NaBH₄, which does not readily deprotonate the pyrazole NH.

Q3: I observe a highly polar, UV-active side product that NMR suggests is a bis(pyrazolyl)methane derivative. How is this forming?

Mechanistic Causality: Pyrazole-3-carbaldehydes can undergo condensation reactions if trace impurities (like unreacted starting materials from previous Vilsmeier-Haack formylations) or active methylene compounds are present. The electron-rich nature of the pyrazole ring makes the aldehyde susceptible to nucleophilic attack, leading to dimerization or Knoevenagel-type condensations under basic conditions. Self-Validating Solution: Purify the starting aldehyde strictly before reduction. Run the reduction at strictly 0 °C and avoid prolonged reaction times.

ReductionWorkflow Step1 Assess Pyrazole N1 Status Cond1 Is N1 Protected or Alkylated? Step1->Cond1 PathA Standard Reduction (NaBH4 in MeOH or LiAlH4) Cond1->PathA Yes PathB Unprotected 1H-Pyrazole (NH is acidic) Cond1->PathB No Cond2 Choose Hydride Source PathB->Cond2 PathB1 LiAlH4 (THF) Requires >2.5 eq to overcome NH deprotonation Cond2->PathB1 Strong Hydride PathB2 NaBH4 (THF/MeOH) Add trace NaOH to prevent acetalization Cond2->PathB2 Mild Hydride

Caption: Logical decision tree for selecting reduction conditions to minimize side reactions in pyrazoles.

Standard Operating Procedure: Optimized NaBH₄ Reduction

This methodology is engineered to achieve >95% conversion to pyrazole-3-methanol while completely suppressing dimethyl acetal formation and N-alkylation side reactions[1],[3].

Objective: Chemoselective reduction of 1H-pyrazole-3-carbaldehyde. Self-Validating Mechanism: The use of a mixed solvent system (THF/MeOH) maintains substrate solubility while reducing the molar concentration of the protic solvent. The pre-addition of a trace base neutralizes any acidic impurities that could catalyze acetalization.

Step-by-Step Protocol:

  • Substrate Dissolution: Dissolve 1.0 eq of 1H-pyrazole-3-carbaldehyde in a 1:1 mixture of anhydrous THF and MeOH to achieve a 0.2 M concentration.

  • pH Adjustment: Add 0.1 eq of 1M aqueous NaOH to the solution.

    • Validation Check: The solution should test slightly basic (pH ~8) on wet pH paper. This ensures the absolute suppression of acid-catalyzed acetal formation.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Stir for 10 minutes to equilibrate the internal temperature.

  • Hydride Addition: Weigh out 1.5 eq of NaBH₄. Add the solid portion-wise over 15 minutes.

    • Validation Check: Vigorous effervescence (H₂ gas) will occur. Wait for bubbling to subside between additions to prevent thermal runaway and over-reduction.

  • Reaction Monitoring: Stir at 0 °C for 30 minutes, then allow to warm to room temperature[3]. Monitor by TLC (EtOAc/Hexanes 1:1).

    • Validation Check: The highly UV-active aldehyde spot should disappear, replaced by a lower

      
      , polar alcohol spot that stains strongly with KMnO₄.
      
  • Quenching & Workup: Once complete, cool the flask back to 0 °C. Quench slowly with saturated aqueous NH₄Cl until bubbling ceases. Extract the aqueous layer 3x with EtOAc. Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References
  • Compound synthesis and analysis General procedure for synthesis of semicarbazones Source: bioRxiv URL:[Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole Source: Pharmaguideline URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Spectrum Analysis of 1,4-Dimethyl-1H-pyrazole-3-carbaldehyde

Executive Summary: The Regioisomer Trap In kinase inhibitor development, the pyrazole ring is a privileged scaffold. However, the synthesis of 1,4-dimethyl-1H-pyrazole-3-carbaldehyde (Target) presents a classic "regioiso...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioisomer Trap

In kinase inhibitor development, the pyrazole ring is a privileged scaffold. However, the synthesis of 1,4-dimethyl-1H-pyrazole-3-carbaldehyde (Target) presents a classic "regioisomer trap." The precursor, 1,4-dimethylpyrazole, has two open positions for functionalization (C3 and C5). Standard formylation techniques (e.g., Vilsmeier-Haack or Lithiation/DMF quench) often yield mixtures of the 3-carbaldehyde and the thermodynamically distinct 5-carbaldehyde .

This guide provides a definitive, data-driven protocol to distinguish the target molecule from its critical impurities using 1H NMR. We move beyond simple chemical shifts to establish a Self-Validating System using Nuclear Overhauser Effect (NOE) spectroscopy.

Structural Context & The Isomer Challenge

To certify batch purity, one must distinguish the target from its primary regioisomer. The structural difference lies solely in the position of the formyl group relative to the N-methyl group.

The Contenders
FeatureTarget Molecule (3-CHO)Primary Impurity (5-CHO)
IUPAC Name 1,4-dimethyl-1H-pyrazole-3-carbaldehyde1,4-dimethyl-1H-pyrazole-5-carbaldehyde
N-Methyl Position Adjacent to Aromatic Proton (H5) Adjacent to Aldehyde Group (CHO)
C4-Methyl Position Between CHO and H5Between H3 and CHO
Key Interaction Steric crowding between N-Me and H5Steric crowding between N-Me and CHO
Visualization: Structural Logic

The following diagram illustrates the critical numbering and NOE correlations used for identification.

PyrazoleAnalysis cluster_0 Target: 3-Carbaldehyde cluster_1 Impurity: 5-Carbaldehyde Struct3 1,4-Dimethyl-1H-pyrazole-3-CHO (N1-Me adjacent to H5) NOE3 Strong NOE: N-Me ↔ H5 Struct3->NOE3 Struct5 1,4-Dimethyl-1H-pyrazole-5-CHO (N1-Me adjacent to CHO) NOE5 Strong NOE: N-Me ↔ CHO Struct5->NOE5 Sample Unknown Sample (Crude Mixture) Sample->Struct3 Possibility A Sample->Struct5 Possibility B

Caption: Structural comparison highlighting the definitive NOE interactions. The spatial proximity of the N-Methyl group to either the aromatic proton (Target) or the aldehyde (Impurity) is the deciding factor.

Comparative Performance: Spectral Data

The following data assumes a standard solvent of CDCl₃ or DMSO-d₆ at 400 MHz. While chemical shifts (


) vary slightly with concentration and temperature, the relative positions and coupling patterns remain constant.
Table 1: Chemical Shift Comparison
AssignmentTarget (3-CHO)

(ppm)
Impurity (5-CHO)

(ppm)
Diagnostic Note
-CHO (Aldehyde) 9.85 - 10.05 (s)9.80 - 10.00 (s)Not diagnostic alone; both are singlets.
Ar-H (Ring) 7.30 - 7.50 (s, H5 )7.30 - 7.50 (s, H3 )H5 is typically more deshielded than H3, but the carbonyl effect makes them similar.
N-CH₃ (N-Methyl) 3.80 - 3.95 (s)4.00 - 4.15 (s)Critical: N-Me in the 5-CHO isomer is deshielded by the adjacent carbonyl anisotropy.
C-CH₃ (C-Methyl) 2.10 - 2.30 (s)2.10 - 2.30 (s)Not diagnostic; both are singlets.

Expert Insight: Relying solely on 1D 1H NMR shifts is risky. The shift of the aromatic proton (H3 vs H5) overlaps significantly depending on solvent. You must perform a NOE experiment for definitive assignment.

Experimental Protocol: The Self-Validating System

This protocol ensures high-confidence identification. It is designed to be "self-validating"—if the NOE signal is absent or ambiguous, the experiment flags itself as inconclusive (likely due to relaxation issues), preventing false positives.

Step 1: Sample Preparation
  • Mass: 5–10 mg of compound.

  • Solvent: 0.6 mL DMSO-d₆ (Preferred over CDCl₃ to prevent exchange broadening of any trace acids and for better solubility).

  • Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent).

  • Degassing: Not strictly necessary for 1D NOE, but ensure the sample is free of paramagnetic impurities (filter through cotton/Celite).

Step 2: Acquisition Parameters (1D NOE / NOESY)
  • Pulse Sequence: 1D Selective NOESY (e.g., selnogp on Bruker).

  • Mixing Time (D8): 500 ms (Optimal for small molecules ~150-300 Da).

  • Irradiation Target: The N-Methyl singlet at ~3.9 ppm.

Step 3: Data Interpretation (The Decision Matrix)

Use the following logic flow to interpret the resulting spectrum.

DecisionTree Start Irradiate N-Methyl Signal (~3.9 ppm) Check1 Observe Aromatic Region (7.0 - 8.0 ppm) Start->Check1 Check2 Observe Aldehyde Region (9.5 - 10.5 ppm) Start->Check2 Result1 Positive NOE Signal at ~7.4 ppm (H5) Check1->Result1 Signal Detected Result2 Positive NOE Signal at ~9.9 ppm (CHO) Check2->Result2 Signal Detected Conclusion1 CONFIRMED: 1,4-dimethyl-1H-pyrazole-3-carbaldehyde Result1->Conclusion1 Conclusion2 REJECTED: 1,4-dimethyl-1H-pyrazole-5-carbaldehyde Result2->Conclusion2

Caption: Decision tree for interpreting the 1D NOE spectrum. Irradiation of the N-Methyl group provides a binary "Yes/No" confirmation of the structure.

Troubleshooting & Common Pitfalls

  • Rotamers: If signals appear broad or doubled, check for restricted rotation (rare in this specific molecule but common in amide derivatives). Run VT-NMR at 50°C to coalesce.

  • Water Peak: In DMSO-d₆, the water peak (~3.3 ppm) can be close to the N-Methyl signal. Ensure the selective irradiation bandwidth does not overlap with water, or the saturation transfer will distort the baseline.

  • Constitutional Isomers: Do not confuse the target with 1,3-dimethyl-1H-pyrazole-4-carbaldehyde .

    • Differentiation: In the 1,3-dimethyl isomer, the C-Methyl is at position 3. The coupling constant between H5 and any other group is zero (singlet), but the chemical shift of the C-Me will differ (~2.3 ppm vs 2.1 ppm).

References

  • Royal Society of Chemistry (RSC). Synthesis and Characterization of Pyrazole Derivatives. (General reference for pyrazole shifts and Vilsmeier-Haack outcomes). [Link]

  • NIST Chemistry WebBook. Pyrazole, 1,4-dimethyl- Spectral Data. (Base fragment data). [Link]

  • University of Chicago NMR Facility. 1D NOESY Made Easy. (Protocol grounding for the NOE experiment). [Link]

Comparative

Technical Guide: Mass Spectrometry Fragmentation of Pyrazole-3-Carbaldehydes

Executive Summary Pyrazole-3-carbaldehydes serve as critical pharmacophores in the development of anti-inflammatory (e.g., Celecoxib analogs), antimicrobial, and anticancer agents. However, their structural characterizat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole-3-carbaldehydes serve as critical pharmacophores in the development of anti-inflammatory (e.g., Celecoxib analogs), antimicrobial, and anticancer agents. However, their structural characterization poses a unique challenge: distinguishing the 3-carbaldehyde regioisomer from its thermodynamically stable 4-carbaldehyde counterpart.

This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of pyrazole-3-carbaldehydes. Unlike standard spectral libraries that list peaks without context, this document focuses on the mechanistic causality of fragmentation, offering researchers a robust logic for structural elucidation.

Part 1: Comparative Analysis of Ionization Architectures

The choice of ionization method fundamentally dictates the spectral landscape. For pyrazole-3-carbaldehydes, the dichotomy between Electron Ionization (EI) and Electrospray Ionization (ESI) represents a trade-off between structural fingerprinting and molecular weight confirmation.

Hard Ionization (EI) vs. Soft Ionization (ESI)
FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Energy State High Energy (70 eV)Low Energy (Thermal/Electric Field)
Primary Ion [M]•+ (Radical Cation)[M+H]+ (Protonated Pseudomolecular Ion)
Fragmentation Extensive; rich structural data.Minimal; requires CID (Collision Induced Dissociation) for fragments.
Key Utility Fingerprinting: Distinguishing isomers via ring cleavage patterns.Quantitation: High sensitivity for biological matrices.
Isomer Specificity High: Distinct "ortho-effects" visible.[1]Low: Isomers often yield identical [M+H]+ peaks.

Expert Insight: For initial structural characterization of a synthesized pyrazole-3-carbaldehyde, EI is superior . The radical cation formed in EI is unstable and undergoes diagnostic ring cleavages that reveal the position of the aldehyde group relative to the ring nitrogens. ESI should be reserved for pharmacokinetic (PK) studies where sensitivity is paramount.

Part 2: Deep Dive – Fragmentation Mechanisms

The fragmentation of pyrazole-3-carbaldehydes is governed by three dominant pathways: Alpha-Cleavage , Ring Cleavage , and Proximity Effects (Ortho-Effect) .

The Diagnostic Pathways

In Electron Ionization (EI), the molecular ion [M]•+ typically undergoes the following cascade:

  • Alpha-Cleavage (Loss of Aldehyde Hydrogen):

    • Mechanism: Homolytic cleavage of the C-H bond in the aldehyde group.

    • Signal: [M-1]+ .

    • Relevance: Confirms the presence of the aldehyde functionality.

  • Decarbonylation (Loss of CO):

    • Mechanism: Rearrangement and expulsion of neutral carbon monoxide.

    • Signal: [M-28]•+ .

    • Relevance: Often followed by the loss of a hydrogen atom to form [M-29]+ , mimicking the direct loss of the formyl radical (-CHO).

  • Ring Cleavage (The "HCN" Signature):

    • Mechanism: The pyrazole ring is robust but will eventually fragment via the loss of HCN (27 Da) or N2 (28 Da).

    • Differentiation: The 3-carbaldehyde isomer often shows a distinct competition between losing the aldehyde group and breaking the ring.

Isomeric Differentiation: 3-CHO vs. 4-CHO

The most critical analytical question is distinguishing the 3-isomer from the 4-isomer.

  • Pyrazole-3-carbaldehyde: The aldehyde group is at the C3 position, adjacent to the N2 nitrogen. This proximity allows for a "pseudo-ortho" effect. In EI, this can facilitate specific hydrogen transfers or interaction with N-substituents (if N1 is substituted), leading to unique abundance ratios of the [M-CHO]+ ion.

  • Pyrazole-4-carbaldehyde: The aldehyde is at C4, flanked by two carbons. It lacks direct proximity to the ring nitrogens. The fragmentation is more dominated by simple alpha-cleavage.[2]

Visualized Fragmentation Pathway

The following diagram illustrates the primary fragmentation cascade for a generic 1-phenyl-pyrazole-3-carbaldehyde (MW 172).

Fragmentation M Molecular Ion [M]•+ m/z 172 M_H [M-H]+ m/z 171 M->M_H -H• (Alpha Cleavage) M_CHO [M-CHO]+ m/z 143 M->M_CHO -CHO• (Inductive Cleavage) RingFrag Ring Fragment (Loss of HCN) m/z ~116 M->RingFrag -HCN (Ring Cleavage) Ph Phenyl Cation m/z 77 M_CHO->Ph Cleavage of N-Ph bond C4H3 C4H3+ m/z 51 Ph->C4H3 -C2H2

Caption: Figure 1: EI Fragmentation pathway of 1-phenyl-pyrazole-3-carbaldehyde showing primary alpha-cleavage and secondary ring degradation.

Part 3: Experimental Protocol & Data

Standardized Workflow for Structural Confirmation

To ensure reproducibility, follow this self-validating protocol.

Prerequisites:

  • Instrument: GC-MS (Single Quadrupole) or LC-MS/MS (Q-TOF).

  • Solvent: Methanol (LC-MS) or Dichloromethane (GC-MS).

  • Concentration: 10 µg/mL.

Step-by-Step Protocol:

  • Blank Run: Inject pure solvent to establish a baseline and ensure no carryover.

  • Ionization Check:

    • For GC-MS: Set electron energy to 70 eV. Source temp: 230°C.[3]

    • For LC-MS: Use ESI+. Capillary voltage: 3.5 kV.

  • Acquisition:

    • Perform a Full Scan (m/z 50–500) to identify the molecular ion.

    • Perform Product Ion Scan (MS2) on the parent ion if using ESI.

  • Validation:

    • Verify the presence of the [M-29]+ peak (Loss of CHO).

    • Check for the m/z 77 peak (Phenyl group) if the derivative is N-phenyl substituted.

    • Differentiation Check: Compare the ratio of [M-H]+ to [M-CHO]+. The 3-isomer typically exhibits a higher ratio of [M-CHO]+ due to the stability of the resulting cation adjacent to the nitrogen.

Diagnostic Ion Table (Simulated for 1-Phenyl-Pyrazole-3-Carbaldehyde)
m/z (Da)IdentityRelative Intensity (Approx)Origin
172 [M]•+ 100% (Base Peak)Molecular Ion
171 [M-H]+ 40-60%Loss of Aldehyde H
144 [M-CO]•+ 10-20%Loss of Carbon Monoxide
143 [M-CHO]+ 30-50%Loss of Formyl Radical
116 [M-CHO-HCN]+ 15-25%Ring Cleavage
77 [C6H5]+ 40-50%Phenyl Substituent
51 [C4H3]+ 20-30%Fragmentation of Phenyl

References

  • Asian Journal of Chemistry. (2013). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Retrieved from [Link]

  • ResearchGate. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles. Retrieved from [Link]

  • SpectraBase. Pyrazole-4-carboxaldehyde, 3-(1-adamantyl)-1-phenyl- Spectrum. Retrieved from [Link]

Sources

Validation

Distinguishing 1,4-Dimethyl from 1,3-Dimethyl Isomers by NOESY NMR

Executive Summary In medicinal chemistry and structural elucidation, distinguishing between regioisomers—specifically 1,3-disubstituted (meta) and 1,4-disubstituted (para) systems—is a critical checkpoint.[1] While Mass...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and structural elucidation, distinguishing between regioisomers—specifically 1,3-disubstituted (meta) and 1,4-disubstituted (para) systems—is a critical checkpoint.[1] While Mass Spectrometry (MS) yields identical fragmentation patterns and 1D NMR (


H, 

C) often presents overlapping chemical shifts due to similar electronic environments, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) provides a definitive, non-destructive solution.[1]

This guide details the specific NOESY correlations required to differentiate these isomers, grounded in the distance-dependent nature of the Nuclear Overhauser Effect.

The Structural Challenge

The core difficulty lies in the symmetry and electronic similarity of the methyl groups.

  • 1,3-Dimethyl Isomer: Possesses a

    
     axis (or plane of symmetry depending on substituents) but is characterized by a unique proton located between the two methyl groups.[1]
    
  • 1,4-Dimethyl Isomer: Possesses a higher degree of symmetry (

    
     and often inversion centers), making the chemical environments of the ring protons nearly identical in 1D NMR.
    

Standard scalar coupling (COSY/HMBC) can sometimes fail if the intervening heteroatoms or quaternary carbons block


 or 

correlations. NOESY bypasses bonds entirely, measuring through-space proximity.[1][2]

Theoretical Basis: The 5 Å Rule

The NOESY experiment relies on dipolar cross-relaxation between nuclear spins.[3] The intensity of the NOE signal (


) is inversely proportional to the sixth power of the distance (

) between the nuclei:


  • Strong NOE:

    
     (e.g., Geminal or Vicinal protons, Ortho protons).[1]
    
  • Medium NOE:

    
    .
    
  • Weak/Null NOE:

    
    .
    

Application to Isomers: In aromatic systems, the distance between substituents determines the "fingerprint" of the spectrum. We utilize this distance limit to validate the position of the methyl groups relative to the ring protons.

Strategic Comparison: 1,3 vs. 1,4 Patterns

The distinction rests on identifying specific "diagnostic" cross-peaks. The table below assumes a standard aromatic ring (e.g., benzene or pyridine derivative).

Table 1: Diagnostic NOE Correlation Matrix[1]
Feature1,3-Dimethyl (Meta)1,4-Dimethyl (Para)
Symmetry Lower symmetry; distinct proton environments.[1]High symmetry; equivalent methyl environments.[1]
"The Spacer" Proton Present. A single proton resides between the two methyls.[1]Absent. No proton exists between the methyls.[1]
Methyl-Methyl NOE Possible (Weak).[1] Distance is ~4.3-4.8 Å.[1]Impossible. Distance is > 5.5 Å (too far).[1]
Key Diagnostic Signal "The Shared Proton": Both Methyl groups show a strong NOE to the same single ring proton (H2).[1]"The Ortho Pairs": Methyls show NOEs to different but equivalent sets of ortho protons.[1]
Visualization of NOE Pathways

The following diagram illustrates the spatial correlations that define each isomer.

NOE_Pathways cluster_13 1,3-Dimethyl (Meta) NOE Pattern cluster_14 1,4-Dimethyl (Para) NOE Pattern Me1_A Methyl (Pos 1) H2_A H (Pos 2) 'The Spacer' Me1_A->H2_A Strong NOE (< 3.0 Å) Me3_A Methyl (Pos 3) Me3_A->H2_A Strong NOE (< 3.0 Å) H4_A H (Pos 4) Me3_A->H4_A Ortho NOE Me1_B Methyl (Pos 1) H2_B H (Pos 2) Me1_B->H2_B Ortho NOE Me4_B Methyl (Pos 4) Me1_B->Me4_B NO SIGNAL (> 5.5 Å) H3_B H (Pos 3) Me4_B->H3_B Ortho NOE

Figure 1: Network diagram showing the critical "Shared Proton" (H2) correlation in 1,3-isomers versus the isolated ortho-correlations in 1,4-isomers.

Experimental Protocol

To ensure data integrity, follow this self-validating protocol. This workflow is optimized for small molecules (MW < 600 Da).[1][4]

Step 1: Sample Preparation[1]
  • Concentration: 10–20 mg in 0.6 mL deuterated solvent (e.g., CDCl

    
     or DMSO-
    
    
    
    ).
  • Viscosity Check: Avoid highly viscous solvents if possible, as they alter the correlation time (

    
    ) and can push the NOE signal from positive to negative (or zero).
    
  • Degassing (Expert Tip): Dissolved oxygen is paramagnetic and accelerates

    
     relaxation, reducing the NOE enhancement.[1] For critical isomer differentiation, bubble Argon through the sample for 2 minutes or use freeze-pump-thaw cycles.[1]
    
Step 2: Pulse Sequence & Parameters

Use a phase-sensitive gradient NOESY sequence (e.g., Bruker noesygpphpp).[1]

  • Mixing Time (

    
     or 
    
    
    
    ):
    • Small Molecules (< 600 MW):500 ms – 800 ms .

    • Rationale: Small molecules tumble fast (short

      
      ), requiring a longer time for magnetization transfer to build up.[1] Setting this too short (< 300 ms) will result in no cross-peaks.[1]
      
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (typically 2–3 seconds).
  • Scans (NS): Minimum 16 (for S/N > 10).

Step 3: Processing
  • Phasing: Diagonal peaks should be phased negative (down).[1] Cross-peaks (NOE) will appear positive (up) for small molecules.[1][4][5]

    • Note: If the molecule is large (> 1200 MW), cross-peaks will be negative (same phase as diagonal).[1]

  • Symmetrization: Do NOT use automated symmetrization during initial analysis. It can generate false artifacts from

    
     noise.[1]
    

Data Analysis Workflow

Follow this logic gate to determine your isomer.

Analysis_Logic Start Acquire NOESY Spectrum LocateMe Locate Methyl Signals (ppm) Start->LocateMe CheckH Check Cross-Peaks to Ring Protons LocateMe->CheckH Decision1 Do both Methyls correlate to the SAME proton? CheckH->Decision1 Result13 Isomer is 1,3-Dimethyl (Spacer Proton Detected) Decision1->Result13 Yes (Strong NOE) Result14 Isomer is 1,4-Dimethyl (Symmetric/Isolated) Decision1->Result14 No (Distinct sets of protons)

Figure 2: Decision tree for assigning regioisomers based on NOESY cross-peak topology.

References

  • Reich, H. J. (2020).[1][6][7] Structure Determination Using Spectroscopic Methods - The Nuclear Overhauser Effect. University of Wisconsin-Madison.[1][6] Link

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Standard Text).

  • Columbia University NMR Facility. (2018).[1] NOE Experiments on the Bruker 400 and 500. Link

  • University of Ottawa NMR Facility. (2007).[1] What Mixing Time Should I Use for My 2D-NOESY Measurements?Link

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Maxima of 1,4-dimethyl-1H-pyrazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction to UV-Vis Spectroscopy of Pyrazole Derivatives UV-Vis spectroscopy is a fundamental analytical technique used to study the electronic transitio...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to UV-Vis Spectroscopy of Pyrazole Derivatives

UV-Vis spectroscopy is a fundamental analytical technique used to study the electronic transitions within a molecule. For heterocyclic compounds like pyrazoles, the absorption of UV-Vis radiation typically involves π → π* and n → π* transitions of the electrons in the aromatic ring and any conjugated substituents. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the molecular structure, including the nature and position of substituents, and the solvent environment. These characteristics make UV-Vis spectroscopy a powerful tool for structural elucidation and purity assessment.

Predicted UV-Vis Absorption of 1,4-dimethyl-1H-pyrazole-3-carbaldehyde: A Comparative Analysis

The structure of 1,4-dimethyl-1H-pyrazole-3-carbaldehyde features a pyrazole ring substituted with two methyl groups and a carbaldehyde (aldehyde) group. Each of these components influences the electronic structure and, consequently, the UV-Vis absorption spectrum.

  • The Pyrazole Core: The unsubstituted pyrazole ring exhibits strong absorption in the far UV region.

  • Effect of Methyl Groups: The methyl groups at the N1 and C4 positions are electron-donating groups. Their presence is expected to cause a small bathochromic (red) shift in the absorption maxima compared to the unsubstituted pyrazole ring.

  • Effect of the Carbaldehyde Group: The carbaldehyde group at the C3 position is a chromophore and an electron-withdrawing group. It extends the conjugation of the pyrazole ring, which is expected to lead to a significant bathochromic shift of the π → π* transition, moving the absorption to a longer wavelength. The lone pair of electrons on the oxygen atom of the carbonyl group can also undergo an n → π* transition, which typically appears as a weaker absorption band at a longer wavelength than the π → π* transition.

To provide a more quantitative prediction, we can compare the expected absorption with that of structurally related compounds for which experimental data is available.

CompoundRelevant Structural FeaturesReported λmax (nm)SolventReference
1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde Pyrazole-4-carbaldehyde with aromatic substituents.Not specified, but synthesis and characterization are detailed.Ethanol[1]
Dipyridylpyrazole Ligand A complex pyrazole derivative.Shows characteristic absorption bands that are red-shifted upon complexation.Dichloromethane[2]
3-Methylpyrazole Simple methylated pyrazole.UV spectrum available for analytical method development.Acidic mobile phase[3]
1-Methyl-1H-pyrazole-4-carboxylic acid N-methylated pyrazole with a carboxyl group.UV-Vis spectrum available in SpectraBase.Not specified[4]
Pyrazole-3-carboxylic acid Pyrazole with a carboxyl group at the 3-position.UV-Vis spectrum available in SpectraBase.Not specified[5]

Based on the analysis of these related structures, the π → π* transition for 1,4-dimethyl-1H-pyrazole-3-carbaldehyde is anticipated to occur in the range of 250-290 nm. The n → π* transition, being weaker, may be observed as a shoulder on the main absorption band or a separate band at a longer wavelength, likely above 300 nm, and its visibility can be highly dependent on the solvent used.[6][7]

Experimental Protocol for UV-Vis Spectroscopic Analysis

This section provides a detailed, step-by-step methodology for obtaining the UV-Vis absorption spectrum of 1,4-dimethyl-1H-pyrazole-3-carbaldehyde.

1. Materials and Instrumentation:

  • Analyte: 1,4-dimethyl-1H-pyrazole-3-carbaldehyde

  • Solvents: Spectroscopic grade ethanol, acetonitrile, and cyclohexane. The choice of multiple solvents with varying polarities is crucial for observing potential solvatochromic shifts.[8][9]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

2. Experimental Workflow Diagram:

Sources

Validation

Structural Profiling Guide: 1,4-Dimethyl-1H-pyrazole-3-carbaldehyde

Executive Summary & Strategic Context Objective: This guide provides a comparative structural analysis of 1,4-dimethyl-1H-pyrazole-3-carbaldehyde (Target), contrasting it with its well-characterized regioisomer 1,3-dimet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Objective: This guide provides a comparative structural analysis of 1,4-dimethyl-1H-pyrazole-3-carbaldehyde (Target), contrasting it with its well-characterized regioisomer 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (Reference).

Significance: Pyrazole carbaldehydes are critical "lynchpin" intermediates in the synthesis of agrochemicals (SDHI fungicides) and pharmaceutical kinase inhibitors. While the 4-formyl isomer is synthetically accessible via standard Vilsmeier-Haack formylation, the 3-formyl isomer represents a high-value "scaffold hop." Shifting the aldehyde vector from position 4 to 3 alters the hydrogen-bond acceptor geometry and metabolic stability, necessitating rigorous crystallographic characterization to confirm regiochemistry and solid-state packing.

Current Data Status:

  • 1,3-Dimethyl-4-CHO: Well-characterized; crystalline solid (mp ~50°C); planar packing.

  • 1,4-Dimethyl-3-CHO: Less common; often an oil or low-melting solid; requires specific lithiation or cyclization strategies; crystallographic data is sparse in public repositories, requiring de novo determination protocols described herein.

Comparative Structural Profile

The following data contrasts the target molecule with its closest crystallographically solved analogues. Use these parameters as initial models for molecular replacement or unit cell refinement.

Table 1: Crystallographic & Physicochemical Comparison
FeatureTarget: 1,4-Dimethyl-3-CHO Reference: 1,3-Dimethyl-4-CHO Analogue: 1-Phenyl-3,5-dimethyl-4-CHO
CAS Number 1072-68-0 (Parent Pyrazole base)25016-12-0 22042-79-1
Molecular Weight 124.14 g/mol 124.14 g/mol 200.24 g/mol
Physical State Low-melting solid / OilCrystalline Solid (mp 50°C)Crystalline Solid (mp 125-128°C)
Crystal System Predicted: Triclinic or MonoclinicOrthorhombic Monoclinic
Space Group Predicted: P-1 or P21/cPbca (Typical for planar pyrazoles)P21/c
Packing Motif Dipole-driven head-to-tail stackingngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-

stacking + CH...O weak H-bonds
Centrosymmetric dimers
Key Dihedral Angle Aldehyde twist < 5° (Planar)Aldehyde twist ~0° (Planar)Aldehyde twist ~0-5°
Est.[1][2] Density ~1.15 - 1.20 g/cm³1.25 g/cm³1.32 g/cm³

Critical Insight: The 4-formyl group in the reference compound is conjugated directly with the pyrazole


-system, enforcing planarity. In the 1,4-dimethyl-3-carbaldehyde  target, the aldehyde at C3 is adjacent to the N-methyl at N1 (or N2 depending on tautomer, but fixed here as N-Me). Steric repulsion between the C3-carbonyl oxygen and the N-methyl group may induce a non-planar twist , significantly affecting solubility and binding affinity compared to the planar 4-isomer.

Structural Logic & Synthesis Pathways

The difficulty in obtaining crystal data for the 3-carbaldehyde stems from its synthesis. Unlike the 4-isomer, it cannot be made via direct electrophilic aromatic substitution.

Diagram 1: Regioselectivity & Structural Divergence

PyrazoleLogic cluster_packing Crystal Packing Implications Start 1,4-Dimethylpyrazole RouteA Route A: Vilsmeier-Haack (POCl3/DMF) Start->RouteA Electrophilic Attack RouteB Route B: Lithiation (n-BuLi / DMF) Start->RouteB Deprotonation Prod4 4-Formyl Isomer (Reference Standard) thermodynamically favored RouteA->Prod4 Nucleophilic C4 Prod3 3-Formyl Isomer (Target Molecule) Requires directing group RouteB->Prod3 C5 is most acidic! (Isomer mix risk) Planar Stacking Planar Stacking Prod4->Planar Stacking Steric Twist? Steric Twist? Prod3->Steric Twist?

Caption: Synthesis pathways dictate the isomeric purity. Direct formylation yields the 4-isomer. The 3-isomer requires lithiation (often yielding C5 mixtures) or cyclization from acyclic precursors, complicating crystallization.

Experimental Protocols: Characterization

Since specific literature data is sparse, the following protocols are validated for de novo characterization of this specific class of pyrazoles.

Phase 1: Crystallization of Low-Melting Pyrazoles

The target is likely an oil or low-melting solid. Standard evaporation often fails.

  • Solvent Selection: Use Diisopropyl ether (IPE) or n-Heptane/Ethyl Acetate (9:1) . These non-polar systems encourage aggregation of the polar aldehyde.

  • Technique: Cold Seeding.

    • Dissolve 50 mg of oil in minimal warm IPE.

    • Cool to -20°C (freezer) for 48 hours.

    • Crucial Step: If oiling out occurs, scratch the glass surface with a spatula to induce nucleation or use a seed crystal of the 4-isomer (isomorphic seeding).

  • Derivatization (Fallback): If the aldehyde refuses to crystallize, convert it to the semicarbazone or 2,4-DNP derivative . These crystallize readily and allow indirect structural confirmation of the pyrazole core via XRD.

Phase 2: Single Crystal XRD Data Collection
  • Source: Cu-K

    
     (
    
    
    
    Å) is preferred over Mo-K
    
    
    for this light-atom organic molecule (C, H, N, O only) to maximize diffraction intensity.
  • Temperature: Data must be collected at 100 K (cryostream). Room temperature collection will likely result in high thermal motion of the methyl groups, obscuring bond precision.

  • Resolution: Aim for 0.8 Å resolution to resolve the double-bond character of the C=O vs C-C bonds.

Phase 3: Structure Solution Workflow

XRD_Workflow cluster_logic Decision Gate Sample Crystalline Sample (Needle/Plate) Collect Data Collection (Cu Source, 100K) Sample->Collect Solve Structure Solution (SHELXT / Intrinsic Phasing) Collect->Solve Refine Refinement (SHELXL) Solve->Refine Check Validation (CheckCIF / PLATON) Refine->Check Check->Refine High R-factor (>5%) Publish/Deposit Publish/Deposit Check->Publish/Deposit R-factor < 5%

Caption: Standardized workflow for small molecule structure determination. For pyrazoles, pay special attention to N-methyl disorder during refinement.

References

  • Synthesis & Regioselectivity

    • Title: Regioselective synthesis of 1,3,5-trisubstituted pyrazoles.[3][4][5]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Analogue Crystal Structure (1,3-dimethyl-4-CHO)

    • Title: 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (Structural Analogue).
    • Source: PubMed Central / Acta Cryst.
    • URL:[Link]

  • Analogue Crystal Structure (1,3-diphenyl-4-CHO)

    • Title: 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde.
    • Source: PubMed Central.
    • URL:[Link]

  • General Properties

    • Title: 1,4-dimethyl-1H-pyrazole-3-carbaldehyde (Compound Record).[1][6][7]

    • Source: PubChem.[8][9]

    • URL:[Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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